N-benzylpropan-2-amine;hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJPMBOGRPKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484388 | |
| Record name | N-Benzyl-N-isopropylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18354-85-3 | |
| Record name | NSC206558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N-isopropylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-benzylpropan-2-amine hydrochloride CAS 18354-85-3 physical properties
An In-depth Technical Guide to N-Benzylpropan-2-amine Hydrochloride
CAS: 18354-85-3 Formula: C₁₀H₁₅N · HCl Synonyms: N-Isopropylbenzylamine hydrochloride, N-Benzylisopropylamine HCl[1]
Executive Summary
N-Benzylpropan-2-amine hydrochloride (CAS 18354-85-3) is the hydrochloride salt of the secondary amine N-benzylisopropylamine. While historically utilized as an intermediate in organic synthesis—specifically in the preparation of pharmaceutical compounds and as a ligand in organometallic chemistry (e.g., magnesocene adducts)—it has gained significant attention in forensic science.
Due to its structural isomerism with methamphetamine and its ability to form large, transparent crystals, it is frequently analyzed in forensic laboratories as a cutting agent. For the research scientist, understanding the distinct physicochemical properties of this compound is critical for differentiating it from its structural analogs and for its legitimate use as a secondary amine building block in reductive alkylation and nucleophilic substitution reactions.
Physicochemical Profile
The following data characterizes the hydrochloride salt. Note that the free base (CAS 102-97-6) is a liquid at room temperature, whereas the hydrochloride salt is a crystalline solid.
Table 1: Physical Constants
| Property | Value | Notes |
| Molecular Weight | 185.69 g/mol | C₁₀H₁₅N (149.23) + HCl (36.46) |
| Appearance | White to translucent crystals | Forms large shards or plates upon slow recrystallization. |
| Melting Point | ~170–180 °C (Lit. varies) | Forensic literature (Sanderson et al.) reports the MP is "slightly higher" than methamphetamine HCl (170–175 °C) [1]. Vendor data often cites lower ranges (103–120 °C), likely referring to impure samples or hydrates. |
| Solubility (Water) | High (>30 mg/mL) | Freely soluble in D₂O for NMR analysis. |
| Solubility (Organic) | Soluble in Ethanol, DMSO, DMF | Moderate solubility in Chloroform; insoluble in non-polar alkanes (Hexane). |
| Hygroscopicity | Non-hygroscopic | Stable under ambient conditions; does not deliquesce rapidly. |
Structural Characterization
Accurate identification relies on spectroscopic differentiation from its isomers (e.g., N-methyl-1-phenylpropan-2-amine).
Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum in D₂O is distinct due to the isopropyl group's splitting pattern.
-
Aromatic Protons: Multiplet at 7.40–7.50 ppm (5H, phenyl ring).
-
Benzylic Protons: Singlet at 4.24 ppm (2H, Ph-CH₂-N). Note: This shift is diagnostic; in the free base, it appears upfield (~3.7 ppm).
-
Methine Proton: Septet at 3.45 ppm (1H, -CH(CH₃)₂).
-
Methyl Protons: Doublet at 1.35 ppm (6H, -CH(CH₃)₂, J ≈ 6.5 Hz).
Infrared Spectroscopy (FTIR-ATR)
Key absorption bands confirm the secondary amine salt structure:
-
2400–3000 cm⁻¹: Broad ammonium (N-H⁺) stretching bands, often obscuring C-H stretches.
-
1580–1600 cm⁻¹: Aromatic C=C ring stretching.
-
700 & 750 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).
Synthesis and Purification Protocol
The standard laboratory synthesis involves the reductive amination of acetone with benzylamine. This route is preferred for its high yield and minimal byproduct formation compared to alkylation with halides.
Synthetic Pathway (Reductive Amination)
Figure 1: Step-wise synthesis via reductive amination. The intermediate imine is reduced in situ to prevent hydrolysis.
Experimental Protocol: Hydrochloride Salt Formation
Objective: Convert the oily free base into the stable hydrochloride salt for characterization.
-
Dissolution: Dissolve 10 mmol of N-benzylisopropylamine (free base) in 20 mL of anhydrous diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of 2M HCl in diethyl ether dropwise with stirring at 0 °C.
-
Precipitation: A white precipitate will form immediately. Continue addition until the supernatant is acidic (pH < 3).
-
Filtration: Collect the solid by vacuum filtration.
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of boiling isopropanol or ethanol.
-
Allow to cool slowly to room temperature, then to 4 °C. Slow cooling promotes the formation of large, characteristic plates/shards.
-
Wash crystals with cold ether and dry under vacuum.
-
Safety and Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety goggles. The compound is a severe eye irritant.[3]
-
Forensic Context: Researchers must be aware that this compound is a positional isomer of methamphetamine. While it is not a controlled substance in many jurisdictions, it is a "watched" chemical in forensic analysis due to its use as an adulterant. Analytical methods (GC-MS, melting point) must be rigorous to avoid false positives/negatives in drug screening [1][2].
References
-
Sanderson, R. M. (2008).[3] Identification of N-Methylbenzylamine Hydrochloride, N-Ethylbenzylamine Hydrochloride, and N-Isopropylbenzylamine Hydrochloride.[3][4][5][6] Microgram Journal, 6(1-2), 36-45.[3] Link
-
Cayman Chemical.[2] (2022).[2][7][8][9] N-Isopropylbenzylamine (hydrochloride) Safety Data Sheet. Link
-
PubChem. (2024). Compound Summary: N-benzylpropan-2-amine hydrochloride. National Library of Medicine. Link
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- 1. Benzyl(Propan-2-Yl)Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 3. Buy N-Isopropylbenzylamine | 102-97-6 [smolecule.com]
- 4. forendex.southernforensic.org [forendex.southernforensic.org]
- 5. dea.gov [dea.gov]
- 6. dea.gov [dea.gov]
- 7. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. N-イソプロピルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Chemical structure and molecular weight of N-isopropylbenzylamine HCl
Technical Monograph: N-Isopropylbenzylamine Hydrochloride Structural Characterization, Synthesis, and Forensic Differentiation from Methamphetamine[1]
Introduction: The Isomer Challenge
N-Isopropylbenzylamine (N-ISO) represents a unique challenge in both organic synthesis and forensic science. Chemically, it is a structural isomer of methamphetamine (
For researchers and drug development professionals, N-ISO serves as a critical reference standard.[1] It is a secondary amine used as an intermediate in the synthesis of pharmaceuticals and requires rigorous analytical protocols to distinguish it from methamphetamine due to their identical molecular weight and elemental composition.[1]
Physicochemical Profile
Understanding the precise physical constants is the first line of defense in characterization.[1] Note the distinct difference in melting points, which is often the simplest method for preliminary differentiation in a laboratory setting.[1]
Table 1: Comparative Physicochemical Data
| Property | N-Isopropylbenzylamine HCl | Methamphetamine HCl |
| CAS Number | 18354-85-3 | 51-57-0 |
| Molecular Formula | ||
| Molar Mass (Free Base) | 149.23 g/mol | 149.23 g/mol |
| Molar Mass (HCl Salt) | 185.69 g/mol | 185.69 g/mol |
| Melting Point | 192 – 193 °C | 172 – 174 °C |
| Appearance | Large, clear, geometric shards | Smaller crystals / powder |
| Solubility | High (Water, Ethanol, DCM) | High (Water, Ethanol, DCM) |
Technical Insight: The higher melting point of N-ISO is due to more efficient crystal lattice packing afforded by the symmetry of the benzyl group compared to the chiral, branched structure of methamphetamine.[1]
Structural Elucidation & Logic
To definitively identify N-ISO, one must look beyond molecular weight.[1] The connectivity of the atoms provides the "fingerprint."[1]
Structural Logic Diagram
The following diagram illustrates the connectivity differences and the resulting fragmentation logic used in Mass Spectrometry (MS).
Figure 1: Structural comparison and Mass Spectrometry fragmentation logic. Note the dominant tropylium ion (m/z 91) in N-ISO versus the iminium ion (m/z 58) in Methamphetamine.
NMR Spectroscopy (The Definitive Test)
Nuclear Magnetic Resonance (NMR) offers the most robust differentiation.
-
N-Isopropylbenzylamine:
-
Methamphetamine:
-
Benzylic Protons: The adjacent carbon is a chiral center. This makes the benzylic protons diastereotopic, appearing as a complex multiplet (often two doublets of doublets), not a singlet.[1]
-
Methyl Group: Appears as a doublet (attached to the chiral center) and a singlet (N-methyl).
-
Synthesis Protocol: Reductive Amination
Objective: Synthesis of N-Isopropylbenzylamine HCl via reductive amination of benzaldehyde.
Reaction Scheme:
Reagents:
-
Benzaldehyde (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Sodium Borohydride (
) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions. -
Methanol (Solvent)[3]
-
Hydrochloric Acid (for salt formation)
Step-by-Step Workflow:
-
Imine Formation:
-
In a round-bottom flask, dissolve Benzaldehyde (10 mmol) in dry Methanol (20 mL).
-
Add Isopropylamine (11 mmol) dropwise while stirring.
-
Observation: The solution may warm slightly (exothermic). Stir for 2 hours at room temperature to ensure imine formation.
-
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Add
(15 mmol) in small portions to prevent runaway effervescence. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Quenching & Extraction:
-
Quench the reaction with water (50 mL).
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) (
mL).
-
-
Salt Formation (HCl):
-
Dry the organic layer over anhydrous
and filter.[4] -
Bubble dry HCl gas through the DCM solution OR add 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Result: White crystalline solid precipitates.
-
-
Purification:
-
Recrystallize from boiling ethanol/acetone to yield high-purity shards.
-
Forensic Analytical Workflow
Distinguishing N-ISO from Methamphetamine in the field is prone to error because both are secondary amines. This workflow prevents false positives.
Figure 2: Forensic differentiation decision tree. Note that Simon's reagent is a "trap" as it reacts positively for both compounds.[1]
References
-
Sanderson, R. M. (2008). Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride.[1][5][6][7] Microgram Journal, 6(1-2), 36-45.[1][6] (Authoritative forensic characterization).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12284955, N-Isopropylbenzylamine hydrochloride. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. (Standard for analytical protocols). Retrieved from [Link]
Sources
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- 6. caymanchem.com [caymanchem.com]
- 7. forendex.southernforensic.org [forendex.southernforensic.org]
Solubility of N-benzylisopropylamine hydrochloride in water vs ethanol
An In-depth Technical Guide to the Comparative Solubility of N-benzylisopropylamine Hydrochloride in Water and Ethanol
Abstract
This technical guide offers a comprehensive analysis of the solubility of N-benzylisopropylamine hydrochloride in two common polar protic solvents: water and ethanol. N-benzylisopropylamine hydrochloride, an analytical reference standard and a known adulterant in illicit drug samples, presents a solubility profile dictated by its ionic nature and the presence of significant non-polar moieties.[1][2] This document synthesizes theoretical principles of solute-solvent interactions with available quantitative data to provide a clear comparison. We delve into the molecular-level mechanisms governing dissolution, comparing the high polarity and extensive hydrogen-bonding network of water with the more moderate polarity and amphiphilic character of ethanol.[3][4] Quantitative data indicates significantly higher solubility in ethanol (30 mg/mL) compared to aqueous buffer (10 mg/mL in PBS, pH 7.2), a difference attributable to the solvents' ability to accommodate the solute's organic structure.[1][2] A detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method is provided, offering a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's physicochemical properties for applications in analytical chemistry, forensics, and formulation science.
Introduction
N-benzylisopropylamine, also known as N-isopropylbenzylamine, is a secondary amine that serves as an intermediate in the synthesis of various pharmaceutical compounds.[5][6] Its hydrochloride salt, N-benzylisopropylamine hydrochloride (CAS No: 18354-85-3), is a crystalline solid that has gained prominence primarily as an analytical reference standard.[1][7] It is a structural isomer of methamphetamine, sharing the same molecular formula and similar physical properties, which has led to its use as an adulterant or mimic in samples seized by law enforcement.[2][5]
For professionals in analytical chemistry, forensics, and pharmaceutical development, a thorough understanding of the solubility of N-benzylisopropylamine hydrochloride is paramount. Solvent selection is a critical parameter that impacts sample preparation, analytical quantification, formulation, and purification processes. The choice between water and ethanol—two of the most fundamental solvents in a laboratory setting—can dramatically affect experimental outcomes. This guide provides an in-depth examination of the solubility of N-benzylisopropylamine hydrochloride in these two solvents, grounded in fundamental chemical principles and supported by available empirical data.
Theoretical Principles of Solubility
The solubility of a compound is governed by the intricate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful heuristic, but a deeper understanding requires an analysis of the specific interactions at play.
The Solute: N-benzylisopropylamine Hydrochloride
N-benzylisopropylamine hydrochloride (C₁₀H₁₅N • HCl) is an amine salt.[1] In the solid state, it exists as an ionic lattice composed of the protonated N-benzylisopropylammonium cation and the chloride anion. The cation's structure is key to its solubility behavior:
-
Ionic Head: The ammonium group (-NH₂⁺-) is highly polar and capable of strong ion-dipole interactions and hydrogen bonding. This is the primary hydrophilic center of the molecule.
-
Non-polar Tail: The molecule also possesses two significant non-polar (lipophilic) moieties: a benzyl group (C₆H₅CH₂-) and an isopropyl group (-CH(CH₃)₂). These bulky organic groups interact primarily through weaker van der Waals forces.
The dissolution of this salt in a polar solvent requires the solvent molecules to overcome the lattice energy of the crystal and then solvate the resulting ions.
The Solvents: Water vs. Ethanol
While both water (H₂O) and ethanol (C₂H₅OH) are polar protic solvents, they possess distinct properties that influence their interaction with solutes.
-
Water (H₂O): Water is a highly polar molecule due to the large electronegativity difference between oxygen and hydrogen and its bent molecular geometry.[3][8] It can form an extensive three-dimensional network of hydrogen bonds, with each molecule participating in up to four hydrogen bonds.[9] This, combined with a high dielectric constant (~80), makes water an exceptional solvent for dissolving ionic compounds.[4]
-
Ethanol (C₂H₅OH): Ethanol is also a polar molecule due to its hydroxyl (-OH) group, but it is considered less polar than water.[3][8] The presence of the non-polar ethyl (-C₂H₅) group gives ethanol an amphiphilic character, allowing it to dissolve both polar and non-polar substances.[4] Its hydrogen bonding network is less extensive than water's, and its dielectric constant is significantly lower (~24.5).[4]
Solute-Solvent Interactions
The dissolution of N-benzylisopropylamine hydrochloride proceeds via the dissociation of the salt into the N-benzylisopropylammonium cation and the chloride anion, which are then solvated by the solvent molecules.
-
In Water: The highly polar water molecules effectively surround the ions. Strong ion-dipole interactions form between the water dipoles and the charged ions. The hydrogen atoms of water form hydrogen bonds with the chloride anion, while the oxygen atom can interact with the ammonium cation. However, the large non-polar benzyl and isopropyl groups disrupt the water's hydrogen-bonding network, an energetically unfavorable process that can limit solubility.
-
In Ethanol: Ethanol molecules also solvate the ions through ion-dipole interactions and hydrogen bonding via the hydroxyl group. Crucially, the non-polar ethyl chain of ethanol can interact favorably with the non-polar benzyl and isopropyl groups of the cation through van der Waals forces. This dual-character interaction makes ethanol a more accommodating solvent for the organic cation than water, which can lead to higher solubility.
Diagram: Dissolution of N-benzylisopropylamine HCl
Caption: Conceptual overview of the dissolution process.
Quantitative Solubility Data
Quantitative data for N-benzylisopropylamine hydrochloride is available from chemical suppliers and is summarized below. It is important to note that a specific value for deionized water is often not provided in safety data sheets, which list it as "not determined".[10] However, solubility in a buffered aqueous solution provides a valuable proxy.
| Solvent | Formula | Dielectric Constant (25°C) | Reported Solubility | Source(s) |
| Ethanol | C₂H₅OH | ~24.5 | 30 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | ~80 (as water) | 10 mg/mL | [1][2] |
| Water | H₂O | ~80 | Not Determined | [10] |
The data clearly indicates that N-benzylisopropylamine hydrochloride is significantly more soluble in ethanol than in an aqueous buffer solution. This aligns with the theoretical principles discussed, where the amphiphilic nature of ethanol provides a more favorable environment for the entire solute molecule compared to the highly polar, structured environment of water.
Experimental Determination of Solubility
For applications requiring precise solubility values under specific conditions (e.g., temperature, solvent purity), experimental determination is necessary. The isothermal shake-flask method is a robust and widely accepted technique.[11]
Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for accurately measuring equilibrium solubility.
Objective: To determine the saturation solubility of N-benzylisopropylamine hydrochloride in a given solvent at a constant temperature.
Materials:
-
N-benzylisopropylamine hydrochloride (crystalline solid)
-
Solvent of interest (e.g., Reagent-grade ethanol, Deionized water)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical instrument (e.g., GC-MS, HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid N-benzylisopropylamine hydrochloride to several vials. The excess solid is crucial to ensure that a saturated solution is achieved and maintained at equilibrium.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium.
-
Causality Insight: A minimum of 24-72 hours is typically recommended.[11] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should be constant across the later time points.
-
-
Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Trustworthiness Check: Filtering is essential to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Dilution: Accurately dilute the filtered aliquot with a known volume of the solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of the solute.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in mg/mL or mol/L.
Diagram: Isothermal Shake-Flask Workflow
Caption: Experimental workflow for solubility determination.
Discussion and Field Insights
The threefold higher solubility of N-benzylisopropylamine hydrochloride in ethanol compared to buffered water has significant practical implications.
-
For Analytical & Forensic Chemists: When preparing standards or extracting samples, ethanol is a superior solvent choice for achieving higher concentrations. This can be advantageous for creating stock solutions or when dealing with samples where the analyte is present at a low level. The solubility in aqueous solutions (10 mg/mL), while lower, is still substantial and generally sufficient for creating standards for aqueous-based analytical methods like LC-MS.
-
For Drug Development Professionals: In early-stage formulation, the choice of solvent is critical. The higher solubility in ethanol suggests its utility in creating liquid formulations or as a co-solvent with water to enhance the solubility of the drug substance. The amphiphilic nature of ethanol helps to bridge the gap between the ionic head and the lipophilic tail of the molecule, a common strategy in pharmaceutical formulation.
The discrepancy between the high polarity of water and the observed lower solubility highlights a key principle: for molecules with significant non-polar character, even if they are salts, the overall energetics of solvation must be considered. The disruption of water's highly structured hydrogen-bond network by the benzyl and isopropyl groups imposes an entropic penalty, which is less pronounced in the more flexible and less-ordered structure of liquid ethanol.
Conclusion
N-benzylisopropylamine hydrochloride exhibits moderate to high solubility in polar protic solvents, with a marked preference for ethanol over water. Quantitative data shows a solubility of 30 mg/mL in ethanol versus 10 mg/mL in a pH 7.2 aqueous buffer.[1][2] This difference is primarily driven by the amphiphilic character of ethanol, which can effectively solvate both the polar ammonium head and the non-polar organic moieties of the solute molecule. Water, despite its superior polarity, is less accommodating to the large non-polar groups. For researchers, this guide provides the theoretical foundation, quantitative data, and a robust experimental protocol to make informed decisions regarding solvent selection for N-benzylisopropylamine hydrochloride, ensuring accuracy and efficiency in analytical, forensic, and formulation applications.
References
-
Echemi. (2024, March 5). Why does water have a greater polarity than ethanol?Link
-
Cayman Chemical. N-Isopropylbenzylamine (hydrochloride) (CAS Number: 18354-85-3). Link
-
Quora. (2023, February 8). Does aqueous ethanol have a higher polarity than pure water?Link
-
CK-12 Foundation. Flexi answers - Is ethanol more polar than water?Link
-
Quora. (2021, July 16). Why is the ethanol-water hydrogen bond weaker than ethanol-ethanol hydrogen bond and water- water hydrogen bond?Link
-
Oreate AI Blog. (2026, January 8). The Intriguing Dance of Hydrogen Bonds in Ethanol and Water. Link
-
ResearchGate. (PDF) Hydrogen bonding in aqueous ethanol solutions studied by Raman spectroscopy. Link
-
RSC Publishing. (2015, August 26). Hydrogen bonding in the ethanol–water dimer. Link
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. Link
-
CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Link
-
Unknown Source. Polarity of Solvents. Link
-
Benchchem. N-Isopropylbenzylamine | 102-97-6. Link
-
IS MUNI. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link
-
Sigma-Aldrich. N-Isopropylbenzylamine 97 102-97-6. Link
-
Chemsrc. N-Isopropylbenzylamine (hydrochloride) | CAS#:18354-85-3. Link
-
PubChem. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955. Link
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. Link
-
PubChem. 2-Thenylamine, alpha-benzyl-N-isopropyl-, hydrochloride | C15H20ClNS | CID 3061991. Link
-
Benchchem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Link
-
Shaanxi Bloom Tech Co., Ltd. (2021, December 13). What is isopropylbenzylamine used for?Link
-
Cayman Chemical. (2025, September 4). Safety Data Sheet. Link
-
PubChem. Isopropylbenzylamine | C10H15N | CID 66024. Link
-
IS MUNI. Physical Properties: Solubility Classification. Link
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Link
-
USP. Reference Tables: Description and Solubility - N. Link
-
Merck. (2025, August 29). SAFETY DATA SHEET. Link
-
TCI Chemicals. (2025, January 29). SAFETY DATA SHEET. Link
-
Chemos GmbH&Co.KG. Safety Data Sheet: N-Isopropyl-N-benzylamine. Link
-
CymitQuimica. CAS 102-97-6: Isopropylbenzylamine. Link
-
Echemi. Factory Price Isopropylbenzylamine CAS NO (102-97-6) Available at good price. Link
-
Guidechem. Isopropylbenzylamine 102-97-6 wiki. Link
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- 7. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. ck12.org [ck12.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-isopropylbenzylamine Hydrochloride (PubChem CID: 12284955)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropylbenzylamine hydrochloride (HCl) is a secondary amine that has garnered significant attention in the fields of forensic chemistry and toxicology. Structurally similar to methamphetamine, it has been identified as a common adulterant in illicit drug markets.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies for detection and quantification, toxicological profile, and safety considerations of N-isopropylbenzylamine HCl. Its purpose is to serve as a critical resource for professionals requiring detailed and actionable scientific information on this compound.
Chemical and Physical Properties
N-isopropylbenzylamine HCl is the hydrochloride salt of N-isopropylbenzylamine. The presence of the hydrochloride salt increases its stability and crystallinity, making it appear visually similar to crystalline methamphetamine.[3]
Nomenclature and Identifiers
| Identifier | Value |
| PubChem CID | 12284955 |
| IUPAC Name | N-benzylpropan-2-amine;hydrochloride |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.7 g/mol [2] |
| CAS Number | 18354-85-3[2] |
| Synonyms | N-Benzyl-N-isopropylamine HCl, N-(1-methylethyl)-benzenemethanamine monohydrochloride[2] |
Physicochemical Data
| Property | Value |
| Melting Point | 186-188 °C |
| Boiling Point (Free Base) | 200 °C[4] |
| pKa (Predicted) | 10.3 ± 0.2 |
| Solubility | Soluble in water, ethanol, and methanol. |
| Appearance | White to off-white crystalline solid. |
Synthesis of N-isopropylbenzylamine HCl
The most common and efficient method for the synthesis of N-isopropylbenzylamine is through reductive amination. This process involves the reaction of benzaldehyde with isopropylamine to form a Schiff base, which is subsequently reduced to the secondary amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Reductive Amination Workflow
Caption: Reductive amination synthesis of N-isopropylbenzylamine HCl.
Detailed Laboratory Protocol: Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of N-isopropylbenzylamine HCl via reductive amination.
Materials:
-
Benzaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in anhydrous methanol. Add isopropylamine dropwise to the solution while stirring at room temperature. Continue stirring for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Salt Formation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-isopropylbenzylamine free base. The crude product can be purified by vacuum distillation. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Isolation: The N-isopropylbenzylamine HCl will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Analytical Methods
The structural similarity between N-isopropylbenzylamine and methamphetamine necessitates robust analytical techniques for their differentiation, particularly in forensic contexts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.
Fragmentation Pattern:
The electron ionization (EI) mass spectrum of N-isopropylbenzylamine is characterized by a molecular ion peak ([M]⁺) at m/z 149. The base peak is typically observed at m/z 91, corresponding to the stable tropylium ion formed by benzylic cleavage. Another significant fragment is found at m/z 134, resulting from the loss of a methyl group.[5]
Caption: Key fragmentation pathways of N-isopropylbenzylamine in EI-MS.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides high selectivity and sensitivity for the quantification of N-isopropylbenzylamine, even in complex matrices.
Detailed Protocol for Forensic Sample Analysis:
This protocol outlines a method for the simultaneous determination of methamphetamine and N-isopropylbenzylamine in a seized sample.[6]
1. Sample Preparation:
-
Accurately weigh 10 mg of the homogenized sample.
-
Dissolve in 10 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform serial dilutions with the initial mobile phase to achieve a final concentration within the calibration range (e.g., 1-100 ng/mL).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-isopropylbenzylamine: Precursor ion m/z 150.1 → Product ions m/z 91.1 (quantifier) and m/z 134.1 (qualifier).
-
Methamphetamine: Precursor ion m/z 150.1 → Product ions m/z 119.1 (quantifier) and m/z 91.1 (qualifier).
-
-
Collision Energy and Other Parameters: Optimize for the specific instrument used.
4. Data Analysis:
-
Create a calibration curve using certified reference materials.
-
Quantify the amount of N-isopropylbenzylamine and methamphetamine in the sample by comparing the peak areas to the calibration curve.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy:
The proton NMR spectrum of N-isopropylbenzylamine HCl in D₂O shows characteristic signals: a multiplet for the aromatic protons (δ 7.2-7.5 ppm), a singlet for the benzylic protons (δ ~4.2 ppm), a septet for the isopropyl methine proton (δ ~3.4 ppm), and a doublet for the isopropyl methyl protons (δ ~1.3 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum displays characteristic absorption bands: a broad peak between 2400-3200 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt, aromatic C-H stretching just above 3000 cm⁻¹, and strong bands in the 1400-1600 cm⁻¹ region due to aromatic C=C stretching.
Toxicology and Pharmacology
In Vitro Toxicity
Recent studies have shown that N-isopropylbenzylamine exhibits cytotoxic effects in neuronal cell lines.[1][7] The primary mechanism of toxicity is believed to be the induction of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO) levels.[1] This elevation in NO can lead to oxidative stress and subsequent cell death.
Caption: Proposed mechanism of N-isopropylbenzylamine-induced neurotoxicity.
Abuse Potential and Pharmacology
While not a controlled substance, N-isopropylbenzylamine has been investigated for its potential for abuse.[8] Animal studies suggest that it has reinforcing effects, though it is less potent than methamphetamine.[9][10] Anecdotal reports from users suggest it may produce some stimulant-like effects, but these are often accompanied by undesirable side effects such as headaches and confusion.[8][11] The precise pharmacological mechanism of action is not yet fully elucidated, but it is not believed to have the same potent effects on dopamine and other monoamine transporters as methamphetamine.[9]
Safety and Handling
N-isopropylbenzylamine HCl should be handled with appropriate precautions in a laboratory setting.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
First Aid Measures:
-
After Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
N-isopropylbenzylamine hydrochloride is a compound of significant interest to the scientific and forensic communities. Its prevalence as a methamphetamine adulterant underscores the importance of reliable analytical methods for its detection and differentiation. This guide has provided a comprehensive overview of its chemical properties, synthesis, analysis, toxicology, and safety. Further research into its in vivo metabolism, long-term toxicological effects, and precise pharmacological mechanisms is warranted to fully understand its impact on public health.
References
-
Li, Y., He, Y., Zhang, Y., Li, J., Wang, Y., & Xu, P. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. Addiction Biology, 29(2), e13337. [Link]
-
Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., ... & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]
-
Wikipedia contributors. (2023, December 19). Isopropylbenzylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
(Author unknown). (2023, November 30). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. ResearchGate. Retrieved from [Link]
-
(Author unknown). (2024, May 20). What is nisopropylbenzylamine?. Quora. Retrieved from [Link]
- Sanderson, R. M. (2008). Identification of N-Methylbenzylamine Hydrochloride, N-Ethylbenzylamine Hydrochloride, and N-Isopropylbenzylamine Hydrochloride. Microgram Journal, 6(1-2), 36-45.
- Patsnap. (2020). Method for synthesizing N-isopropylbenzylamine.
-
(Author unknown). (n.d.). Isopropylbenzylamine Characterization. Scribd. Retrieved from [Link]
-
Luo, Y., Du, J., Chen, J., Wang, Y., & Luo, Q. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Analytical Methods in Chemistry, 2021, 6679515. [Link]
-
Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., ... & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. N-イソプロピルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Isopropylbenzylamine(102-97-6) MS [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
Thermodynamic Profiling and Melting Point Range of Pure N-Benzylpropan-2-amine Hydrochloride Crystals
Executive Summary
N-benzylpropan-2-amine hydrochloride (commonly known as N-isopropylbenzylamine hydrochloride, CAS 18354-85-3) is a secondary amine salt widely utilized as an organic intermediate and an analytical reference standard[1]. Because it is a structural chain isomer of methamphetamine—sharing the exact molecular formula (C₁₀H₁₅N·HCl) and molar mass (185.69 g/mol )—differentiating the two relies heavily on their distinct physicochemical properties[1]. The most definitive, rapidly accessible thermodynamic differentiator between these two compounds is their melting point. This whitepaper provides an in-depth technical analysis of the melting point range of pure N-benzylpropan-2-amine hydrochloride crystals, the structural causality behind its thermal behavior, and the self-validating protocols required for accurate laboratory determination.
Physicochemical Properties & Thermodynamic Causality
The Melting Point Range
Extensive forensic and chemical literature establishes that the melting point of pure N-benzylpropan-2-amine hydrochloride crystals falls strictly within the range of 192.0 °C to 196.5 °C [2][3]. High-purity, recrystallized samples often exhibit a sharp melting point near 195.0 °C to 196.5 °C[3], while slightly less uniform crystal lattices may begin melting at 192.0 °C[2].
Causality of Crystal Lattice Energy
A critical question in forensic chemistry is why N-benzylpropan-2-amine HCl melts at a significantly higher temperature (192.0–196.5 °C) than its isomer, methamphetamine HCl (170.0–175.0 °C)[2][4]. The causality lies in molecular symmetry and crystal lattice thermodynamics:
-
Achirality and Packing Efficiency: Unlike methamphetamine, which contains a chiral center that dictates a specific spatial orientation, N-benzylpropan-2-amine is achiral[5]. This lack of chirality allows the molecules to pack more uniformly and densely into the crystal lattice.
-
Steric Rigidity and Intermolecular Forces: The molecule features a rigid benzyl group directly attached to the nitrogen atom, paired with a bulky isopropyl moiety. When protonated to form the hydrochloride salt, the ionic bonding between the secondary amine and the chloride anion is heavily reinforced by optimal
stacking of the unsubstituted benzyl rings. -
Enthalpy of Fusion: The highly ordered, dense orthorhombic/monoclinic crystal lattice generated by these interactions possesses a high lattice energy. Consequently, a greater input of thermal energy (enthalpy of fusion) is required to disrupt the intermolecular bonds and transition the solid into a liquid state.
Self-Validating Analytical Methodologies
To ensure that a recorded melting point is a true reflection of the pure compound rather than a depressed value caused by solvent occlusion or co-crystallization, the analytical workflow must be a self-validating system.
Protocol 1: High-Precision Melting Point Determination
-
Sample Desiccation: Dry the crude N-benzylpropan-2-amine hydrochloride crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Residual moisture or solvent will artificially depress the melting point and broaden the melting range.
-
Capillary Loading: Pulverize the dried crystals into a fine, uniform powder using an agate mortar and pestle. Load approximately 2–3 mm of the powder into a standard glass melting point capillary tube. Tamp the tube through a 1-meter glass drop-tube to ensure tight, void-free packing.
-
Apparatus Calibration: Calibrate the melting point apparatus (e.g., Buchi or Thomas-Hoover) using a certified reference standard with a known melting point near the target range (e.g., Caffeine, mp 235 °C, or a custom 190 °C standard).
-
Thermal Ramping: Rapidly heat the apparatus block to 180 °C. Once stabilized, reduce the heating rate to a strict 1 °C per minute . Rapid heating causes thermal lag, leading to inaccurate, artificially high readings.
-
Observation: Record the onset temperature (the first appearance of liquid within the bulk solid) and the clear point (when the entire mass transitions to a transparent liquid). A pure sample will exhibit a sharp transition within the 192.0–196.5 °C range[2][3].
Protocol 2: Orthogonal Validation via DSC and GC-MS
To validate the capillary melting point, subject a 5 mg sample to Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere with a heating rate of 10 °C/min. The sharp endothermic peak corresponding to the enthalpy of fusion will definitively confirm the visual capillary results. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) should be utilized to confirm the absence of volatile impurities that could cause melting point depression[1][6].
Synthesis and Purification Workflow
Achieving the precise 192.0–196.5 °C melting point requires synthesizing the compound with zero isomeric contamination, followed by rigorous recrystallization[1].
Protocol 3: Synthesis and Recrystallization
-
Reductive Amination: React benzylamine (28.0 mmol) with acetone (31.3 mmol) in methanol (15 mL) using a catalytic amount of acetic acid to form the intermediate imine[7].
-
Reduction: Reduce the imine intermediate using sodium borohydride (NaBH₄) or via catalytic hydrogenation (H₂/Pd-C) to yield the freebase N-benzylpropan-2-amine.
-
Workup & Extraction: Quench the reaction with water, extract the freebase into dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Precipitation: Bubble anhydrous hydrogen chloride (HCl) gas through the organic layer (or add ethereal HCl) until precipitation ceases.
-
Solvent/Anti-Solvent Recrystallization: Isolate the crude salt. Because the salt has significant solubility in the mother liquor, use a solvent/anti-solvent system[1]. Dissolve the crude product in a minimum volume of boiling isopropanol. Slowly add cold acetone dropwise until slight turbidity appears.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath. Filter and air-dry the purified crystals.
Fig 1: Synthesis and recrystallization workflow of N-benzylpropan-2-amine hydrochloride.
Quantitative Data Presentation
The table below summarizes the critical thermodynamic and physicochemical differences between N-benzylpropan-2-amine hydrochloride and its primary isomer, highlighting the diagnostic value of the melting point.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point Range (°C) |
| N-Benzylpropan-2-amine HCl | N-(propan-2-yl)-1-phenylmethanamine hydrochloride | C₁₀H₁₅N·HCl | 185.69 | 192.0 – 196.5 |
| Methamphetamine HCl | (S)-N-methyl-1-phenylpropan-2-amine hydrochloride | C₁₀H₁₅N·HCl | 185.69 | 170.0 – 175.0 |
Data aggregated from established forensic characterization studies and chemical safety data sheets[1][2][3][4].
References
-
Know Your Stuff NZ. "What's going on with our methamphetamine?" Know Your Stuff NZ, 18 Aug. 2023. 2
-
SciSpace. "A Medicinal Chemistry Investigation of 3,4-Methylenedioxymethamphetamine(MDMA)." SciSpace, 18 Aug. 2011. 3
-
BenchChem Technical Support Team. "N-Isopropylbenzylamine | 102-97-6 - Benchchem: An In-depth Technical Guide." BenchChem, Dec. 2025. 1
-
Sanderson R. "Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride." Microgram Journal, Volume 6, Numbers 1-2 (January - June, 2008), p. 36. 6
-
Sciencemadness.org. "Street drug analysis / harm reduction." Sciencemadness, 30 Jun. 2017. 4
Sources
- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. knowyourstuff.nz [knowyourstuff.nz]
- 3. scispace.com [scispace.com]
- 4. Sciencemadness Discussion Board - Street drug analysis / harm reduction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Street drug analysis / harm reduction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. erowid.org [erowid.org]
- 7. benchchem.com [benchchem.com]
Technical Deep Dive: Nomenclature, Synthesis, and Analytical Profiling of N-Benzylpropan-2-amine Hydrochloride
Executive Summary & Chemical Identity
N-benzylpropan-2-amine hydrochloride (CAS: 18354-85-3) is a secondary amine salt frequently encountered in organic synthesis and forensic analysis. While it serves as a legitimate intermediate in the synthesis of pharmaceutical compounds, its primary relevance in modern chemical literature stems from its role as a structural isomer and "masking agent" for methamphetamine.
This guide provides a rigorous technical breakdown of its nomenclature, synthesis via reductive amination, and the critical analytical parameters required to differentiate it from its controlled isomer.
Nomenclature & Synonymy Table
Precise terminology is vital for database retrieval and regulatory compliance. The following table consolidates accepted synonyms across various chemical indices.
| Category | Primary Name / Synonym | Context |
| IUPAC | N-benzylpropan-2-amine hydrochloride | Official systematic name |
| CAS Name | Benzenemethanamine, N-(1-methylethyl)-, hydrochloride | Chemical Abstracts Service |
| Common | N-Isopropylbenzylamine hydrochloride | General laboratory usage |
| Abbreviation | N-IPBA HCl | Analytical shorthand |
| Forensic | "N-iso", "Fake Meth" | Illicit drug profiling |
| Isomer | N-benzylisopropylamine HCl | Positional isomer description |
Physical Properties Profile
The physical similarity between N-benzylpropan-2-amine HCl and methamphetamine HCl is the root of its forensic significance.
| Property | N-Benzylpropan-2-amine HCl | Methamphetamine HCl |
| Formula | C | C |
| Molar Mass | 185.69 g/mol | 185.69 g/mol |
| Appearance | Large, clear/white shards | Clear/white shards or powder |
| Melting Point | 192–193 °C [1] | 172–174 °C [2] |
| Solubility | Soluble in water, ethanol, chloroform | Soluble in water, ethanol, chloroform |
Synthesis Protocol: Reductive Amination
The most robust method for synthesizing N-benzylpropan-2-amine is the reductive amination of benzaldehyde with isopropylamine. This route is preferred over direct alkylation due to higher specificity and the avoidance of over-alkylation (quaternary salt formation).
Reaction Logic (Causality)
-
Imine Formation: Benzaldehyde reacts with isopropylamine to form an imine (Schiff base). Water is a byproduct; removing it drives the equilibrium forward.
-
Reduction: The C=N bond is reduced to a C-N single bond using a hydride donor. Sodium Borohydride (NaBH
) is chosen for its chemoselectivity—it reduces imines but is slow to reduce ketones/aldehydes in basic conditions, allowing for "one-pot" procedures. -
Salt Formation: The resulting free base oil is converted to the hydrochloride salt to stabilize the compound and induce crystallization.
Step-by-Step Protocol
Note: All steps must be performed in a fume hood wearing appropriate PPE (gloves, goggles).
Reagents:
-
Benzaldehyde (1.0 eq)[3]
-
Isopropylamine (1.1 eq)
-
Sodium Borohydride (NaBH
, 1.2 eq) -
Conc. Hydrochloric Acid (HCl)
-
Diethyl Ether (for extraction)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (e.g., 10.6 g, 100 mmol) in Methanol (50 mL). Add Isopropylamine (6.5 g, 110 mmol) dropwise. Stir at room temperature for 2 hours. Observation: The solution may warm slightly due to exotherm.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH
(4.5 g, 120 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. -
Quenching: Allow the mixture to warm to room temperature and stir for an additional hour. Quench excess hydride by adding water (20 mL) dropwise.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3 x 50 mL).
-
Salt Formation: Dry the organic layer over MgSO
and filter. Bubble anhydrous HCl gas through the ether layer, or add a solution of HCl in isopropanol dropwise until no further precipitate forms. -
Purification: Filter the white crystalline solid and recrystallize from ethanol/ether to yield pure N-benzylpropan-2-amine hydrochloride.
Synthesis Workflow Diagram
Caption: Step-wise reductive amination pathway from precursor aldehyde/amine to the final hydrochloride salt.
Analytical Differentiation (Forensic Context)
Distinguishing N-benzylpropan-2-amine from methamphetamine is a critical challenge in forensic science. Both are isomers with the formula C
Mass Spectrometry (GC-MS)
-
Methamphetamine:
-
Base Peak: m/z 58 (due to
-cleavage of the amine). -
Key Fragment: m/z 91 (Tropylium ion).
-
Differentiation Marker: Presence of m/z 119 (fragment resulting from loss of the methylamino group).
-
-
N-Benzylpropan-2-amine:
-
Base Peak: m/z 91 (Benzyl fragment is dominant).
-
Secondary Peak: m/z 58.
-
Key Difference: Absence or negligible abundance of m/z 119.
-
Marquis Reagent Test
A rapid colorimetric spot test can provide preliminary differentiation:
-
Methamphetamine: Turns Orange
Brown . -
N-Benzylpropan-2-amine: No Reaction or faint yellow (does not produce the characteristic orange/brown transition).
Analytical Decision Tree
Caption: Logical workflow for differentiating N-benzylpropan-2-amine from Methamphetamine using physical and chemical properties.
Regulatory & Safety Implications
While N-benzylpropan-2-amine is not a controlled substance in most jurisdictions (unlike methamphetamine), it is monitored as a "cutting agent."
-
Toxicity: Recent studies suggest N-isopropylbenzylamine may induce neuronal cell death via nitric oxide overproduction, contradicting the assumption that it is a biologically inert filler [3].
-
Handling: Standard chemical hygiene (gloves, fume hood) is required. It is an irritant to eyes, skin, and the respiratory system.
References
-
KnowYourStuffNZ. (2023). What's going on with our methamphetamine?[Link]
-
Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro.[7] Toxicology, 480, 153337.[7] [Link]
-
Sanderson, R.M. (2008). Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride.[8] Microgram Journal, 6(1-2). [Link]
Sources
- 1. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
N-Isopropylbenzylamine Hydrochloride: A Technical Guide on Regulatory Status, Research Applications, and Analytical Challenges
Executive Summary: N-isopropylbenzylamine (N-IBA), a structural isomer of methamphetamine, occupies a complex position within the scientific and regulatory landscape. While it possesses legitimate, albeit limited, applications in organic synthesis and as an analytical standard, its notoriety stems from its widespread use as an adulterant or mimic of illicit methamphetamine. This guide provides an in-depth analysis for researchers and drug development professionals on the current regulatory status of N-isopropylbenzylamine hydrochloride. It clarifies that N-IBA is not internationally scheduled as a controlled substance and remains uncontrolled in many major jurisdictions, including the United States at the federal level. However, its legal status is nuanced and subject to change, with some nations implementing controls due to its role in the illicit drug trade. This document details its legitimate research uses, contrasts its pharmacological profile with that of methamphetamine, outlines its toxicological properties, and provides validated analytical protocols essential for its unambiguous differentiation from its controlled isomer.
Chemical and Physical Profile
N-isopropylbenzylamine is a secondary amine that shares the same molecular formula (C₁₀H₁₅N) as methamphetamine, making it a chain isomer.[1] This isomeric relationship is the primary reason for its similar physical properties, particularly in its hydrochloride salt form, which can appear as white or clear crystals visually indistinguishable from crystalline methamphetamine.[2][3]
| Property | Value |
| IUPAC Name | N-Benzylpropan-2-amine[4] |
| Synonyms | N-(Phenylmethyl)propan-2-amine, Isopropylbenzylamine[4] |
| Molecular Formula | C₁₀H₁₅N (freebase)[2] |
| Molar Mass | 149.24 g/mol (freebase)[2] |
| CAS Number | 102-97-6 (freebase)[4] |
| Appearance | White crystalline solid (hydrochloride salt)[2] |
| Boiling Point | 200-220°C (freebase)[2] |
| Solubility | Soluble in organic solvents[2] |
Global Regulatory and Controlled Substance Analysis
A critical concern for any researcher is the legal status of a chemical. N-isopropylbenzylamine hydrochloride is not scheduled under the United Nations Convention on Psychotropic Substances, and as such, is not internationally controlled.[5] However, its status at the national level varies and is often dictated by its prevalence as a methamphetamine adulterant.
| Region/Country | Legal Status | Key Considerations |
| United States | Not Federally Scheduled. [2][4] | While not listed as a controlled substance, possession with the intent to distribute as methamphetamine is a federal crime.[2] The DEA is aware of its use as a diluent.[4][6] It could potentially be prosecuted under the Controlled Substance Analogue Enforcement Act if intended for human consumption.[7] |
| European Union | Not Uniformly Controlled. | It is not listed as a scheduled drug precursor under EU regulations.[8] However, individual member states may have their own regulations. For example, Hungary lists it as a "New psychoactive substance". |
| Australia | Border Controlled Substance. [9] | Subject to import and export controls. |
| New Zealand | Not Scheduled. | Its presence in the illicit market is well-documented by drug checking services.[10][11][12] |
| China | Not a State-Controlled Species. [3] | Authorities acknowledge its use in drug manufacturing and are increasing monitoring.[2][3] |
Dichotomy of Use: Illicit Adulterant vs. Legitimate Research Tool
The history and application of N-IBA are best understood as a story of two divergent paths: its intended use in legitimate science and its co-opted role in the illicit drug market.
3.1 The Prevalent Role as a Methamphetamine Mimic
The primary driver of N-IBA's notoriety is its use as a cutting agent for, or a complete substitute of, methamphetamine.[14] This is due to several factors:
-
Visual Similarity: The hydrochloride salt closely resembles "ice" or "crystal meth".[2]
-
Low Cost: It is cheaper to produce than illicit methamphetamine.[2]
-
Detection Evasion: It can circumvent standard field drug tests, which may fail to differentiate it from methamphetamine.[2][3]
This practice poses a significant public health risk, as users are often unaware they are consuming a substance with a different toxicological and pharmacological profile.[14]
Caption: Illicit pathway of N-IBA from synthesis to end-user deception.
3.2 Legitimate Applications in Scientific Research
Despite its illicit use, N-IBA serves several legitimate roles in chemistry and forensic science:
-
Organic Synthesis Intermediate: It is used as a precursor or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[2][15]
-
Organometallic Chemistry: It functions as a ligand in the preparation and characterization of organometallic compounds, such as bis(cyclopentadienyl)magnesium.
-
Analytical Reference Standard: In its pure form, N-isopropylbenzylamine hydrochloride is an essential analytical reference material.[13][16] Forensic laboratories and researchers require these standards to develop and validate analytical methods capable of detecting and quantifying N-IBA in seized drug samples, ensuring accurate legal proceedings.[17]
Pharmacological and Toxicological Profile
Initial assumptions were that N-IBA was largely inert. However, recent research indicates it is not benign and possesses a distinct pharmacological and toxicological profile.
| Feature | N-Isopropylbenzylamine (N-IBA) | Methamphetamine (METH) |
| Primary Effect | Not a potent psychoactive stimulant.[2][4] | Potent psychostimulant.[18] |
| Reported User Effects | Headaches, confusion, nausea, burning sensation at injection site.[10][11][14] | Euphoria, increased energy, alertness.[18] |
| Abuse Potential | Lower than METH. Rodent studies show it can induce conditioned place preference and self-administration, but it is less potent and reinforcing.[18][19] | High potential for abuse and addiction.[7] |
| Toxicity Mechanism | In-vitro studies suggest neurotoxicity is mediated by an increase in intracellular nitric oxide (NO) and activation of neuronal nitric oxide synthase (nNOS).[14][20] | Complex, involving dopamine transporter reversal, oxidative stress, and excitotoxicity. |
A 2022 study highlighted that N-IBA caused cell death in neuronal cell lines (SN4741, SH-SY5Y, PC12) and that this toxicity was linked to increased nitric oxide levels.[14] These findings raise serious public health concerns about the dangers of N-IBA exposure in individuals who consume it unknowingly.[14][20]
Analytical Methodologies for Differentiation
The structural similarity between N-IBA and methamphetamine presents a significant analytical challenge.[17] Accurate identification is crucial for both clinical toxicology and forensic investigations.
Caption: Standard workflow for the forensic analysis of a suspected methamphetamine sample.
Experimental Protocol 1: GC-MS for Identification
Objective: To separate and identify N-isopropylbenzylamine and methamphetamine in a sample.
Methodology:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of certified N-isopropylbenzylamine and methamphetamine reference standards in methanol. Create a mixed working standard at 10 µg/mL.
-
Sample Preparation: Dissolve 1 mg of the seized material in 1 mL of methanol. Vortex to ensure complete dissolution. If necessary, perform a serial dilution to bring the concentration within the calibrated range.
-
Instrumentation (Typical Conditions):
-
Gas Chromatograph (GC):
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temp 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
-
Analysis: Inject 1 µL of the prepared sample and standards.
-
Data Interpretation: N-IBA and methamphetamine will separate based on their retention times. Identification is confirmed by comparing the resulting mass spectrum of the unknown peak to the library spectrum and the certified reference standard. While they are isomers, their fragmentation patterns will have subtle, yet distinct, differences that allow for identification.[21]
Experimental Protocol 2: LC-MS/MS for Quantification
Objective: To achieve superior separation and highly sensitive quantification of N-IBA and methamphetamine, especially in complex matrices.
Methodology:
-
Standard and Sample Preparation: Prepare as described for GC-MS, but use a mobile-phase compatible solvent like acetonitrile/water if necessary.
-
Instrumentation (Typical Conditions):
-
Liquid Chromatograph (LC):
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Establish specific precursor-to-product ion transitions for both N-IBA and methamphetamine. For example (ions are m/z):
-
Methamphetamine: 150 -> 119 (quantifier), 150 -> 91 (qualifier).[17]
-
N-Isopropylbenzylamine: 150 -> 119, 150 -> 91 (requires chromatographic separation for confirmation).
-
-
-
-
Analysis: Inject 5 µL of the sample and standards.
-
Data Interpretation: The combination of unique retention time from the LC and specific MRM transitions provides highly definitive identification and quantification, avoiding the potential for misidentification that can occur with other methods.[17][21]
Synthesis Overview
The synthesis of N-isopropylbenzylamine is relatively straightforward, contributing to its availability for illicit use. Common laboratory and industrial methods include:
-
Reductive Amination: The reaction of benzaldehyde with isopropylamine to form a Schiff base, which is then reduced using a reducing agent like sodium borohydride.[22]
-
Reaction of Benzylamine and Acetone: A similar reductive amination pathway.[23]
-
Reaction of Benzyl Chloride and Isopropylamine: An ammonolysis reaction.[22]
Caption: A simplified reductive amination pathway for N-IBA synthesis.
Conclusion and Outlook for Researchers
N-isopropylbenzylamine hydrochloride is not a controlled substance in the majority of countries and can be utilized for legitimate research purposes. Its primary regulatory and forensic significance is derived from its use as a widespread adulterant for methamphetamine. For scientists, this underscores two key takeaways:
-
Compliance: While legally permissible for research, procurement may be subject to supplier-imposed restrictions, and it is crucial to maintain rigorous documentation to demonstrate legitimate use. Always verify local and institutional regulations.
-
Analytical Diligence: For any research involving the analysis of methamphetamine, it is essential to employ validated analytical techniques (such as GC-MS or LC-MS/MS) that can definitively distinguish it from N-isopropylbenzylamine to ensure data integrity.
The legal status of N-IBA is dynamic and may evolve as regulatory bodies respond to trends in the illicit drug market. The scientific community must remain aware of both its legitimate utility and the public health risks associated with its misuse.
References
-
Patsnap. (2025, March 20). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Patsnap Eureka. [Link]
-
Wikipedia. N-isopropylbenzylamine. [Link]
- Google Patents. (2020).
-
Xu, P., Li, H., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]
-
Bertin Bioreagent. N-Isopropylbenzylamine (hydrochloride). [Link]
-
ResearchGate. (2023). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. [Link]
-
Shen, H. W., et al. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. Addiction Biology, 29(3), e13370. [Link]
-
ResearchGate. (2025). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro | Request PDF. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. [Link]
-
NZ Drug Foundation. (2022). What are we seeing at drug checking clinics?. [Link]
-
Semantic Scholar. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. [Link]
-
ResearchGate. (2021). (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. [Link]
-
SciSpace. (2020). Method for distinguishing methamphetamine from N-isopropylbenzylamine. [Link]
-
Patsnap Eureka. (2020). Method for synthesizing N-isopropylbenzylamine. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N-Isopropyl-N-benzylamine. [Link]
-
World Journal of Pharmaceutical Research. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]
-
Quora. (2024). What is nisopropylbenzylamine?. [Link]
-
High Alert. (2023). What is n-iso?. [Link]
-
The Level. (2023). What is n-iso?. [Link]
-
PMC. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. [Link]
-
FAMHP. (2023). Five new drug precursors added to list of scheduled substances. [Link]
-
DEA.gov. Drug Scheduling. [Link]
-
Wikipedia. Drugs controlled by the German Narcotic Drugs Act. [Link]
-
UNIS Vienna. (2024). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. [Link]
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- 4. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. unis.unvienna.org [unis.unvienna.org]
- 6. quora.com [quora.com]
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- 8. Five new drug precursors added to list of scheduled substances | FAMHP [famhp.be]
- 9. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugfoundation.org.nz [drugfoundation.org.nz]
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- 14. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. caymanchem.com [caymanchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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- 22. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 23. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Protocol for reductive amination to synthesize N-benzylisopropylamine
An In-Depth Guide to the Synthesis of N-benzylisopropylamine via Reductive Amination
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the synthesis of N-benzylisopropylamine, a valuable secondary amine intermediate in pharmaceutical and organic synthesis.[1] The primary method detailed is the direct reductive amination of benzylamine with acetone. Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency and broad applicability in the synthesis of diverse amine compounds.[2][3][4] This guide delves into the mechanistic rationale behind the reaction, offers a comparative analysis of common reducing agents, and presents a detailed, step-by-step experimental protocol optimized for safety, selectivity, and yield. The target audience includes researchers, chemists, and drug development professionals seeking a robust and reliable method for the synthesis of secondary amines.
Scientific Rationale and Mechanistic Overview
Reductive amination is a powerful class of reactions that transforms a carbonyl group into an amine through an intermediate imine or iminium ion.[5] This process is highly favored in both academic and industrial settings due to its high atom economy and operational simplicity.[4][6] The synthesis of N-benzylisopropylamine can be approached from two equivalent retrosynthetic pathways: the reaction of benzylamine with acetone or the reaction of isopropylamine with benzaldehyde.[7][8] This protocol will focus on the former.
The reaction proceeds via a two-stage mechanism that occurs in a single pot:
-
Imine Formation: The nucleophilic nitrogen of the primary amine (benzylamine) attacks the electrophilic carbonyl carbon of the ketone (acetone). This initially forms a hemiaminal intermediate, which then undergoes dehydration under mildly acidic or neutral conditions to yield a transient imine intermediate.[5][9]
-
In-Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the carbon-nitrogen double bond (C=N) of the imine to the corresponding C-N single bond of the final secondary amine product.[9]
The choice of reducing agent is critical to the success of a direct reductive amination, as it must preferentially reduce the imine intermediate over the starting carbonyl compound.[10]
Sources
- 1. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Synthesis of N-benzylpropan-2-amine via Reductive Amination
Abstract & Scope
This application note details the synthesis of N-benzylpropan-2-amine (CAS: 102-97-6) utilizing the reductive amination of benzylamine with acetone. This secondary amine serves as a critical intermediate in the synthesis of pharmaceutical compounds, corrosion inhibitors, and polymeric precursors.
We present three distinct protocols tailored to specific laboratory resources and scale requirements:
-
Method A (Standard Research): Direct reductive amination using Sodium Triacetoxyborohydride (STAB).
-
Method B (Cost-Effective/Educational): Stepwise reduction using Sodium Borohydride (
). -
Method C (Process Scale): Catalytic Hydrogenation (
/ Pd/C).
Reaction Mechanism & Rationale
The synthesis proceeds via the formation of an imine (Schiff base) intermediate, followed by reduction to the secondary amine.[1]
The Chemical Pathway
The reaction involves the nucleophilic attack of the primary amine (benzylamine) on the ketone carbonyl (acetone). Unlike aldehydes, ketones are sterically hindered and less electrophilic, often requiring acid catalysis or specific reducing agents to drive the equilibrium toward the product.
Key Mechanistic Steps:
-
Nucleophilic Addition: Benzylamine attacks acetone to form a hemiaminal.
-
Dehydration: Loss of water yields the N-isopropylidenebenzylamine (Imine).
-
Reduction: Hydride transfer reduces the C=N bond to the C-N single bond.
Visualization: Reaction Pathway
Figure 1: Step-wise mechanistic pathway from reactants to secondary amine product.
Method Selection Guide
Select the protocol based on your available equipment and purity requirements.
| Feature | Method A: STAB | Method B: | Method C: Hydrogenation |
| Reagent | Sodium Triacetoxyborohydride | Sodium Borohydride | |
| Selectivity | High (Reduces imine, not ketone) | Low (Reduces ketone to alcohol) | High |
| Yield | 85-95% | 60-75% | >90% |
| Scale | mg to kg | mg to g | kg to Ton |
| Pros | One-pot, mild, no side-products | Cheap reagents, rapid | Atom economical, clean |
| Cons | Reagent cost, acetic acid smell | Requires 2 steps (or excess ketone) | Requires pressure vessel |
Experimental Protocols
Protocol A: Direct Reductive Amination (STAB)
Recommended for high-purity research applications. Reference: Abdel-Magid, A. F. et al. J. Org. Chem. (1996) [1].[2][3]
Reagents:
-
Benzylamine (10 mmol, 1.07 g)
-
Acetone (12 mmol, 0.70 g)
-
Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g)
-
Acetic Acid (AcOH) (10 mmol, 0.6 g)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (25 mL)
Procedure:
-
Setup: In a dry round-bottom flask under
atmosphere, mix Benzylamine and Acetone in DCE. -
Activation: Add Acetic Acid. Stir for 10-15 minutes. Note: AcOH catalyzes imine formation.
-
Reduction: Add STAB in one portion. The reaction is slightly exothermic; a water bath may be used but is usually unnecessary at this scale.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Silica, 10% MeOH/DCM) or LC-MS.
-
Quench: Quench by adding saturated aqueous
(30 mL). Stir until gas evolution ceases. -
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude oil is often >95% pure. If necessary, purify via flash chromatography or distill (bp ~200°C).
Protocol B: Stepwise Reduction ( )
Recommended for educational labs or when STAB is unavailable.
Reagents:
-
Benzylamine (10 mmol)
-
Acetone (Excess, 20-30 mmol) - Acts as reactant and co-solvent
-
Sodium Borohydride (
) (15 mmol) -
Solvent: Methanol (MeOH) (20 mL)
Procedure:
-
Imine Formation: Dissolve Benzylamine in Methanol. Add Acetone. Add a molecular sieve (3Å or 4Å) packet to absorb water (Optional but improves yield). Stir for 2 hours to maximize imine formation.
-
Reduction: Cool the solution to 0°C (Ice bath).
-
Addition: Add
pellets slowly over 20 minutes. Caution: Hydrogen gas evolution. -
Completion: Allow to warm to Room Temp and stir for 1 hour.
-
Workup: Evaporate most MeOH/Acetone. Add water (20 mL) and extract with Ethyl Acetate.
-
Acid/Base Wash (Critical):
-
Extract the organic layer with 1M HCl (Product moves to aqueous phase).
-
Discard organic layer (removes non-basic impurities).
-
Basify aqueous layer with 2M NaOH to pH > 12.
-
Extract back into Ethyl Acetate, dry, and concentrate.
-
Protocol C: Catalytic Hydrogenation
Recommended for Scale-Up.
Procedure:
-
Load Benzylamine (1 equiv) and Acetone (1.5 equiv) into a hydrogenation vessel (Parr shaker or autoclave).
-
Add Ethanol solvent (0.5 M concentration).
-
Add 5 wt% Pd/C catalyst (50% wet).
-
Pressurize with
(3 atm / 45 psi). -
Agitate at RT for 6-12 hours.
-
Filter catalyst through Celite. Concentrate filtrate.
Process Analytics & Characterization[6][7]
Verify the identity of the synthesized compound using the following parameters.
Analytical Data Table
| Parameter | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens on air exposure |
| Boiling Point | 200°C (at 760 mmHg) | |
| Molecular Weight | 149.23 g/mol | |
| Exact Mass | 149.1204 |
NMR Spectroscopy (300 MHz, )
- 7.20 - 7.35 (m, 5H): Aromatic protons (Phenyl group).
-
3.78 (s, 2H): Benzylic protons (
). -
2.85 (septet, J=6.2 Hz, 1H): Methine proton of isopropyl group (
). -
1.09 (d, J=6.2 Hz, 6H): Methyl protons of isopropyl group (
). -
1.30 (br s, 1H): Amine proton (
) - Shift varies with concentration.
Workflow Diagram: Purification Strategy
Figure 2: Acid-Base workup strategy for high-purity isolation of secondary amines.
Troubleshooting & Safety
Common Issues
-
Low Yield (Method B): Likely due to
reducing the acetone before the imine forms. Solution: Increase imine formation time or switch to Method A (STAB). -
Tertiary Amine Formation: Rare with acetone due to steric hindrance (isopropyl group is bulky). If observed, ensure stoichiometry is 1:1.
-
Incomplete Reaction: Presence of residual benzylamine. Solution: Use the Acid/Base workup (Section 5.3) or scavenge with an aldehyde resin.
Safety Profile
-
Benzylamine: Corrosive, causes skin burns. Use gloves and fume hood.
-
Sodium Borohydride/STAB: Flammable solids. React violently with water/acids to release hydrogen gas.
-
Regulatory Note: While N-benzylpropan-2-amine is a common chemical building block, researchers should be aware it is a structural isomer of methamphetamine. Maintain strict inventory logs to demonstrate legitimate research utility.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem. (n.d.). N-Benzylpropan-2-amine (Compound Summary). National Library of Medicine.
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
-
Emerson, W. S. (1948). The Preparation of Amines by Reductive Alkylation. Organic Reactions, 4, 174.[1] (Classic reference for Hydrogenation).
Sources
Procedure for converting N-isopropylbenzylamine free base to hydrochloride salt
Title: A Robust and Validated Protocol for the Conversion of N-isopropylbenzylamine Free Base to its Hydrochloride Salt
Document ID: AN-2026-03-NIB-HCL
Abstract
N-isopropylbenzylamine is a secondary amine utilized as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds[1][2]. For applications in research and drug development, particularly for in vitro toxicological studies or as an analytical reference standard, conversion of the oily free base into a crystalline hydrochloride (HCl) salt is often necessary[3][4]. This transformation enhances the compound's stability, improves its handling characteristics, and typically increases its aqueous solubility. This document provides a comprehensive, step-by-step protocol for the stoichiometric conversion of N-isopropylbenzylamine free base to its hydrochloride salt, including methods for purification and characterization to ensure the final product's identity and purity.
Introduction: The Rationale for Salt Formation
In pharmaceutical and chemical research, converting an amine from its free base form to a salt, such as a hydrochloride, is a critical step for several reasons. The primary motivation is to transform a liquid or low-melting-point solid into a more stable, crystalline solid with a well-defined melting point[3]. This crystalline form is less susceptible to degradation and easier to handle, weigh, and store.
Furthermore, the formation of a hydrochloride salt drastically alters the physicochemical properties of the parent molecule. The salt form is generally more soluble in aqueous and protic solvents, a crucial attribute for preparing stock solutions for biological assays or analytical standards[5]. The protonation of the amine nitrogen to form the ammonium cation and the presence of the chloride counter-ion create a more polar species, facilitating dissolution in polar media. From a crystal engineering perspective, the chloride ion is an excellent hydrogen bond acceptor, which aids in the formation of a stable and ordered crystal lattice[5].
Physicochemical Properties: Free Base vs. Hydrochloride Salt
A clear understanding of the starting material and the target compound is fundamental. The table below summarizes the key properties of N-isopropylbenzylamine in both its free base and hydrochloride salt forms.
| Property | N-isopropylbenzylamine (Free Base) | N-isopropylbenzylamine HCl (Salt) |
| CAS Number | 102-97-6[6] | 18354-85-3 |
| Molecular Formula | C₁₀H₁₅N[6] | C₁₀H₁₆ClN[7] |
| Molecular Weight | 149.23 g/mol [6] | 185.69 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[2][8] | White crystalline solid[3][9] |
| Boiling Point | ~200 °C (lit.) | Not applicable (decomposes) |
| Melting Point | Not applicable[8] | Characteristically higher than the free base[3] |
| Solubility | Soluble in organic solvents (e.g., acetone, diethyl ether, ethanol); moderately soluble in water[1][2]. | Generally soluble in polar solvents like methanol and water; sparingly soluble in non-polar organic solvents like diethyl ether and hexane[10]. |
Principle of the Reaction
The conversion is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. This forms a positively charged isopropylbenzylammonium cation and a chloride anion, which are ionically bonded in the resulting salt.
Caption: Acid-base reaction pathway.
Safety and Handling
Mandatory: This procedure must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
N-isopropylbenzylamine (Free Base): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed and may cause respiratory irritation. Avoid inhalation of vapors[11][12].
-
Hydrochloric Acid (Concentrated or in solution): Highly corrosive and toxic. Causes severe burns to skin, eyes, and respiratory tract. Handle with extreme care[13].
-
Organic Solvents (e.g., Diethyl Ether, Isopropanol): Flammable. Keep away from ignition sources. Use in a well-ventilated area[14].
Detailed Experimental Protocol
This protocol is based on the widely accepted method of reacting the amine dissolved in an organic solvent with a solution of HCl[15][16]. This approach avoids the use of HCl gas, which requires specialized equipment[17].
Materials and Reagents
-
Reagents:
-
N-isopropylbenzylamine (free base, purity >97%)
-
2 M HCl in Diethyl Ether (or Isopropanol)
-
Anhydrous Diethyl Ether (for washing)
-
Anhydrous Isopropanol (2-Propanol)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Büchner funnel and filter flask assembly
-
Filter paper (e.g., Whatman Grade 1)
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Step-by-Step Procedure
Caption: Overall experimental workflow.
-
Preparation and Dissolution:
-
Accurately weigh 5.00 g (33.5 mmol) of N-isopropylbenzylamine free base into a 250 mL round-bottom flask containing a magnetic stir bar.
-
Add 50 mL of anhydrous isopropanol to the flask. Stir at room temperature until the amine is fully dissolved.
-
-
Acidification and Precipitation:
-
Causality: The hydrochloride salt is significantly less soluble in moderately polar solvents like isopropanol, especially when mixed with a non-polar solvent like diethyl ether, than its free base form. This difference in solubility drives the precipitation[10].
-
Calculate the required volume of the HCl solution. A slight molar excess (e.g., 5%) of HCl is recommended to ensure complete conversion of the amine[18].
-
Moles of amine = 33.5 mmol
-
Moles of HCl needed (1.05 eq) = 33.5 mmol * 1.05 = 35.2 mmol
-
Volume of 2 M HCl solution = 35.2 mmol / 2 M = 17.6 mL
-
-
Transfer approximately 18 mL of 2 M HCl in diethyl ether to an addition funnel.
-
While stirring the amine solution vigorously, add the HCl solution dropwise over 15-20 minutes.
-
A white precipitate of N-isopropylbenzylamine HCl will form immediately. The slow addition ensures the formation of manageable, crystalline particles rather than an unfilterable gum.
-
-
Maximizing Yield (Digestion):
-
After the addition is complete, continue stirring the resulting slurry at room temperature for an additional 30 minutes.
-
Place the flask in an ice-water bath and stir for another 30-60 minutes. Lowering the temperature decreases the solubility of the salt, thereby maximizing the yield.
-
-
Isolation and Washing:
-
Set up the Büchner funnel and filter flask for vacuum filtration.
-
Pour the cold slurry onto the filter paper and apply vacuum to collect the white solid.
-
Causality: The washing step is crucial for removing impurities. Cold, anhydrous diethyl ether is an ideal wash solvent because the desired hydrochloride salt is poorly soluble in it, while any unreacted free base, excess HCl, and solvent residues are readily washed away[3].
-
Wash the filter cake with two portions of 25 mL of cold anhydrous diethyl ether. Allow the vacuum to pull the solvent through completely between washes.
-
-
Drying:
-
Continue to pull air through the filter cake for 15-20 minutes to partially dry the solid.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 40-50 °C or in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or Drierite).
-
Characterization and Quality Control
Successful synthesis must be validated by analytical data. The following methods confirm the identity and purity of the final product.
-
Melting Point (MP) Determination: The purified N-isopropylbenzylamine HCl should exhibit a sharp melting point. A broad melting range typically indicates the presence of impurities. Compare the experimental value with literature values if available.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a definitive method to confirm protonation. The spectrum of the salt should show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an ammonium salt. This band will be absent in the spectrum of the free base starting material.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Protonation of the amine nitrogen causes a significant downfield shift of the protons on the adjacent carbons (the benzylic -CH₂- and the isopropyl -CH-). Comparing the ¹H-NMR spectrum of the product to that of the starting material provides conclusive evidence of salt formation.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil or gum, not a solid. | 1. Insufficient or inadequate solvent for precipitation. 2. Rate of acid addition was too fast. 3. Presence of water in reagents or solvents. | 1. Add a non-polar co-solvent (e.g., more diethyl ether) and triturate (scratch the flask with a glass rod) to induce crystallization. 2. Repeat the reaction, ensuring slow, dropwise addition of the acid solution. 3. Ensure all solvents are anhydrous. |
| Low Yield. | 1. Incomplete precipitation. 2. Product is too soluble in the reaction/wash solvent. 3. Mechanical losses during transfer. | 1. Cool the reaction mixture in an ice bath for a longer duration. 2. Use a less polar solvent for the reaction or ensure the wash solvent (diethyl ether) is ice-cold. 3. Rinse all glassware with the filtrate to recover any adhered product. |
| Product has a broad melting range. | Presence of impurities (e.g., unreacted free base, solvent). | Recrystallize the product. A mixture of isopropanol and diethyl ether is often effective. Dissolve the salt in a minimal amount of warm isopropanol and then slowly add diethyl ether until turbidity persists, then cool slowly to allow for crystal growth[10]. |
References
- BenchChem. (2025). N-Isopropylbenzylamine | 102-97-6.
- CymitQuimica. CAS 102-97-6: Isopropylbenzylamine.
- Scribd. (2008).
- ResearchGate. (2015). Is there a simple procedure to make HCl salt of amine compound without using HCl gas?.
- Sciencemadness Discussion Board. (2020).
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66024, Isopropylbenzylamine.
- Lab Pro Inc. N-Isopropylbenzylamine, 500ML - B1216-500ML.
- NileRed. (2023). Making Aniline HCl. YouTube.
- Sciencemadness Discussion Board. (2021).
- Cayman Chemical. (2025). Safety Data Sheet - N-Isopropylbenzylamine (hydrochloride).
- ChemicalBook. (2023).
- MedChemExpress. N-Isopropylbenzylamine hydrochloride.
- Sigma-Aldrich. N-Isopropylbenzylamine 97%.
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
- ResearchGate. (2017).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?.
- Google Patents. (2020).
- Merck. (2025).
- Apollo Scientific.
- Cole-Parmer. (2005).
- ECHEMI. What's the proper way to convert a freebase to hydrochloride?.
Sources
- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]
- 3. scribd.com [scribd.com]
- 4. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labproinc.com [labproinc.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. m.youtube.com [m.youtube.com]
Using N-benzylisopropylamine as a ligand in organometallic chemistry
Application Note: N-Benzylisopropylamine (NBIPA) as a Ligand in Organometallic Chemistry
Executive Summary
N-Benzylisopropylamine (NBIPA) is a secondary amine ligand offering a unique steric and electronic profile for main-group and transition metal chemistry. Unlike the more common diisopropylamine (used in LDA), NBIPA possesses a "hybrid" steric environment: the isopropyl group provides proximal bulk to protect the metal center, while the benzyl group offers rotational flexibility and potential
This guide details the use of NBIPA as a neutral donor ligand (L-type) in magnesocene adducts and as an anionic amido precursor (X-type) for lithium bases.
Regulatory & Safety Advisory: NBIPA (CAS 102-97-6) is a structural isomer of methamphetamine. While it lacks the potent psychostimulant effects of its isomer, it is frequently encountered in forensic analysis as an adulterant. Legitimate research use requires strict adherence to chain-of-custody documentation and purity verification (GC-MS/NMR) to distinguish it from regulated substances.
Chemical Profile & Ligand Design
NBIPA functions primarily as a hard
Table 1: Physicochemical Properties of NBIPA
| Property | Value | Relevance to Organometallics |
| Molecular Formula | Precursor to monoanionic amide | |
| Boiling Point | 200 °C | High boiling point allows for high-temp catalysis without ligand loss |
| Density | 0.892 g/mL | Miscible with non-polar solvents (Toluene, Hexane) |
| pKa (Conj. Acid) | ~10.5 (est) | Sufficiently basic to coordinate Mg/Zn; deprotonatable by |
| Coordination Mode | Monodentate; potential for weak cation- |
Protocol A: Synthesis of the Magnesocene Adduct ( )
Context: Magnesocene (
Materials Required:
-
Magnesocene (
): Sublimed grade. -
NBIPA: Dried over
and distilled. -
Solvent: Toluene (Anhydrous, degassed via freeze-pump-thaw).
-
Equipment: Schlenk line or Glovebox (
ppm).
Step-by-Step Methodology:
-
Preparation (In Glovebox):
-
Weigh 1.0 mmol of
into a flame-dried Schlenk flask equipped with a magnetic stir bar. -
Dissolve in 10 mL of anhydrous toluene. The solution should be clear/colorless.
-
-
Ligand Addition:
-
Add 1.0 mmol (1 equiv) of NBIPA dropwise to the stirring magnesocene solution at ambient temperature (25°C).
-
Mechanistic Insight: The reaction is exothermic. The amine lone pair donates into the empty orbitals of the Mg center. The bulky isopropyl group prevents the formation of polymeric networks, favoring a discrete monomeric adduct.
-
-
Reaction & Crystallization:
-
Stir the mixture for 2 hours.
-
Concentrate the solution under vacuum to approximately 50% volume.
-
Cool to -30°C to induce crystallization.
-
-
Isolation:
-
Filter the resulting crystals (often colorless to pale yellow) under inert atmosphere.
-
Dry under high vacuum for 1 hour.
-
Validation:
-
NMR (
): Look for the upfield shift of the N-H proton compared to free amine, indicating coordination to the electropositive Mg center. -
X-Ray Crystallography: Confirms the pseudo-tetrahedral geometry around Mg.
Protocol B: Generation of Lithium N-Benzylisopropylamide (Li-BIPA)
Context: Similar to Lithium Diisopropylamide (LDA), Li-BIPA is a non-nucleophilic strong base. However, the benzyl group makes Li-BIPA slightly less basic and more polarizable than LDA, offering different selectivity in enolization reactions [2].
Workflow Visualization (DOT):
Caption: Synthesis pathway for Li-BIPA. The reaction requires strict cryogenic control to prevent side reactions.
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 100 mL two-neck round-bottom flask. Flush with Argon.
-
Add 10 mL anhydrous THF.
-
-
Amine Addition:
-
Inject 5.0 mmol NBIPA via syringe.
-
Cool the flask to -78°C (Dry ice/Acetone bath).
-
-
Lithiation:
-
Add 5.0 mmol of
-Butyllithium (2.5 M in hexanes) dropwise over 10 minutes. -
Caution: Exothermic reaction. Maintain temperature below -70°C to ensure discrete deprotonation without attacking the benzyl ring.
-
-
Activation:
-
Stir at -78°C for 30 minutes.
-
Warm to 0°C for 15 minutes to break up higher-order aggregates. The solution is now ready for use as a base (e.g., for enolate formation).
-
Mechanistic Logic & Troubleshooting
Steric Modulation (The "Goldilocks" Zone)
NBIPA occupies a strategic niche between Diethylamine (too unhindered, nucleophilic) and Diisopropylamine (very hindered).
-
Isopropyl Group: Provides steric bulk to prevent N-alkylation (acting as a nucleophile) when used as a base.
-
Benzyl Group: Provides a
-system that can stabilize alkali metal cations ( ) through cation- interactions, potentially altering the aggregation state of the reagent compared to LDA.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitate in Li-BIPA solution | Moisture contamination (LiOH formation) | Check THF water content (Karl Fischer); ensure tight septa. |
| Darkening of Magnesocene Adduct | Oxidation | |
| Low Yield in Adduct Formation | Solvent competition | Toluene is preferred. Avoid THF for adduct isolation as THF competes for Mg coordination sites. |
References
-
BenchChem Technical Support. (2025).[2] N-Isopropylbenzylamine as a Versatile Ligand in Organometallic Chemistry: A Technical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). N-Isopropylbenzylamine Product Specification and Applications in Magnesocene Chemistry. Retrieved from
-
ChemicalBook. (2023). N-Isopropylbenzylamine: Application, Synthesis and Toxicity.[3] Retrieved from
-
GuideChem. (2023). N-Isopropylbenzylamine Forms Amine Adducts with Magnesocene.[1][2][4][5][6] Retrieved from
-
National Institutes of Health (NIH). (2017). Lithium Complexes Derived of Benzylphosphines (Contextual reference for Benzyl-Lithium interactions). Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 3. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. N-Isopropylbenzylamine 97 102-97-6 [sigmaaldrich.com]
- 5. N-Isopropylbenzylamine 97 102-97-6 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
Technical Guide: Advanced Crystallization Protocols for N-Benzylisopropylamine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4]
N-Benzylisopropylamine Hydrochloride (N-BIA HCl) is a secondary amine salt frequently utilized as a model system in organic crystallization studies due to its propensity to form macroscopic, high-aspect-ratio crystalline structures ("shards"). While chemically distinct, it shares a molecular weight (185.7 g/mol ) and isomeric structure with methamphetamine hydrochloride, leading to similar physical properties such as melting point and crystal habit.
This guide provides rigorous, reproducible protocols for growing large, high-fidelity single crystals of N-BIA HCl. Unlike standard precipitation which yields microcrystalline powder, these techniques utilize thermodynamic control to suppress secondary nucleation and promote Ostwald ripening.
Safety & Compliance: N-Benzylisopropylamine is a legal chemical intermediate (CAS 102-97-6).[1] However, due to its forensic significance as an adulterant, strict adherence to laboratory safety and chain-of-custody documentation is recommended.
Physicochemical Basis of Crystallization
To achieve large crystal growth, one must manipulate the Metastable Zone Width (MSZW) . This is the region between the Solubility Curve (where the solid dissolves) and the Supersaturation Curve (where spontaneous nucleation occurs).
-
Goal: Maintain the solution concentration within the MSZW.
-
Mechanism: If concentration exceeds the Supersaturation Curve, "crashing out" occurs (micro-crystals). If it stays in the MSZW, growth occurs only on existing surfaces (seeds), yielding large monocrystals.
Table 1: Solubility Profile (Estimated)
| Solvent System | Solubility (Hot ~60°C) | Solubility (Cold ~20°C) | Crystal Habit |
| Methanol (MeOH) | Very High | High | Small Prisms |
| Isopropyl Alcohol (IPA) | High | Moderate | Large Shards/Plates |
| Dichloromethane (DCM) | High | High | Needles (Fast evap) |
| Acetone | Low | Insoluble | Amorphous/Powder |
| Water | Very High | High | Hygroscopic clumps |
Analyst Note: IPA is the preferred solvent for macro-crystallization. Its higher boiling point and moderate solubility gradient allow for controlled evaporation rates essential for shard formation.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct crystallization pathway based on the desired outcome (Purity vs. Size).
Figure 1: Decision matrix for N-BIA HCl crystallization workflows. Blue nodes indicate preparation; Green indicates size-optimization; Red indicates purity-optimization.
Protocol A: Macro-Crystallization (Slow Evaporation)
This method is designed to produce large, optical-quality "shards" (1–5 cm length). It relies on the slow removal of solvent to gradually increase concentration without triggering rapid nucleation.
Materials
-
Solute: N-Benzylisopropylamine HCl (Crude).
-
Solvent: Isopropyl Alcohol (anhydrous, 99.9%).
-
Vessel: Pyrex crystallization dish or wide-mouth beaker.
-
Cover: Perforated Parafilm or filter paper.
Step-by-Step Methodology
-
Saturation:
-
Heat IPA to 50°C.
-
Add N-BIA HCl slowly with magnetic stirring until no more dissolves (saturation point).
-
Add an additional 5-10 mL of IPA to slightly undersaturate the solution (prevents immediate crashing).
-
-
Clarification:
-
Critical Step: Perform a hot filtration using a pre-warmed funnel and filter paper. This removes dust particles that act as unwanted nucleation sites.
-
Transfer the clear filtrate to the crystallization vessel.
-
-
Seeding (The "Shard" Driver):
-
Allow the solution to cool to room temperature.[2]
-
Introduce a single, small granule of pure N-BIA HCl into the center of the vessel.
-
Mechanism: This seed provides a low-energy surface for the lattice to build upon, preventing spontaneous nucleation elsewhere.
-
-
Controlled Evaporation:
-
Cover the vessel with Parafilm and poke 3-5 small holes with a needle.
-
Place in a vibration-free environment with stable temperature (20-22°C).
-
Timeline: Allow to stand undisturbed for 7–14 days.
-
Observation: As IPA evaporates, the crystal will grow outward from the seed, forming long, flat geometric plates or shards.
-
-
Harvesting:
-
Decant the remaining mother liquor.
-
Rinse the crystals immediately with ice-cold dry acetone (N-BIA HCl is insoluble in acetone, removing residual IPA without dissolving the crystal).
-
Air dry on a glass plate.
-
Protocol B: Dual-Solvent Recrystallization (Purification)
Use this protocol if the starting material is yellow or impure. This method sacrifices size for speed and purity.
Methodology
-
Dissolution: Dissolve crude N-BIA HCl in the minimum amount of boiling Methanol (MeOH).
-
Precipitation:
-
Remove from heat.
-
Add Diethyl Ether or Acetone dropwise until the solution turns slightly cloudy (turbid).
-
Add just enough drops of Methanol to turn it clear again.
-
-
Cooling:
-
Place the flask in a warm water bath and let the bath cool to room temperature naturally (insulates against thermal shock).
-
Once at room temp, move to a refrigerator (4°C) for 2 hours.
-
-
Filtration: Vacuum filter the resulting white crystals.
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: Instead of crystals, liquid droplets form at the bottom. Cause: The solute is separating as a liquid phase before crystallizing.[3] This often happens if the solution is too concentrated or if water is present (lowering the melting point). Solution:
-
Re-heat the solution until clear.
-
Add more solvent (dilute by 10-15%).
-
Seed vigorously at a higher temperature.
-
Dry Solvent: Ensure IPA is anhydrous; water encourages oiling.
Issue: Micro-Crystallization (Powder)
Symptom: Solution turns into a white slush instantly. Cause: Cooling was too rapid or supersaturation was too high (nucleation rate > growth rate). Solution: Re-dissolve and switch to Protocol A (Evaporation) or cool much slower (0.1°C/min).
Characterization Standards
To validate the identity of the crystals, compare against established physicochemical data.[1]
| Parameter | Expected Value | Method |
| Appearance | Colorless, transparent shards/plates | Visual |
| Melting Point | 183–185°C (HCl Salt) | Capillary MP Apparatus |
| Solubility | Soluble: Water, EtOH, DCM.[4] Insoluble: Ether. | Gravimetric |
Note: The free base is a liquid at room temperature; the crystalline form confirms salt formation.
References
-
PubChem. (n.d.). N-Isopropylbenzylamine Hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.
-
Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026. [Link]
Sources
Application Note: N-Benzylpropan-2-amine Hydrochloride as a Precursor and Building Block in Advanced Organic Synthesis
Introduction & Mechanistic Significance
N-benzylpropan-2-amine (commonly referred to as N-isopropylbenzylamine) and its hydrochloride salt have emerged as highly versatile building blocks in modern organic synthesis and pharmaceutical development. Structurally, the compound is a sterically hindered secondary amine. This steric bulk is its most valuable chemical asset, allowing it to act as a highly selective nucleophile in cross-coupling reactions, a bulky ligand in transition-metal catalysis, and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
While the free base (CAS 102-97-6) is frequently utilized in in situ reactions, it is a liquid prone to oxidation and volatility. For rigorous analytical and synthetic applications, the compound is converted to N-benzylpropan-2-amine hydrochloride (CAS 18354-85-3). The causality behind this choice is fundamental: the hydrochloride salt provides a shelf-stable, hygroscopic-resistant crystalline solid that allows for precise stoichiometric weighing and long-term storage without degradation 1.
Physicochemical Profiling
To facilitate experimental design, the quantitative differences between the free base and the hydrochloride salt are summarized below.
| Property | N-Benzylpropan-2-amine (Free Base) | N-Benzylpropan-2-amine HCl (Salt) |
| CAS Number | 102-97-6 | 18354-85-3 |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆ClN |
| Molar Mass | 149.24 g/mol | 185.70 g/mol |
| Physical State (at 25°C) | Colorless to pale yellow liquid | White crystalline solid |
| Melting Point | N/A (Liquid) | 195.0 – 196.5 °C |
| Boiling Point | ~200 °C | N/A (Decomposes before boiling) |
| Solubility | Soluble in Ether, Toluene, Hexane | Soluble in H₂O, EtOH, DMSO, DMF |
| Storage & Stability | Prone to oxidation; requires inert gas | Highly stable; ideal for precise dosing |
Upstream Synthesis: Reductive Amination and Salification
The most efficient method to synthesize N-benzylpropan-2-amine is via the reductive amination of benzaldehyde with isopropylamine.
Causality of Solvent Choice: Traditional reductive aminations often require acid catalysis to drive imine formation. However, by utilizing 2,2,2-Trifluoroethanol (TFE) as the solvent, the strong hydrogen-bond donating capability of TFE activates the carbonyl oxygen of benzaldehyde. This accelerates nucleophilic attack by isopropylamine without the need for external acids, preventing unwanted side reactions 2.
Synthetic workflow for the reductive amination and salification of N-benzylpropan-2-amine.
Protocol 1: Synthesis of N-Benzylpropan-2-amine Hydrochloride
Self-Validating System: This protocol incorporates built-in checkpoints (TLC and melting point) to ensure the reaction has proceeded to completion before moving to the next phase.
-
Imine Formation: In a dry round-bottom flask, dissolve benzaldehyde (10.0 mmol) in 20 mL of 2,2,2-Trifluoroethanol (TFE). Magnetically stir at 35–40 °C. Add isopropylamine (10.0 mmol) dropwise over 5 minutes.
-
Reduction: After 15 minutes of vigorous stirring, slowly add Sodium Borohydride (NaBH₄, 12.0 mmol) in small portions to manage hydrogen evolution.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc, 4:1). The reaction is complete when the UV-active benzaldehyde spot disappears entirely, and a new ninhydrin-active spot (the secondary amine) appears.
-
Workup: Filter the mixture to remove borate salts. Wash the residue with 5 mL TFE. Distill off the solvent under reduced pressure. Extract the resulting oil with diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Salification: Transfer the dried ethereal solution to a flask submerged in an ice bath (0 °C). Slowly bubble dry HCl gas into the solution (or add 2M HCl in diethyl ether dropwise) until precipitation ceases.
-
Validation Checkpoint 2 (Isolation): Filter the white precipitate under vacuum and wash with cold ether. Confirm success by taking a melting point reading; pure N-benzylpropan-2-amine hydrochloride will melt sharply at 195.0–196.5 °C.
Downstream Applications in Chemical Research
Once synthesized, the hydrochloride salt can be easily free-based in situ or used directly in various advanced methodologies. Its primary applications span transition-metal catalysis, complex C-N cross-coupling, and forensic analytical chemistry.
Downstream applications of N-benzylpropan-2-amine in chemical research and analysis.
Application Highlight A: Ligand & Substrate in Organometallic Catalysis
Because of its unique steric profile, N-benzylpropan-2-amine is utilized as an amine substrate in the Zirconium-catalyzed hydroaminoalkylation of alkenes. Using commercially available Zr(NMe₂)₄, the bulky isopropyl and benzyl groups direct the reaction to exclusively form linear products in the presence of bulky vinylsilanes, showcasing its utility in controlling regioselectivity .
Application Highlight B: Photoinduced C-N Cross-Coupling
A cutting-edge application involves using N-benzylpropan-2-amine as a nucleophile in UV-triggered cross-coupling reactions to synthesize carbazoles and tertiary aminobenzenes.
Causality of Experimental Design: In this protocol, 1-fluoro-2-iodobenzene is used as a benzyne precursor. Irradiation with a low-pressure mercury lamp (λ = 300 nm) induces the photo-cleavage of the C-I bond. The resulting highly reactive benzyne intermediate is immediately attacked by the sterically hindered N-benzylpropan-2-amine. Degassing the solvent (heptane) is absolutely critical here; ambient oxygen will quench the excited state and halt the radical/benzyne generation, leading to reaction failure 4.
Protocol 2: Synthesis of N-Benzyl-N-isopropylaniline via Photo-Coupling
-
Preparation: In a specialized quartz or high-transmittance glass tube, add N-benzylpropan-2-amine (0.2 mmol) and 1-fluoro-2-iodobenzene (0.1 mmol).
-
Solvent & Degassing: Add 10 mL of anhydrous heptane. Subject the solution to three cycles of freeze-pump-thaw to rigorously degas the mixture, then backfill with inert Nitrogen (N₂) gas.
-
Irradiation: Place the sealed glass tube in a photoreactor equipped with a low-pressure mercury lamp (λ = 300 nm). Irradiate the mixture at ambient temperature for 6 to 8 hours.
-
Validation Checkpoint (Reaction Completion): Extract a 0.1 mL aliquot, concentrate, and run an HRMS (ESI). The reaction is successful if the mass peak [M + Na]⁺ corresponds to 248.1410 (calculated for C₁₆H₁₉NNa).
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) to yield N-benzyl-N-isopropylaniline as a pale yellow oil (Typical yield: ~72%).
References
- ChemicalBook: Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (1:1)
- N-Isopropylbenzylamine: Application, synthesis and toxicity Source: ChemicalBook URL
- CAS 102-97-6 (N-Isopropylbenzylamine)
- Photoinduced Cross-Coupling of Amines with 1,2-Diiodobenzene and Its Application in the Synthesis of Carbazoles Source: Thieme Connect URL
Sources
Application Note & Protocols: N-Alkylation of Benzylamine with Isopropyl Halides
Document ID: AN-BNZ-ISO-2026-01
For: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of N-isopropylbenzylamine is a common transformation in medicinal and materials chemistry. While seemingly straightforward, the N-alkylation of benzylamine with isopropyl halides presents specific challenges that can significantly impact yield and purity. The secondary nature of the isopropyl halide introduces a competitive E2 elimination pathway, and the increasing nucleophilicity of the amine products can lead to over-alkylation.[1][2]
This guide provides a comprehensive overview of two robust methods for the synthesis of N-isopropylbenzylamine, designed to offer researchers reliable and reproducible results. We will explore:
-
Method A: Direct Alkylation using Cesium Carbonate. A modern approach to a classical transformation that leverages the "cesium effect" to enhance selectivity for mono-alkylation.[3][4]
-
Method B: Reductive Amination. An alternative strategy that avoids the use of alkyl halides altogether, circumventing the issue of elimination reactions by forming an imine intermediate with acetone, followed by in-situ reduction.[5][6]
Each section provides a detailed theoretical background, step-by-step protocols, and an analysis of the key experimental parameters that govern the success of the reaction.
Scientific Background: The Challenge of Secondary Halides
The direct alkylation of an amine with an alkyl halide is a classic SN2 reaction. However, the success of this reaction is highly dependent on the structure of the alkyl halide.[1] Isopropyl halides are secondary halides, which are at a mechanistic crossroads between substitution (SN2) and elimination (E2).[7][8]
-
SN2 Pathway (Desired): Benzylamine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form the C-N bond.
-
E2 Pathway (Undesired): Benzylamine can also act as a base, abstracting a proton from a β-carbon of the isopropyl halide, leading to the formation of propene gas and benzylammonium halide. This pathway is competitive and becomes more significant with sterically hindered substrates and at higher temperatures.[7][9][10]
A further complication is over-alkylation . The desired product, N-isopropylbenzylamine (a secondary amine), is often more nucleophilic than the starting benzylamine (a primary amine). This means it can react with another molecule of the isopropyl halide to form the undesired tertiary amine, N,N-diisopropylbenzylamine.[2][11]
Our selected methods are designed to mitigate these challenges.
Comparative Overview of Methods
| Feature | Method A: Direct Alkylation (Cs₂CO₃) | Method B: Reductive Amination |
| Reaction Type | Nucleophilic Substitution (SN2) | Imine formation followed by reduction |
| Key Reagents | Isopropyl halide (e.g., 2-bromopropane), Cs₂CO₃ | Acetone, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Yield | Good to Excellent (70-95%) | Excellent (>90%) |
| Pros | Direct, one-step C-N bond formation.[3] | Avoids E2 elimination, high selectivity, mild conditions.[12][13] |
| Cons | Potential for E2 elimination, requires careful control to avoid over-alkylation.[3] | Two-step, one-pot process, requires a specific and milder reducing agent.[12][14] |
| Key Insight | The "cesium effect" helps to selectively deprotonate the primary amine, suppressing dialkylation.[4] | The reducing agent, NaBH(OAc)₃, is selective for the iminium ion over the ketone.[14][15] |
Method A: Direct Alkylation with Cesium Carbonate
Principle and Mechanistic Insight
This method utilizes a strong, yet soft, base—cesium carbonate (Cs₂CO₃)—in a polar aprotic solvent like DMF. The success of this protocol hinges on the "cesium effect," where the large, polarizable cesium cation coordinates to the primary amine. This coordination enhances the nucleophilicity of the amine while sterically hindering the resulting secondary amine product from further reaction, thus favoring mono-alkylation.[3][4][16] The use of a polar aprotic solvent stabilizes the transition state of the SN2 reaction.
Diagram 1: Proposed Mechanism for Cesium-Promoted Alkylation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (PDF) Cs2CO3-Promoted DirectN-Alkylation: Highly Chemoselective Synthesis ofN-Alkylated Benzylamines and Anilines [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. SN2 vs E2 [chemistrysteps.com]
- 9. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Handling and storage requirements for hygroscopic amine hydrochlorides
Abstract
Amine hydrochloride salts are ubiquitous in drug development due to their improved aqueous solubility compared to free bases. However, this solubility comes with a significant liability: hygroscopicity.[1] The absorption of atmospheric moisture can lead to deliquescence, hydrolysis, stoichiometric imbalance, and catastrophic dosing errors. This guide provides a scientifically grounded, field-proven protocol for the characterization, storage, handling, and remediation of these labile compounds.
Introduction: The Mechanism of Moisture Uptake
To handle amine hydrochlorides effectively, one must understand the causality of their instability. The chloride ion (
When the Relative Humidity (RH) of the environment exceeds the salt's Deliquescence Relative Humidity (DRH) , the crystal lattice energy is overcome by the solvation energy. The solid adsorbs water, first forming a hydrate (pseudopolymorphism) and eventually dissolving into a saturated liquid solution (deliquescence).
The Risk: A 1% uptake in moisture results in a 1% error in molecular weight calculations. If undetected, this leads to systematic under-dosing in potency assays and synthetic stoichiometry errors.
Characterization: Quantifying the Risk
Before establishing a storage protocol, the hygroscopic nature of the specific salt must be classified. Do not rely on visual inspection; significant water uptake occurs before visible "caking" appears.
Protocol A: Hygroscopicity Classification (Ph.[2] Eur. 5.11)
Standard: European Pharmacopoeia method [1].[2][3][4]
-
Weigh a glass weighing vessel (
). -
Add the amine hydrochloride sample and weigh (
). -
Expose the unstoppered vessel to
and RH for 24 hours. -
Stopper and re-weigh (
). -
Calculate % Mass Increase:
.
Table 1: Hygroscopicity Classification
| Class | Description | Mass Increase (24h) | Handling Implication |
| I | Non-hygroscopic | < 0.2% | Standard storage.[5] |
| II | Slightly hygroscopic | 0.2% – 2.0% | Tightly sealed containers. |
| III | Hygroscopic | 2.0% – 15.0% | Desiccator required. Minimize exposure.[6][7] |
| IV | Very hygroscopic | > 15.0% | Glove box / Inert gas handling mandatory. |
| V | Deliquescent | Liquid forms | CRITICAL: Handle only under inert atmosphere. |
Storage Protocol: The Defensive Barrier
The integrity of the salt depends on the "Micro-Climate" inside the storage vessel.
Storage Decision Logic
The following workflow dictates the storage requirements based on the salt's classification and usage status.
Figure 1: Decision tree for determining storage stringency based on hygroscopicity classification.
Key Storage Standards:
-
Primary Container: Amber glass is preferred. If plastic is used, ensure it is High-Density Polyethylene (HDPE).[1] Avoid Low-Density Polyethylene (LDPE) as it is permeable to water vapor over time [2].
-
Headspace Purging: For Class III-V salts, displace the air in the bottle with dry Argon or Nitrogen before resealing. Argon is heavier than air and provides a better "blanket."
-
Secondary Containment: Store the primary bottle inside a desiccator.
-
Desiccant Choice: Use Phosphorus Pentoxide (
) for maximum dryness (aggressive) or Indicating Silica Gel for general maintenance. Note that Silica Gel stops working effectively above .
-
Handling & Weighing Protocol: The Critical Maneuver
The moment a hygroscopic salt is exposed to air, the "timer" starts. A Class IV salt can absorb 1-2% moisture in the time it takes to walk from the shelf to the balance.
The "Self-Validating" System: To ensure accuracy, you must validate that the mass measured is the mass of the sample, not the sample + water. The only way to do this for deliquescent solids outside a glovebox is Weighing by Difference .
Protocol B: Weighing by Difference (The 3-Step Validation)
Objective: Eliminate error caused by moisture absorption during the transfer process [3].
-
Preparation:
-
Dry the weighing bottle (glass with ground-glass stopper) in an oven; cool in a desiccator.
-
Add the approximate amount of amine HCl salt to the weighing bottle inside a glove bag or quickly in a fume hood.
-
Close the stopper immediately.
-
-
The Weighing Cycle:
-
Mass A: Place the closed weighing bottle (with sample) on the analytical balance. Record Mass to 0.1 mg.
-
Transfer: Remove the bottle, open it, and tap the required amount into your reaction vessel. Do not use a spatula if possible to avoid contamination/sticking. Immediately recap the bottle.
-
Mass B: Place the closed weighing bottle back on the balance. Record Mass.
-
-
Calculation:
-
Validation: Since the bottle was closed during weighing, atmospheric moisture absorption during the reading time is eliminated.
-
Figure 2: Weighing by Difference workflow to negate moisture error during measurement.
Remediation: Drying "Wet" Salts
If a salt has clumped (caked), it has absorbed moisture. Heating amine hydrochlorides blindly is dangerous; high heat can drive off
Protocol C: Vacuum Drying with Acid Trap
-
Equipment: Vacuum oven or Vacuum Desiccator (Abderhalden pistol).
-
Temperature: Set to
. Do not exceed unless TGA data confirms stability. -
Vacuum: < 10 mbar.
-
Trap: Place a tray of Potassium Hydroxide (KOH) pellets inside the oven/desiccator (separate from sample).
-
Mechanism:[8] The KOH acts as a sacrifical acid trap. If any
dissociates from your amine salt, the KOH neutralizes it, preventing corrosion of the vacuum pump, though it does not prevent the degradation of the sample itself. The primary goal is to lower the partial pressure of water vapor without thermal degradation.
-
-
Validation: Perform a "Loss on Drying" (LOD) test on a small aliquot. The weight should be constant (
change) over 1 hour.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . "Chapter 5.11: Characters Section in Monographs - Hygroscopicity." EDQM.
-
Aptar CSP Technologies . "Moisture Control and Degradation Management in Pharmaceutical Packaging." American Pharmaceutical Review, 2024.
-
University of British Columbia . "Weighing by Difference Protocol." UBC Chemistry Teaching Resources.
-
BenchChem . "Effective Drying of Aniline Hydrochloride Salts: Technical Protocols." BenchChem Technical Support, 2025.[9]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. scribd.com [scribd.com]
- 4. uspbpep.com [uspbpep.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. Page loading... [guidechem.com]
- 8. digivac.com [digivac.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-Benzylisopropylamine (NBIPA) Synthesis
Welcome to the Technical Support Center for organic synthesis and process chemistry. N-Benzylisopropylamine (NBIPA, CAS 102-97-6) is a critical secondary amine intermediate used in the development of pharmaceutical compounds and central nervous system agents. While its structure is relatively simple, researchers frequently encounter yield-limiting bottlenecks such as stalled equilibrium, competitive over-alkylation, and product entrapment during workup.
This guide is structurally designed to address the specific mechanistic failures associated with the three primary synthetic routes: Reductive Amination, Direct Alkylation, and Amide Reduction.
Troubleshooting Guides & FAQs
Q1: My reductive amination of benzaldehyde with isopropylamine is stalling, resulting in a low yield of the secondary amine. How can I drive this to completion?
The Causality: The reaction between benzaldehyde and isopropylamine initially forms a hemiaminal intermediate that must dehydrate to form the imine. This is a reversible equilibrium. If the byproduct water is not sequestered, the equilibrium heavily favors the starting materials. Furthermore, if you are using a strong reducing agent like Sodium Borohydride (NaBH₄), it will prematurely reduce the unreacted benzaldehyde into benzyl alcohol, permanently destroying your starting material.
The Solution:
-
Shift the Equilibrium: Introduce a dehydrating agent (e.g., 3Å molecular sieves or anhydrous MgSO₄) to scavenge water.
-
Catalyze Iminium Formation: Adjust the reaction pH to 4–5 using glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine attack, and subsequently protonates the imine to form a highly reactive iminium ion.
-
Use a Chemoselective Reductant: Switch your reducing agent to 1 [3]. The electron-withdrawing acetate groups make STAB sterically hindered and exceptionally mild. It will ignore the unreacted benzaldehyde but rapidly and selectively reduce the protonated iminium ion.
Q2: I am using the direct alkylation route (benzyl chloride + isopropylamine), but my GC-MS shows significant amounts of a tertiary amine byproduct. How do I prevent over-alkylation?
The Causality: Alkylation of a primary amine (isopropylamine) with an alkyl halide (benzyl chloride) yields the desired secondary amine (NBIPA). However, secondary amines are inherently more nucleophilic than their primary amine precursors due to the electron-donating effect of the newly added alkyl group. Consequently, the newly formed NBIPA outcompetes the starting isopropylamine for the remaining benzyl chloride, leading to runaway over-alkylation and the formation of the tertiary amine byproduct (N,N-dibenzylisopropylamine).
The Solution: To suppress this, you must rely on statistical stoichiometric control. Use a massive excess of the primary amine (5 to 10 equivalents of isopropylamine). This floods the reaction matrix, statistically favoring collisions between benzyl chloride and the primary amine rather than the secondary amine product. If using excess amine is economically unviable, it is highly recommended to abandon direct alkylation and switch to the reductive amination route [1], which inherently prevents over-alkylation because the imine intermediate can only form once.
Q3: I am reducing N-isopropylbenzamide using Lithium Aluminum Hydride (LiAlH₄). The reaction goes to completion, but I lose most of my product in a thick, gelatinous emulsion during the aqueous workup. How do I recover my yield?
The Causality: LiAlH₄ is a powerful reducing agent that efficiently converts amides to amines. However, quenching the reaction with standard aqueous methods generates insoluble, polymeric aluminum hydroxide salts [Al(OH)₃]. These gelatinous salts act like a sponge, physically trapping the amine product within their matrix and making liquid-liquid extraction nearly impossible.
The Solution: Implement the highly specific [2]. This stoichiometric quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white powder (sodium aluminate), freeing the trapped NBIPA and completely resolving the emulsion.
Quantitative Route Comparison
The following table summarizes the expected outcomes and limitations of the three primary NBIPA synthesis routes to aid in route selection.
| Synthesis Route | Typical Yield | Primary Byproduct | Key Reagents | Mechanistic Pros & Cons |
| Reductive Amination | 85–95% | Benzyl alcohol (trace) | Benzaldehyde, Isopropylamine, NaBH(OAc)₃, AcOH | Pros: High yield, complete suppression of over-alkylation.Cons: Requires stoichiometric hydride reagents. |
| Amide Reduction | 70–85% | Unreacted amide | N-isopropylbenzamide, LiAlH₄, THF | Pros: Clean conversion, no over-alkylation.Cons: Hazardous reagents (LiAlH₄), difficult workup if Fieser is not used. |
| Direct Alkylation | 40–60% | N,N-dibenzylisopropylamine | Benzyl chloride, Isopropylamine (excess) | Pros: Cheap, readily available starting materials.Cons: Poor atom economy, severe competitive over-alkylation. |
Experimental Protocol: Optimized Reductive Amination
To ensure a self-validating and reproducible workflow, follow this optimized step-by-step methodology for the reductive amination of benzaldehyde using STAB [3].
Materials: Benzaldehyde (1.0 eq), Isopropylamine (1.05 eq), Sodium Triacetoxyborohydride (1.4 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).
-
Imine Formation: In an oven-dried round-bottom flask purged with N₂, dissolve benzaldehyde (1.0 eq) and isopropylamine (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.
-
Acidification: Add glacial acetic acid (1.0 eq) dropwise to adjust the reaction pH to ~4–5. Stir the mixture at room temperature for 15–30 minutes to allow the iminium equilibrium to establish.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.4 eq) over 10 minutes. The reaction is mildly exothermic; maintain at room temperature using a ambient water bath if necessary.
-
Monitoring: Stir the suspension vigorously for 2–4 hours. Validate reaction completion via TLC (Hexane:EtOAc 4:1, visualized with UV and Ninhydrin stain) or GC-MS. The aldehyde spot should completely disappear.
-
Quench & Free-Basing: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Ensure the aqueous layer reaches a basic pH (~pH 8–9) to fully free-base the secondary amine.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or silica gel chromatography to yield pure N-benzylisopropylamine.
Troubleshooting Logic Visualization
Troubleshooting workflow for N-benzylisopropylamine synthesis based on synthetic route.
References
- Title: N-Isopropylbenzylamine | 102-97-6 - Benchchem Source: Benchchem URL
-
Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Sources
Resolving peak overlap between methamphetamine and N-isopropylbenzylamine in HPLC
Topic: Resolving Peak Overlap Between Methamphetamine and N-Isopropylbenzylamine in HPLC
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges in the chromatographic separation of methamphetamine and its structural isomer, N-isopropylbenzylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve this common analytical problem.
N-isopropylbenzylamine is a structural isomer of methamphetamine and has been identified as a common diluent or substitute in illicit drug samples[1][2]. Their similar physical properties and molecular weights make them challenging to distinguish without effective chromatographic separation, which is essential for accurate quantification and identification in forensic and pharmaceutical settings[3][4]. This guide provides a series of troubleshooting steps and foundational knowledge to achieve baseline resolution.
Section 1: Understanding the Analytes
Successful method development begins with understanding the physicochemical properties of the target molecules. Both methamphetamine and N-isopropylbenzylamine are basic compounds containing secondary amine functional groups. Their retention and selectivity in reversed-phase HPLC are primarily governed by their hydrophobicity and their ionization state, which is controlled by the mobile phase pH[5][6].
| Property | Methamphetamine | N-Isopropylbenzylamine | Rationale for Separation |
| Chemical Structure | ![]() | ![]() | The key difference is the position of the methyl group on the alkyl chain versus the nitrogen atom, leading to subtle differences in hydrophobicity and steric hindrance.[1] |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | Identical formula and mass (149.23 g/mol ) make them indistinguishable by mass spectrometry alone without prior chromatographic separation.[7] |
| pKa | ~10.2 - 10.4 | ~10.0 - 10.3 (Estimated) | Both are basic compounds. Their similar pKa values mean they will ionize under similar pH conditions, making pH control a critical but powerful tool for separation.[6][8] |
| LogP (octanol/water) | ~2.24 (Estimated) | ~2.79 (Estimated) | N-isopropylbenzylamine is slightly more hydrophobic, suggesting it will be more retained on a C18 column under conditions where both are in the same ionic state. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when trying to resolve these two compounds.
Q1: I'm seeing a single, broad peak. Why are these compounds so difficult to separate?
Answer: The primary reason for co-elution is the structural isomerism of methamphetamine and N-isopropylbenzylamine.[3] In reversed-phase HPLC, separation is mainly driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).[5] Because these two molecules have the same molecular formula and very similar structures and polarities, their interactions with the stationary phase are nearly identical, leading to very close or overlapping retention times.
Furthermore, as basic compounds, they are prone to interacting with residual silanols on the silica surface of the column, which can cause significant peak tailing.[9] This poor peak shape can mask any small degree of separation that might otherwise be present. The key to resolving them is to manipulate the mobile phase conditions to exploit the subtle differences in their structure and hydrophobicity.
Q2: How critical is mobile phase pH, and what pH should I be using?
Answer: Mobile phase pH is the single most important parameter for separating these basic compounds. The pH of the mobile phase dictates the ionization state of the analytes.[6][10]
-
At low pH (e.g., pH < 4): Both amines will be fully protonated (positively charged). In this state, their retention on a C18 column is often reduced.[11] However, this is a good starting point for method development because it ensures consistent ionization and minimizes the negative effects of silanol interactions, leading to better peak shapes.[10] Many forensic methods successfully use an acidic mobile phase containing formic acid or an acetate buffer.[3][12]
-
At high pH (e.g., pH > 9): Both amines will be in their neutral, un-ionized form. In this state, they are more hydrophobic and will be more strongly retained on the column.[11][13] This increased retention can often amplify the small differences in their hydrophobicity, leading to improved separation. However, this approach requires a pH-stable HPLC column (e.g., a hybrid or polymer-based C18) to prevent degradation of the stationary phase.[6][8]
Recommendation: The optimal pH must be determined empirically. A good strategy is to screen a low pH (e.g., 3.0), a mid-range pH (e.g., 6.0), and a high pH (e.g., 10.0, with a compatible column) to see which condition provides the best selectivity. For reproducibility, it is crucial to operate at a pH at least 1.5-2 units away from the analyte pKa.[10][14]
Diagram: Effect of pH on Analyte Ionization
Caption: Analyte charge state as a function of mobile phase pH relative to pKa.
Q3: What is the best column for this separation?
Answer: A high-quality C18 or C8 column is the standard choice and a suitable starting point.[5][13] These columns provide the necessary hydrophobic interactions for retention.
-
C18 Columns: Offer the highest degree of hydrophobicity and are most common. Look for columns with high carbon loading and end-capping to minimize silanol interactions and improve peak shape for these basic analytes. Several published methods utilize C18 columns to achieve separation.[3][15]
-
Pentafluorophenyl (PFP) Columns: These columns offer an alternative selectivity mechanism. While also providing hydrophobic interactions, they can engage in dipole-dipole, pi-pi, and ion-exchange interactions. This different selectivity can sometimes resolve peaks that co-elute on a C18. However, one study noted that methamphetamine and N-isopropylbenzylamine could not be separated on a PFP column, highlighting the need for empirical testing.[16]
Recommendation: Start with a modern, high-purity silica C18 column (e.g., 100-150 mm length, 2.7-5 µm particle size). If resolution is not achieved, switching to a C8 or a column with a different stationary phase chemistry is a logical next step.
Q4: Does it matter if I use acetonitrile or methanol as the organic modifier?
Answer: Yes, the choice of organic solvent can significantly impact selectivity.[9]
-
Acetonitrile (ACN): Is generally a weaker solvent than methanol in reversed-phase, meaning you may need a higher percentage to achieve the same retention time. It has different selectivity due to its dipole moment and ability to interact with π-electron systems.[9]
-
Methanol (MeOH): Is a stronger solvent and is a proton donor and acceptor, which can lead to different hydrogen-bonding interactions with the analytes compared to ACN.[9]
Recommendation: Acetonitrile is often the first choice. However, if you are struggling to achieve separation with ACN, a simple and effective troubleshooting step is to switch the organic modifier to methanol or try a ternary mixture (e.g., Water/ACN/MeOH). The change in solvent selectivity can often alter the elution order or improve the resolution between closely eluting peaks.
Q5: I'm using an acidic mobile phase, but my peak shape is poor. What can I do?
Answer: Poor peak shape (tailing) for basic compounds is typically caused by secondary interactions with ionized residual silanols on the column's silica surface.[9]
Solutions:
-
Use a Buffer: Ensure you are using a buffer (e.g., ammonium formate, ammonium acetate, or phosphate) at a concentration of 10-20 mM to control and maintain the desired pH across the column.[5]
-
Lower the pH: Operating at a pH between 2.5 and 3.5 helps to suppress the ionization of the silanol groups, minimizing these unwanted interactions.[10]
-
Use a Modern Column: Employ a high-purity silica column with robust end-capping, or a hybrid-silica column, which has fewer accessible silanol groups.
-
Add an Ion-Pairing Agent: The official USP assay for Methamphetamine Hydrochloride uses sodium 1-heptanesulfonate.[17][18] This agent pairs with the protonated amine, masking its positive charge and improving retention and peak shape. This is a powerful but more complex approach that may require more extensive equilibration.
Q6: I've optimized my mobile phase but still have peak overlap. What are my next steps?
Answer: If mobile phase optimization is insufficient, you can adjust instrumental parameters.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and can sometimes enhance the subtle intermolecular interactions that lead to separation.[9] Conversely, increasing temperature can also alter selectivity.
-
Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but gives the molecules more time to interact with the stationary phase, which can improve the resolution of difficult separations.
-
Optimize the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of %B change per minute). A shallow gradient is more effective at separating compounds with similar retention factors.
Section 3: Experimental Protocols
Protocol 1: Recommended Starting RP-HPLC Method
This method is based on conditions reported to be successful in forensic literature and serves as an excellent starting point for achieving separation.[3][15]
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system with UV or MS detector |
| Column | C18 Reversed-Phase Column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm)[3] |
| Mobile Phase A | 20 mM Ammonium Acetate with 0.1% Formic Acid in Water (pH ~3.1) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 80% Acetonitrile : 20% Buffer (v/v)[3] |
| Flow Rate | 0.4 - 0.8 mL/min |
| Column Temp. | 40°C[3] |
| Injection Vol. | 5 - 20 µL |
| Detection (UV) | 210 nm or 257 nm[17] |
| Sample Prep. | Dissolve standard or sample in mobile phase at ~0.2 mg/mL[17][18] |
Expected Outcome: Under these or similar conditions, N-isopropylbenzylamine (more hydrophobic) is expected to have a slightly longer retention time than methamphetamine.[16] If separation is not baseline, proceed to Protocol 2.
Protocol 2: Systematic Troubleshooting Workflow
This protocol provides a logical flow for method optimization when the starting method is insufficient.
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for resolving methamphetamine and N-isopropylbenzylamine.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- ResearchGate. Chemical structures of methamphetamine (METH) and N‐isopropylbenzylamine (N‐ipb).
- USP. (2026, January 10).
- DEA.gov.
- SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- USP-NF. USP Monographs: Methamphetamine Hydrochloride.
- PubMed. (2001, November 15). Isomeric Separation of Methamphetamine by HPLC Chiral Column.
- Google Patents.
- Semantic Scholar. (2021, January 12). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using.
- Sigma-Aldrich. Chiral LC-MS Analysis of Methamphetamine in Urine on Astec® CHIROBIOTIC® V2.
- Wikipedia. Isopropylbenzylamine.
- Moravek. (2024, December 3).
- Patsnap. (2020, June 16). Method for synthesizing N-isopropylbenzylamine.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- Phenomenex. Reversed Phase HPLC Method Development.
- Gilson. (2025, May 15).
- Agilent. (2024, March 28).
- PMC. (2024, February 29). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals.
- FDA. Analysis of methyl-(2-phenyl-propyl)-amine and other structural isomers of methamphetamine in a powdered.
- SciSpace.
- ResearchGate. (2021, February 3). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method.
- Liberty University. Drug Analysis: Using HPLC to Identify Two Common Cutting Agents Often Found Illegal within Drugs.
- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- ChemicalBook. (2023, April 28).
- Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
- Benchchem.
- Agilent.
- Taylor & Francis. (2022, February 11). Identification of Common Cutting Agents in Latent Fingerprints by High-Performance Liquid Chromatography – Electrospray Ionization – Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-qToF-MS).
- ChemicalBook. (2024, June 3). The brief introduction of N-isopropylbenzylamine.
- Semantic Scholar. Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method.
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- 18. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Improving Phase Separation in N-Benzylpropan-2-Amine Extractions
Introduction
The successful isolation and purification of N-benzylpropan-2-amine, a key intermediate in various synthetic pathways, relies heavily on efficient liquid-liquid extraction. A critical and often challenging step in this process is achieving clean and rapid phase separation between the aqueous and organic layers. The formation of stable emulsions can lead to significant product loss, contamination, and increased processing time. This guide provides a comprehensive troubleshooting framework and preventative strategies to address phase separation issues encountered during the extraction of N-benzylpropan-2-amine, ensuring higher yields and purity for researchers, scientists, and drug development professionals.
Part 1: Troubleshooting Guide - Common Phase Separation Issues
This section addresses the most frequent problems encountered during the workup of reactions containing N-benzylpropan-2-amine.
Q1: An emulsion has formed, and my organic and aqueous layers are not separating. What causes this, and how can I resolve it?
A1: Emulsion formation is the most common issue in liquid-liquid extractions, particularly with amines.[1][2] N-benzylpropan-2-amine can act as a surfactant, stabilizing the microscopic droplets of one phase dispersed within the other, which prevents them from coalescing.[1] This is often exacerbated by vigorous shaking, which introduces too much mechanical energy into the system.
Follow this systematic approach to break a persistent emulsion:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own. Gentle swirling or lightly tapping the side of the glass can encourage the droplets to merge.[3][4]
-
The "Salting Out" Method: This is a highly effective technique. The addition of a saturated aqueous solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous phase.[1][5][6] This makes the aqueous layer more polar, reducing the solubility of the organic components and forcing a separation.[5][7]
-
Protocol: Add a volume of brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel. Gently invert the funnel several times (do not shake) and allow it to stand. The increased density of the aqueous layer often aids in a sharper separation.[8]
-
-
Filtration: For stubborn emulsions, passing the entire mixture through a plug of glass wool or a pad of a filter aid like Celite® in a funnel can physically disrupt the emulsified layer.[1][9]
-
Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes break the emulsion by altering the properties of the organic phase.[1][6][9]
-
Centrifugation: If the volume is manageable, centrifugation is a powerful mechanical method to force the separation of the denser and lighter phases.[3][6][9][10][11] The centrifugal force overcomes the stability of the emulsion, often forming a distinct layer or a solid "cake" at the interface that can be easily separated.[10][11]
Q2: I see a third, hazy layer (a "cuff") at the interface. What is it, and what should I do?
A2: This intermediate layer, often called a "cuff" or "rag layer," typically consists of insoluble material, precipitated salts, or particulates to which your analyte may be adsorbed.
-
Identification: Observe its appearance. Is it fluffy, solid, or just hazy? Try to determine if it is associated more with the aqueous or organic layer.
-
Action:
-
Attempt to break it up using the methods described in Q1, particularly salting out.
-
If it persists, it is often best to drain the lower layer, then drain the cuff along with a small amount of the upper layer into a separate flask. This isolates the problematic material, allowing you to proceed with the bulk of your clean layers. The cuff can then be treated separately (e.g., dissolved in a different solvent, filtered) to recover any trapped product.
-
Part 2: Proactive Strategies & Frequently Asked Questions (FAQs)
Preventing phase separation problems is always more efficient than solving them.[1]
Q3: How can I design my extraction protocol to prevent emulsion formation from the start?
A3: A well-designed protocol is your best defense.
-
Mixing Technique: Avoid vigorous shaking. Instead, gently invert the separatory funnel 5-10 times. This provides sufficient surface area for extraction to occur without the high shear force that creates emulsions.[1]
-
Solvent Selection: Choose an organic solvent with a significantly different density from water (>0.1 g/cm³) and low mutual solubility. A greater density difference facilitates faster and cleaner separation.[12]
| Solvent | Density (g/cm³) | Polarity | Notes |
| Diethyl Ether | 0.71 | Low | Volatile, but good for less polar compounds. |
| Ethyl Acetate | 0.90 | Medium | Good general-purpose solvent, but density is close to water. |
| Dichloromethane (DCM) | 1.33 | Medium | Forms the lower layer, good density difference. |
| Toluene | 0.87 | Low | Good for less polar compounds, density close to water. |
-
pH Control: The solubility of N-benzylpropan-2-amine is highly dependent on pH.[2][13] By controlling the pH of the aqueous phase, you can ensure the amine is in its most appropriate form (charged salt or neutral free base) for the desired separation.[2][14]
-
To extract the amine into the aqueous layer (away from non-basic impurities), wash the organic solution with a dilute acid (e.g., 1 M HCl). This protonates the amine, forming a water-soluble ammonium salt.[9][15]
-
To ensure the amine remains in the organic layer , wash with a basic solution (e.g., 1 M NaOH or saturated NaHCO₃). This keeps the amine in its neutral, more organosoluble free-base form.[9]
-
Q4: What are the consequences of incomplete phase separation?
A4: The primary consequences are reduced yield and purity. If a portion of the organic layer remains emulsified in the aqueous layer (or vice-versa), the product contained within it will be lost in the subsequent separation step. Furthermore, impurities from the undesired layer can be carried over, contaminating the final product and complicating downstream purification processes like chromatography or crystallization.
Q5: When should I use a brine wash in my extraction sequence?
A5: A final wash with brine (saturated NaCl solution) is almost always recommended after aqueous washes (acidic or basic). Its primary purpose is to remove dissolved water from the organic layer before the drying step (e.g., with MgSO₄ or Na₂SO₄). By "salting out," it forces water from the organic phase into the aqueous phase, making the subsequent drying process faster and more efficient.[1]
Part 3: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving phase separation issues during extraction.
Caption: Troubleshooting Decision Tree for Emulsion Breaking.
References
- Salting Out During Extraction In The Centrifugal Extractor. (2025, February 19). Vertex AI Search.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. [Link]
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
- Troubleshooting Liquid-Liquid Extraction Columns Evalu
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]
-
Enhancing Extractions by Salting Out. (2023, August 1). LCGC International. [Link]
-
Video: Extraction: Effects of pH. (2024, April 4). JoVE. [Link]
-
The Use of Centrifugation in Petrochemicals to Recover Valuable Components. (2024, October 21). Altiras. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2025, August 5). ResearchGate. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014, November 7). ResearchGate. [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. [Link]
-
Salting-out assisted liquid-liquid extraction for the determination of biogenic amines in fruit juices and alcoholic beverages after derivatization with 1-naphthylisothiocyanate and high performance liquid chromatography. ResearchGate. [Link]
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Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. [Link]
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Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]
-
Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. (2023, February 23). PMC. [Link]
- A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes. Benchchem.
- liquid liquid Extraction. NPTEL.
-
Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters. (2019). Scientific Research Publishing. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
- Understanding Salting In and Salting Out: Salt as a Protein Purific
-
Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube. [Link]
- Liquid-Liquid Extraction Techniques Principles and Optimis
-
For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? (2020, October 3). Quora. [Link]
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Navigating the Stability of N-benzylisopropylamine: A Technical Guide to Preventing Oxidation During Storage
For Immediate Release
[City, State] – March 7, 2026 – As a cornerstone intermediate in numerous synthetic pathways within pharmaceutical and materials science, the long-term stability of N-benzylisopropylamine is paramount. This technical support guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, question-and-answer-based resource for mitigating the oxidative degradation of N-benzylisopropylamine during storage. Here, we dissect the mechanisms of oxidation and present field-proven protocols to ensure the integrity and purity of this critical secondary amine.
Understanding the Challenge: The Oxidation of N-benzylisopropylamine
N-benzylisopropylamine, a secondary amine, is susceptible to oxidation, a process that can compromise its purity and efficacy in downstream applications. The primary mechanism of degradation is autoxidation, which is initiated by the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
The oxidation of secondary amines like N-benzylisopropylamine can proceed through several pathways, including N-dealkylation and the formation of imines, which can subsequently hydrolyze to form aldehydes and primary amines. The presence of these impurities can lead to inconsistent experimental results and the formation of unwanted byproducts in synthetic processes. Discoloration, often appearing as a yellow or brownish hue, is a common visual indicator of oxidation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the storage of N-benzylisopropylamine and provides actionable solutions.
Q1: My previously colorless N-benzylisopropylamine has developed a yellow tint. What is the cause, and is it still usable?
A1: A yellow or brown discoloration is a strong indicator of oxidation.[1] This color change is due to the formation of oxidized species, such as imines and their subsequent degradation products.[2] The usability of the discolored amine depends on the stringency of your application. For high-purity applications, such as in the final steps of pharmaceutical synthesis, it is advisable to purify the amine by distillation or to use a fresh, unoxidized batch. For less sensitive applications, the material might still be usable, but it is crucial to be aware of the potential for side reactions due to the presence of impurities.
Q2: What are the ideal storage conditions for N-benzylisopropylamine to minimize oxidation?
A2: To ensure the long-term stability of N-benzylisopropylamine, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C.[1] Avoid temperature fluctuations and do not store at elevated temperatures.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]
-
Light: Protect from light by using an amber glass bottle or storing it in a dark cabinet.[1]
-
Container: Use a tightly sealed container made of a non-reactive material, such as amber glass with a PTFE-lined cap.
Q3: Can I use an antioxidant to prevent the oxidation of N-benzylisopropylamine? If so, which one and at what concentration?
A3: Yes, the use of antioxidants is a highly effective method for preventing the oxidation of amines. For secondary amines like N-benzylisopropylamine, hindered phenolic antioxidants are a suitable choice.[4][5]
-
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for this purpose.[6]
-
Mechanism of Action: BHT functions as a free radical scavenger. It donates a hydrogen atom to peroxy radicals, which are key intermediates in the oxidation chain reaction, thereby converting them into less reactive hydroperoxides and terminating the oxidative cycle.[6][[“]]
-
Recommended Concentration: A typical concentration range for BHT is 0.01% to 0.1% (w/w). The optimal concentration may vary depending on the storage conditions and the expected duration of storage.
Q4: How do I properly add an antioxidant like BHT to my N-benzylisopropylamine?
A4: To ensure homogeneous distribution of the antioxidant, follow this protocol:
-
Weigh the required amount of BHT based on the total weight of the N-benzylisopropylamine to be stabilized.
-
In a clean, dry, and inert-gas-flushed container, dissolve the BHT in a small amount of the N-benzylisopropylamine with gentle stirring or agitation until it is fully dissolved.
-
Add this concentrated solution to the bulk of the N-benzylisopropylamine and mix thoroughly to ensure uniform distribution.
Q5: What is inert gas blanketing, and how do I implement it for storing N-benzylisopropylamine?
A5: Inert gas blanketing, also known as inerting, is the process of replacing the air in the headspace of a storage container with an inert gas like nitrogen or argon.[3][8][9] This creates a protective layer that prevents contact with atmospheric oxygen and moisture.
Here is a general procedure for inert gas blanketing:
-
Select an Inert Gas: High-purity, dry nitrogen is the most common and cost-effective choice.[9]
-
Prepare the Container: Choose a container with a suitable inlet and outlet for gas flow.
-
Purging: There are several methods for purging the container:
-
Displacement Purging: Gently introduce the inert gas into the bottom of the container, allowing it to displace the heavier air, which is vented from the top.[3]
-
Dilution Purging: Introduce the inert gas into the container and vent the mixture of air and inert gas. This process is repeated until the desired low oxygen concentration is achieved.[3]
-
-
Blanketing: After purging, maintain a slight positive pressure of the inert gas in the headspace of the container to prevent air from re-entering.
Experimental Protocols
Protocol 1: Stabilization of N-benzylisopropylamine with BHT
Objective: To inhibit the oxidative degradation of N-benzylisopropylamine during storage.
Materials:
-
N-benzylisopropylamine
-
Butylated hydroxytoluene (BHT)
-
Amber glass storage bottle with a PTFE-lined cap
-
Analytical balance
-
Glass stirring rod or magnetic stirrer
Procedure:
-
Determine the total mass of the N-benzylisopropylamine to be stabilized.
-
Calculate the required mass of BHT to achieve a final concentration of 0.05% (w/w). For example, for 100g of N-benzylisopropylamine, you would need 0.05g of BHT.
-
Accurately weigh the calculated amount of BHT.
-
Transfer the N-benzylisopropylamine to the amber glass storage bottle.
-
Add the weighed BHT to the N-benzylisopropylamine.
-
Seal the bottle and gently swirl or stir the mixture until the BHT is completely dissolved.
-
If possible, flush the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before final sealing.
-
Store the stabilized solution in a cool, dark, and well-ventilated area.
Protocol 2: Long-Term Storage of N-benzylisopropylamine under an Inert Atmosphere
Objective: To provide maximum protection against oxidation for long-term storage.
Materials:
-
N-benzylisopropylamine
-
Schlenk flask or a storage vessel with two ports
-
Source of high-purity, dry nitrogen or argon gas with a regulator
-
Tubing and appropriate connectors
-
Septa or stopcocks for sealing ports
Procedure:
-
Transfer the N-benzylisopropylamine to the Schlenk flask.
-
Connect one port of the flask to the inert gas source via tubing.
-
Connect the second port to a bubbler or an exhaust line that vents to a fume hood.
-
Gently introduce a slow stream of the inert gas into the flask for 5-10 minutes to purge the headspace of air. The gas should be introduced above the liquid level.
-
After purging, remove the exhaust line and seal the second port.
-
Remove the inert gas inlet and quickly seal the first port.
-
To ensure a positive pressure of the inert gas, you can briefly re-introduce the gas before final sealing.
-
Store the sealed flask in a cool, dark, and well-ventilated location.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the stability of N-benzylisopropylamine.
Caption: A flowchart outlining the decision-making process for addressing and preventing the oxidation of N-benzylisopropylamine.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of oxidative reactions. |
| Light Exposure | Store in amber glass or in the dark | Prevents photochemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen, the primary oxidant. |
| Antioxidant | 0.01% - 0.1% (w/w) Butylated Hydroxytoluene (BHT) | Scavenges free radicals to inhibit the oxidation chain reaction. |
| Container | Tightly sealed, non-reactive material (e.g., glass with PTFE-lined cap) | Prevents exposure to atmospheric contaminants. |
By implementing these best practices, researchers and drug development professionals can significantly extend the shelf-life and maintain the high purity of N-benzylisopropylamine, ensuring the reliability and reproducibility of their experimental outcomes.
References
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Nguyen, T. B.; Ermolenko, L.; Al-Mourabit, A. Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chem.2013 , 15 (10), 2713–2717. DOI: 10.1039/C3GC41186A. [Link]
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Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]
-
Zhang, W.; et al. Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. J. Porphyrins Phthalocyanines2018 , 22 (08), 698-705. DOI: 10.1142/s108842461850066x. [Link]
-
Zauche, T. H.; Espenson, J. H. Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorg. Chem.1997 , 36 (23), 5257–5261. DOI: 10.1021/ic970586e. [Link]
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Properly Purge and Inert Storage Vessels. (2003). Chemical Engineering Progress, 99(1), 48-52. [Link]
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Stahl, S. S.; et al. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. J. Am. Chem. Soc.2015 , 137 (18), 5963–5971. DOI: 10.1021/jacs.5b02534. [Link]
-
Mechanism of secondary amine oxidation. (n.d.). Retrieved from [Link]
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Nguyen, T. B.; Ermolenko, L.; Al-Mourabit, A. ChemInform Abstract: Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. ChemInform2013 , 44 (52). DOI: 10.1002/chin.201352153. [Link]
-
Drying, inerting, blanketing & purging. (n.d.). Linde Gas. Retrieved from [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules2021 , 26 (7), 1937. DOI: 10.3390/molecules26071937. [Link]
-
Oxidation at Carbons in Heteroatom Systems. (n.d.). Retrieved from [Link]
-
de Oliveira, V. F.; et al. Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. Energy Fuels2020 , 34 (1), 470–478. DOI: 10.1021/acs.energyfuels.9b03332. [Link]
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N-Dealkylation of Amines. Molecules2017 , 22 (12), 2136. DOI: 10.3390/molecules22122136. [Link]
-
Nguyen, T. B.; Ermolenko, L.; Al-Mourabit, A. Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chem.2013 , 15 (10), 2713–2717. DOI: 10.1039/C3GC41186A. [Link]
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Butylated hydroxytoluene. (2024, February 28). In Wikipedia. [Link]
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Pospíšil, J.; et al. Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Polym. Degrad. Stab.1995 , 49 (1), 125-132. DOI: 10.1016/0141-3910(95)00045-v. [Link]
-
Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. Retrieved from [Link]
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Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Retrieved from [Link]
-
Hindered Phenols. (n.d.). Amfine. Retrieved from [Link]
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Inerting, Purging & Blanketing Gas. (n.d.). Coregas NZ. Retrieved from [Link]
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Inerting and Purging - Chemicals. (n.d.). Linde. Retrieved from [Link]
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Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]
-
What is Butylated Hydroxytoluene (BHT) mechanism of action? (n.d.). Consensus. Retrieved from [Link]
-
Primary and Secondary Antioxidants: An Overview. (2025, September 28). Wellt Chemicals. [Link]
-
A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. (2025, August 10). ResearchGate. [Link]
-
23.11: Oxidation of Amines. (2021, July 31). Chemistry LibreTexts. [Link]
-
Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers. (2018, January 1). OSTI.GOV. [Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega2016 , 1 (5), 958–965. DOI: 10.1021/acsomega.6b00247. [Link]
-
Sharma, P. K.; et al. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. J. Chem. Sci.2003 , 115 (4), 237–244. DOI: 10.1007/bf02708304. [Link]
-
Controlling the Photocatalytic Activity and Benzylamine Photooxidation Selectivity of Bi2WO6 via Ion Substitution: Effects of Electronegativity. Inorg. Chem.2023 , 62 (8), 3535–3544. DOI: 10.1021/acs.inorgchem.2c03860. [Link]
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Bizzare observation about benzylamines- explanation? (2012, January 3). Sciencemadness Discussion Board. [Link]
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). ResearchGate. Retrieved from [Link]
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Amine Plant TroubleShooting. (n.d.). Scribd. Retrieved from [Link]
-
Carloni, P.; et al. Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polym. Degrad. Stab.1994 , 45 (2), 201-207. DOI: 10.1016/0141-3910(94)90088-x. [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. (n.d.). ResearchGate. Retrieved from [Link]
-
Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega2022 , 7 (41), 36927–36934. DOI: 10.1021/acsomega.2c05001. [Link]
-
Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO 2 Based on Fullerenes Derivatives and TiO 2. Catalysts2023 , 13 (6), 931. DOI: 10.3390/catal13060931. [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules2021 , 26 (3), 679. DOI: 10.3390/molecules26030679. [Link]
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Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale. (n.d.). Tintoll. Retrieved from [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
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N-Benzylisopropylamine|102-97-6. (n.d.). MOLBASE Encyclopedia. Retrieved from [Link]
-
Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. (2021, February 3). ResearchGate. [Link]
-
How To Reduce Amine Losses. (n.d.). Scribd. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. IJSDR2019 , 4 (6), 1-10. [Link]
-
Troubleshooting Amine Gas Sweetening Issues. (n.d.). Scribd. Retrieved from [Link]
- Method for distinguishing methamphetamine from N-isopropylamine. (2020). CN110849985A.
-
Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using. (2021, January 12). Semantic Scholar. [Link]
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Technical Support Center: Minimizing Side Products in Reductive Amination of Acetone and Benzylamine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reductive amination of acetone and benzylamine to synthesize N-isopropylbenzylamine.[1][2] It provides in-depth solutions to common side reactions and answers frequently asked questions to enhance yield and purity.
Core Reaction and Its Challenges
The primary goal is the formation of N-isopropylbenzylamine through the reaction of acetone and benzylamine, which proceeds via an imine intermediate that is subsequently reduced.[3][4][5] However, competing side reactions can significantly lower the yield of the desired product.
Figure 1: Desired Reductive Amination Pathway
Caption: The self-condensation of acetone can lead to unwanted byproducts.
Solutions:
-
pH Control: Maintain the reaction pH in the weakly acidic to neutral range (pH 5-7). [3]This promotes imine formation while minimizing the rate of acetone self-condensation. [6][7]* Temperature Management: Conduct the reaction at a controlled, and often lower, temperature to disfavor the aldol condensation, which is typically more favorable at higher temperatures. [8]
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most suitable for this reaction?
The choice of reducing agent is a critical parameter. Here's a comparison of commonly used reagents:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Cost-effective and readily available. | Can also reduce the starting ketone (acetone), leading to lower efficiency. [6] |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the reduction of imines over ketones, especially at mildly acidic pH. [3][9] | Highly toxic; can release hydrogen cyanide gas upon acidification. [9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent that often provides cleaner reactions and higher yields. [10][11] | More expensive than other borohydrides. [5] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A "green" and atom-economical method. | Requires specialized equipment and the catalyst can be pyrophoric. [10] |
Q2: How does pH affect the reaction?
The reaction pH is a delicate balance. Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen of acetone, making it more susceptible to nucleophilic attack by benzylamine. [6]However, if the pH is too low, the benzylamine will be protonated, rendering it non-nucleophilic. [6]Therefore, a weakly acidic environment (pH 5-7) is generally optimal. [3] Q3: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a straightforward method to track the consumption of benzylamine and the formation of the N-isopropylbenzylamine product. For more quantitative analysis and to identify side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Illustrative Experimental Protocol
This protocol serves as a general guideline and may require optimization.
Materials:
-
Benzylamine
-
Acetone
-
Methanol (or other suitable solvent)
-
Sodium triacetoxyborohydride (or other selected reducing agent)
-
Acetic acid (for pH adjustment)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq.) and acetone (1.0-1.2 eq.) in an appropriate anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. If the reaction is slow, a catalytic amount of acetic acid can be added. [12]3. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions to the reaction mixture. Be mindful of any exothermic reaction. [12]4. Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-isopropylbenzylamine. [2]
References
- Castellijns, A. M.; Kuster, B. F. M.; Schouten, J. C.; van den Bleek, C. M. Reductive Amination of Benzaldehyde. Eur. J. Org. Chem.2000, 2000 (14), 2501–2506.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
-
Soderquist, J. A. Reductive Amination, and How It Works. Master Organic Chemistry. [Link] (accessed Feb 28, 2026).
- Reductive amin
-
how to purify Benzylamine? reddit. [Link] (accessed Feb 28, 2026).
- Bähn, S.; Imm, S.; Neubert, L.; Zhang, M.; Neumann, H.; Beller, M. The Crucial Role of Water in the Ruthenium-Catalyzed Reductive Amination of Aldehydes. Angew. Chem. Int. Ed.2011, 50 (5), 1110–1113.
- Tarasova, Y. G.; Vasilev, A. A.; Klyachin, N. S.; Vatsadze, S. Z.
-
Amine synthesis by reductive amination (reductive alkylation). [Link] (accessed Feb 28, 2026).
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
-
Sodium cyanoborohydride. [Link] (accessed Feb 28, 2026).
-
Reductive Amination. [Link] (accessed Feb 28, 2026).
-
What happens when acetone undergoes aldol reaction? Write balanced reaction. [Link] (accessed Feb 28, 2026).
- Wiedner, D.; D’Angelo, N.; McKay, D. B.; Powner, M. W. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angew. Chem. Int. Ed.2023, 62 (1), e202213190.
-
Reductive Amination. Chemistry Steps. [Link] (accessed Feb 28, 2026).
-
Acetone can undergo aldol condensation with itself. Select the correct product from structures A-E. [Link] (accessed Feb 28, 2026).
- Self-condens
- Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. J. Org. Chem.2021, 86 (17), 11865–11874.
-
Ashenhurst, J. Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link] (accessed Feb 28, 2026).
- CN104744265A - Synthesis process of dibenzylamine. (accessed Feb 28, 2026).
-
Dibenzalacetone by Aldol Condensation 49. [Link] (accessed Feb 28, 2026).
-
Process of N-Isopropylbenzylamine Removal, From Start to Finish. reddit. [Link] (accessed Feb 28, 2026).
- Lee, Y. C.; Lee, R. T. Glycamine formation via reductive amination of oligosaccharides with benzylamine. Carbohydr. Res.1990, 198 (2), 235–244.
- Isopropylbenzylamine. In Wikipedia; 2023.
-
CN107699195A - Method for distinguishing methamphetamine from N-isopropylbenzylamine. [Link] (accessed Feb 28, 2026).
- Johnson, H. E. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
-
What’s wrong with my reductive amination? I barely got any product. reddit. [Link] (accessed Feb 28, 2026).
-
The two most general amine syntheses are the reductive amination .... Pearson. [Link] (accessed Feb 28, 2026).
-
CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India. [Link] (accessed Feb 28, 2026).
-
Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. [Link] (accessed Feb 28, 2026).
- CN111299942A - Method for synthesizing N-isopropylbenzylamine. (accessed Feb 28, 2026).
- Benzylamine. In Wikipedia; 2023.
-
N-BENZYLAMINE. [Link] (accessed Feb 28, 2026).
Sources
- 1. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]
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- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 7. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of N-benzylpropan-2-amine Hydrochloride by Column Chromatography
Welcome to the technical support center for the purification of N-benzylpropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during column chromatography of this and similar amine hydrochloride compounds.
Introduction: The Challenge of Purifying Amine Hydrochlorides
N-benzylpropan-2-amine hydrochloride, a salt of a secondary amine, presents a common yet significant challenge in purification via standard silica gel column chromatography. The primary issue stems from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This can lead to strong adsorption, poor elution, and significant peak tailing, ultimately resulting in low recovery and impure fractions[1][2]. This guide provides a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my N-benzylpropan-2-amine hydrochloride streaking or not moving from the origin of my silica gel column?
A1: This is the most common issue and is primarily due to the strong ionic interaction between the positively charged ammonium salt and the negatively charged (or highly polar) silica surface. The acidic nature of silica gel can also lead to protonation of any free amine, causing it to bind tightly to the stationary phase[1][2]. Essentially, the salt form is too polar to be effectively eluted by typical non-polar to moderately polar solvent systems.
Q2: Should I neutralize the amine hydrochloride before loading it onto the column?
A2: In many cases, yes. Converting the hydrochloride salt to its free base form significantly reduces its polarity, allowing for better interaction with the mobile phase and smoother elution. This can be achieved by a simple liquid-liquid extraction with a mild base like sodium bicarbonate or a dilute sodium hydroxide solution prior to chromatography. However, the stability of the free amine should be considered, as some are prone to degradation.
Q3: Can I run the column on the hydrochloride salt directly?
A3: While challenging, it is possible. This approach often requires significant modification of the mobile phase. The key is to disrupt the strong interaction between the salt and the silica gel. This can be done by using a more polar mobile phase or by adding a competitive base to the eluent[3].
Q4: What is the purpose of adding triethylamine (TEA) or ammonia to the mobile phase?
A4: Adding a small percentage (typically 0.1-2%) of a volatile base like triethylamine or a solution of ammonia in methanol serves to neutralize the acidic silanol groups on the silica surface[2][3][4][5]. This "masks" the active sites, preventing the amine hydrochloride from binding too strongly and thereby reducing peak tailing and improving recovery[4][5]. TEA is a very common and effective additive for the chromatography of basic compounds[4][6].
Q5: What are the alternatives to standard silica gel for purifying amine hydrochlorides?
A5: If modifying the mobile phase is ineffective, consider alternative stationary phases. Amine-functionalized silica or basic alumina can be excellent choices as they provide a more basic surface, minimizing the strong acidic interactions[3][7][8]. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is another powerful technique for purifying polar and ionic compounds[9][10][11].
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the column chromatography of N-benzylpropan-2-amine hydrochloride.
Problem 1: Compound is stuck at the origin of the column.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Polarity of the Salt | 1. Convert to Free Base: Perform a basic workup (e.g., with NaHCO₃ solution) to convert the hydrochloride salt to the free N-benzylpropan-2-amine before loading onto the column. | The free amine is significantly less polar than its salt, allowing for elution with standard normal-phase solvents. |
| Strong Interaction with Silica | 2. Mobile Phase Modification: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system. | The added base will compete with your amine for binding to the acidic silanol sites on the silica, facilitating elution[2][3][4][5]. |
| Inappropriate Solvent System | 3. Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate or add a more polar solvent like methanol. | A more polar mobile phase is better able to compete with the stationary phase for the analyte, promoting movement down the column[11][12]. |
Problem 2: Severe peak tailing or streaking.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Acid-Base Interaction | 1. Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) or ammonia into the mobile phase. | This neutralizes the acidic sites on the silica gel, leading to more symmetrical peak shapes[1][4][5][13]. |
| Column Overload | 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. | Overloading the column can saturate the stationary phase, leading to poor separation and band broadening[1]. |
| Inconsistent Column Packing | 3. Repack the Column: Ensure the column is packed uniformly without any cracks or channels. | A well-packed column provides a uniform flow path for the mobile phase, which is crucial for good separation[12]. |
Problem 3: Low recovery of the purified compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Irreversible Adsorption | 1. Use a Modified Stationary Phase: Switch to an amine-functionalized silica or alumina column. | These stationary phases have a basic surface, which prevents the strong, potentially irreversible binding of basic compounds[3][7][8]. |
| Compound Degradation on Silica | 2. Neutralize Silica: Pre-treat the silica gel with a dilute solution of triethylamine in your starting eluent before loading the sample. | This can help to passivate the silica surface and reduce the likelihood of acid-catalyzed degradation of sensitive compounds[2]. |
| Incomplete Elution | 3. Flush with a Stronger Solvent: After collecting the desired fractions, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% TEA) to elute any remaining compound. | This ensures that all of the product is recovered from the column. |
Experimental Protocols
Protocol 1: Purification via Conversion to Free Base
-
Neutralization: Dissolve the crude N-benzylpropan-2-amine hydrochloride in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) based on TLC analysis.
-
Elution: Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
Conversion back to Hydrochloride (if required): Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.
Protocol 2: Direct Purification of the Hydrochloride Salt
-
Column Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Preparation: Prepare your eluent system (e.g., dichloromethane/methanol) and add 1% triethylamine.
-
-
Sample Loading: Dissolve the crude N-benzylpropan-2-amine hydrochloride in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Start with a mobile phase of low polarity (e.g., 100% dichloromethane with 1% TEA).
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane, all containing 1% TEA).
-
Collect and analyze fractions using TLC.
-
Visualization of the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the column chromatography of N-benzylpropan-2-amine hydrochloride.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Reddit. (2024, July 16). Column chromatography issues. r/chemistry. [Link]
-
LCGC International. (2020, November 12). What's Happening to My Column?[Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]
-
LCGC International. (2016, January 1). Detective Work, Part III: Strong Retention and Chemical Problems with the Column. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
AZoM. (2015, October 8). Using Isocratic Ion Chromatography to Quickly Determine Heat Stable Salts. [Link]
-
YouTube. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. [Link]
-
LabRulez LCMS. (n.d.). Alkanolamine determinations in neutralizing amines samples with improved separation technology. [Link]
-
Science.gov. (n.d.). silica gel chromatography: Topics. [Link]
-
Agilent. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?[Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[14]arene Derivative. [Link]
-
Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC? r/chemistry. [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
-
ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. [Link]
-
PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]
-
Nacalai Tesque, Inc. (n.d.). Troubleshooting for Increased Pressure. [Link]
-
Chromedia. (n.d.). Diagnosing Chromatography Problems & Troubleshooting. [Link]
-
ResearchGate. (2013, November 13). How can I purify my compound from salt?[Link]
-
PubChem. (n.d.). N-benzylpropan-2-amine;hydrochloride. [Link]
-
PharmaCompass.com. (n.d.). Benzyl(Propan-2-Yl)Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
PubChem. (n.d.). Isopropylbenzylamine. [Link]
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Controlling crystal size distribution of N-isopropylbenzylamine salts
Welcome to the Technical Support Center for Crystallization Engineering. As a Senior Application Scientist, I have designed this hub to help you achieve precise control over the Crystal Size Distribution (CSD) of N-isopropylbenzylamine (N-IPBA) salts.
N-IPBA is a critical isomer and model compound widely utilized in organic synthesis and pharmaceutical engineering[1]. Controlling its CSD is not merely an aesthetic requirement; it is a fundamental thermodynamic challenge that dictates downstream filtration efficiency, drying times, powder flowability, and dissolution kinetics[2][3].
Below, you will find our mechanistic workflows, diagnostic FAQs, troubleshooting matrices, and self-validating experimental protocols.
Core Mechanistic Workflow
Figure 1: Logical workflow for controlling supersaturation and CSD in N-IPBA salt crystallization.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my N-IPBA salt crystallization consistently yield a bimodal size distribution? A1: Bimodal distributions typically arise from secondary nucleation occurring late in the batch process. If your cooling rate outpaces the crystal growth rate, supersaturation accumulates until it breaches the Metastable Zone Width (MSZW) limit, triggering a sudden burst of fine nuclei[2]. To resolve this, shift from a linear or natural cooling profile to a controlled cubic cooling strategy. Cubic cooling matches the temperature drop to the available crystal surface area, ensuring growth dominates over nucleation[3].
Q2: How does the seeding temperature dictate the final CSD? A2: Seeding must occur strictly within the MSZW. Seeding too close to the solubility curve (low supersaturation) risks seed dissolution, while seeding too close to the metastable limit (high supersaturation) induces immediate secondary nucleation and severe agglomeration[4]. A self-validating approach is to use in-situ Focused Beam Reflectance Measurement (FBRM) to verify seed survival and track chord length distribution before initiating the cooling ramp[5].
Q3: Can agitation speed directly control the mean crystal size? A3: Yes, but the relationship is non-linear and highly dependent on reactor hydrodynamics. Optimal agitation (e.g., ~90 rpm in standard lab-scale reactors) promotes uniform mass transfer for crystal growth. Lower speeds fail to suspend crystals, leading to localized supersaturation and agglomeration. Conversely, higher speeds (e.g., >120 rpm) induce particle attrition and shear-induced secondary nucleation, which drastically reduces the mean crystal size and generates unwanted fines[6][7].
Troubleshooting Guide & Decision Matrix
Figure 2: Diagnostic decision tree for resolving common CSD failures during crystallization.
Issue A: Severe Crystal Agglomeration
-
Symptom: Large, irregular clumps of N-IPBA crystals that trap mother liquor, causing poor flowability and reduced chemical purity.
-
Root Cause: High supersaturation at the point of nucleation combined with poor mixing.
-
Corrective Action: Implement a temperature cycling (Ostwald ripening) protocol. By oscillating the temperature (heating slightly, then cooling), finer unstable crystals and agglomerate bridges dissolve, while larger, stable crystals grow, yielding a narrower CSD[4].
Issue B: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: The N-IPBA salt forms a milky emulsion or a dense oily layer at the bottom of the reactor instead of solid crystals.
-
Root Cause: The supersaturation trajectory crosses the binodal liquid-liquid phase separation (LLPS) boundary before reaching the solid crystal nucleation boundary.
-
Corrective Action: Lower the initial concentration of the batch. Alternatively, introduce milled seed crystals at a temperature strictly above the oiling-out boundary to force heterogeneous solid nucleation before LLPS can occur[6].
Issue C: Excessive Fines During Scale-Up
-
Symptom: The lab-scale batch produced 200 μm crystals, but the pilot scale yields <50 μm fines that blind the filtration membrane.
-
Root Cause: Changes in the mixing profile and heat transfer rates. Faster impeller tip speeds at scale cause crystal breakage.
-
Corrective Action: Utilize Direct Nucleation Control (DNC). By coupling FBRM data to the cooling jacket, the system automatically heats up to dissolve fines whenever the particle count exceeds a defined threshold, ensuring only the target CSD survives[4][6].
Quantitative Data: Parameter Effects on CSD
The following table synthesizes the quantitative impact of process parameters on the mean crystal size and fines volume, establishing a baseline for your experimental design[3][6][7].
| Cooling Mode | Seed Loading (w/w) | Agitation Rate | Supersaturation Control | Resulting Mean Crystal Size | Fines Generation |
| Natural | 0% (Unseeded) | 60 rpm | Poor (Uncontrolled) | 250 - 1000 μm (Broad) | High |
| Linear | 1% | 90 rpm | Moderate | 800 - 1600 μm | Moderate |
| Cubic | 1% | 90 rpm | High (Maintained in MSZW) | > 1500 μm (Narrow) | Low |
| DNC | 1% | 90 rpm | Dynamic (Feedback Loop) | Maximized to Target | Minimized |
Self-Validating Experimental Protocol: Seeded Cubic Cooling Crystallization
This protocol utilizes a cubic cooling curve and an isothermal hold to guarantee that crystal growth dominates over secondary nucleation.
Step 1: Solution Preparation & Dissolution
-
Charge the reactor with N-IPBA hydrochloride and the selected solvent system (e.g., ethanol/ethyl acetate).
-
Heat the suspension to 60°C under 90 rpm agitation until complete dissolution is achieved.
-
Validation: Ensure the solution is held at 60°C for at least 30 minutes to destroy any thermal history or ghost nuclei.
Step 2: Cooling to the Seeding Point
-
Cool the reactor linearly to 50°C.
-
Causality: This temperature must be predetermined to sit within the MSZW (typically ~0.15 relative supersaturation) to avoid spontaneous primary nucleation[6].
Step 3: Seed Addition & Isothermal Hold
-
Introduce 1% to 2% w/w of pre-milled N-IPBA HCl seeds (target size 20-50 μm).
-
Maintain the system isothermally at 50°C for 60 minutes.
-
Causality: Milled seeds possess high-energy, irregular surfaces. The isothermal hold allows the seeds to "heal" these surfaces and consume the initial supersaturation, preventing an immediate agglomeration burst[3].
Step 4: Cubic Cooling Ramp
-
Execute a controlled cubic cooling profile down to 10°C over a period of 6 to 8 hours.
-
Causality: The slow initial cooling rate accommodates the small surface area of the seeds. As the crystals grow, their surface area expands, allowing them to safely consume supersaturation at the faster cooling rates applied at the end of the curve[3][7].
Step 5: Filtration and Washing
-
Discharge the slurry and filter via a Nutsche filter or Buchner funnel.
-
Wash the cake with a chilled anti-solvent to displace the mother liquor without dissolving the product. Dry under vacuum to constant weight.
References
-
Applications of the crystallization process in the pharmaceutical industry Source: hep.com.cn URL:[Link]
-
Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process Source: UMPSA-IR URL:[Link]
-
Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation Source: NCBI / PMC URL:[Link]
-
Control of the Particle Properties of a Drug Substance by Crystallization Engineering and the Effect on Drug Product Formulation Source: ACS Publications URL:[Link]
-
How to Measure Crystal Size Distribution Source: Mettler Toledo URL:[Link]
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies Source: Continuus Pharmaceuticals / ACS URL:[Link]
-
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid Source: CECRI URL:[Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. continuuspharma.com [continuuspharma.com]
- 7. krc.cecri.res.in [krc.cecri.res.in]
Dealing with oil formation during N-benzylisopropylamine HCl crystallization
[1]
Topic: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) Ticket ID: #CRYST-NBI-001 Status: Open Assigned Specialist: Senior Application Scientist, Crystallization Process Development[1]
Introduction: The Thermodynamics of "Oiling Out"
Welcome to the technical support hub. You are likely here because your N-benzylisopropylamine Hydrochloride (N-BIA HCl) crystallization has failed, resulting in a separated oil phase rather than a crystalline solid.
This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) .[1][2][3] It occurs when the "oiling out" temperature (
-
High Supersaturation: The driving force is too high, pushing the system into the spinodal decomposition zone.
-
Impurities: Synthesis byproducts act as "plasticizers," lowering the melting point of the solvated salt below the process temperature.
-
Solvent Mismatch: The polarity gap between the hydrophobic benzyl ring and the ionic hydrochloride headgroup requires a precise dielectric balance.
Module 1: Diagnostic Hub (The "Why")
To fix the issue, you must visualize where your system sits on the phase diagram. You are currently operating in the Miscibility Gap , where the system is thermodynamically more stable as two liquids (solvent + solute-rich oil) than as a solid.
Visualization: The Phase Diagram of Oiling Out
Figure 1: Path of a failed crystallization.[1] Entering the "Miscibility Gap" (Red) before nucleation occurs forces the solute to separate as an oil.
Module 2: Troubleshooting Protocols
Protocol A: Solvent System Optimization
Single-solvent systems (e.g., pure Ethanol or Water) often fail for N-BIA HCl because the solubility curve is too steep.[1] You need a Binary Solvent System to control the "Cloud Point."
Recommended System: Isopropanol (IPA) [Solvent] + Ethyl Acetate (EtOAc) [Anti-Solvent].[1] Why? IPA solubilizes the polar HCl head; EtOAc accommodates the hydrophobic benzyl tail but reduces overall solubility, forcing precipitation without immediate oiling.
| Parameter | Isopropanol (IPA) | Ethyl Acetate (EtOAc) | Target Mixture (Approx.)[1] |
| Role | Good Solvent (Dissolver) | Anti-Solvent (Precipitator) | Equilibrium Medium |
| Dielectric Constant | ~18.3 | ~6.0 | ~10.0 - 12.0 |
| Boiling Point | 82.6°C | 77.1°C | ~78°C |
| Action | Solvates Ionic Bond | Reduces Solvation Power | Induces Nucleation |
Experimental Workflow:
-
Dissolve crude N-BIA HCl in minimal boiling IPA (approx. 3-4 mL per gram).
-
Remove from heat.[1] Add EtOAc dropwise until a faint, persistent cloudiness appears (the "Cloud Point").
-
Add 1-2 drops of IPA to clear the solution (return to Metastable Zone).[1]
-
Seed immediately (see Protocol B).
Protocol B: The "Oiled Out" Recovery Workflow
If you currently have a flask with a layer of oil at the bottom, do not cool it further. It will harden into an amorphous glass, trapping impurities.
Figure 2: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation.
Module 3: Frequently Asked Questions (FAQ)
Q1: The solution turned into a milky white emulsion. Is this crystallization? A: No. This is a stable emulsion of oil droplets in the solvent.
-
Cause: You added anti-solvent (EtOAc/Ether) too fast, creating local zones of massive supersaturation.[1]
-
Fix: Heat the mixture until it clears. If it doesn't clear at boiling, add more of the good solvent (IPA/Ethanol) until it does. You must restart the cooling process from a clear, single-phase solution.
Q2: My oil solidified, but it looks like a hard, clear rock (glass) instead of needles.
A: You cooled the oil phase below its glass transition temperature (
-
Science: The oil is an amorphous liquid. Freezing it creates a glass, not a crystal lattice.
-
Fix: Re-dissolve in fresh solvent. You must use seed crystals to provide a template for the lattice to form. Without seeds, the energy barrier to form the first crystal (nucleation) is higher than the energy to separate into oil.
Q3: Can I use Diethyl Ether instead of Ethyl Acetate? A: Yes, but with caution.
-
Pros: Ether is an excellent anti-solvent for amine salts.[1]
-
Cons: It is highly volatile.[1] If you boil the solution, the ether evaporates first, changing your solvent ratio and potentially causing the product to crash out too fast. Acetone is another viable alternative for the anti-solvent if the product is strictly insoluble in it.
Q4: How do I remove the "fishy" amine smell from the crystals? A: The smell indicates free-base amine or trapped solvent.
-
Protocol: Wash the filtered crystals with cold, anhydrous acetone or ether. Dry in a vacuum desiccator over
or silica gel. If the smell persists, recrystallize again; the smell is an impurity (likely unreacted precursor) trapped in the oil/glass matrix.
References
-
Mettler Toledo. "Oiling Out in Crystallization."[1] Particle Engineering & Characterization. Link
-
Veesler, S., et al. (2006).[1] "Crystallization in the Presence of a Liquid-Liquid Phase Separation." Organic Process Research & Development, ACS Publications.[1] Link[1]
-
Deneau, E., & Steele, G. (2005).[1] "An In-line Study of Oiling Out and Crystallization." Organic Process Research & Development, 9(6), 943–950.[1] Link[1]
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Chapter 4: Phase Diagrams and Oiling Out).
Validation & Comparative
1H NMR Chemical Shifts of N-Benzylpropan-2-amine Hydrochloride in D2O: A Comparative Guide
Executive Summary
N-Benzylpropan-2-amine hydrochloride (also known as N-isopropylbenzylamine HCl) has emerged as a critical compound of interest in forensic and pharmaceutical analysis.[1] Structurally isomeric to Methamphetamine , it is frequently utilized as a cutting agent or "mimic" due to its similar physical properties (melting point, crystal habit). However, its pharmacological profile and toxicity differ significantly.[1]
This guide provides an authoritative technical reference for the 1H NMR chemical shifts of N-benzylpropan-2-amine hydrochloride in Deuterium Oxide (D
Structural Analysis & Mechanistic Context
The Molecule[2][3][4]
-
IUPAC Name: N-benzylpropan-2-amine hydrochloride[1]
-
Molecular Formula: C
H ClN -
Key Structural Feature: A secondary amine linking a benzyl group (Ph-CH
-) and an isopropyl group (-CH(CH ) ).[1]
Solvent Effects (D O vs. CDCl )
In CDCl
-
Protonation: The nitrogen is protonated (ammonium form, -NH
R ), causing a significant downfield shift (deshielding) of adjacent protons (Benzylic CH and Isopropyl CH) due to the positive charge. -
H/D Exchange: The amine protons (-NH
) rapidly exchange with D O and are typically not observed in the spectrum, leaving only the carbon-bound protons.[1]
Figure 1: Mechanistic impact of salt formation and solvent choice on chemical shifts.
Experimental Protocol
To ensure reproducibility and spectral fidelity, follow this standardized protocol for sample preparation in D
Materials
-
Analyte: ~10 mg N-benzylpropan-2-amine hydrochloride.[1]
-
Solvent: 0.6 mL D
O (Deuterium Oxide, >99.8% D). -
Reference Standard: TSP (Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4) or DSS. Note: TMS is insoluble in D
O and should not be used. -
pH Control: Ensure the sample remains acidic (pH < 5) to maintain the salt form.
Acquisition Parameters[1]
-
Frequency: 300 MHz or higher (400/600 MHz recommended for resolution).
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Water Suppression: Optional but recommended (presat) if the HDO residual peak interferes (approx.[1] 4.79 ppm).[1]
Comparative Data: Chemical Shifts
The following table contrasts the target molecule with its primary forensic "confusant," Methamphetamine HCl. Note the distinct differences in the Benzylic and Methyl regions.[1][3]
Table 1: 1H NMR Chemical Shifts in D O (referenced to TSP/DSS at 0.00 ppm)
| Proton Assignment | N-Benzylpropan-2-amine HCl (Target) | Methamphetamine HCl (Alternative) | Differentiation Key |
| Aromatic (Ph-H) | 7.40 – 7.55 ppm (Multiplet, 5H) | 7.30 – 7.45 ppm (Multiplet, 5H) | Not diagnostic (overlap).[1] |
| Benzylic (-CH | 4.22 ppm (Singlet, 2H) | 2.90 – 3.10 ppm (Multiplet, 2H) | CRITICAL: Singlet vs. Multiplet; Large Shift Difference (>1 ppm). |
| Methine (-CH-) | 3.52 ppm (Septet, 1H) | 3.45 – 3.55 ppm (Multiplet, 1H) | Overlapping regions; splitting pattern differs (Septet vs Multiplet). |
| N-Methyl (-N-CH | ABSENT | 2.68 ppm (Singlet, 3H) | CRITICAL: Presence of Singlet at 2.7 ppm indicates Methamphetamine.[1] |
| Alkyl Methyls (-CH | 1.32 ppm (Doublet, 6H) | 1.20 ppm (Doublet, 3H) | Integration (6H vs 3H) and slight shift difference. |
Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration, temperature, and exact pH.
Analysis & Differentiation Strategy
The primary challenge in analyzing N-benzylpropan-2-amine is distinguishing it from Methamphetamine.[1] While they share a molecular weight of roughly 149 (free base) and similar fragmentation patterns in Mass Spectrometry, NMR offers definitive structural resolution.
The "Benzylic Singlet" Marker
In N-benzylpropan-2-amine, the benzylic carbons are attached to a nitrogen that is not chiral.[1] The protons are equivalent, resulting in a clean Singlet at ~4.22 ppm .
-
Contrast: In Methamphetamine, the benzylic protons are adjacent to a chiral center (the alpha-carbon). They are diastereotopic, appearing as a complex ABX Multiplet around 3.0 ppm .[1]
The "N-Methyl" Gap
Methamphetamine possesses an N-Methyl group, which appears as a sharp Singlet at ~2.68 ppm .[1] N-benzylpropan-2-amine lacks this group entirely.[1]
The Isopropyl Signature
N-benzylpropan-2-amine contains an isopropyl group:
-
6H Doublet at 1.32 ppm : Integration of 6 protons is a definitive marker for the isopropyl group compared to the 3H doublet of the methyl group in Methamphetamine.
Figure 2: Logical workflow for distinguishing N-benzylpropan-2-amine from Methamphetamine using 1H NMR.
References
-
Forensic Science International . "Differentiation of side chain isomers of methamphetamine using gas chromatography, high performance liquid chromatography and mass spectrometry." Link
-
Microgram Bulletin . "N-Isopropylbenzylamine hydrochloride (as “Ice” methamphetamine mimics) on the west coast."[2] Drug Enforcement Administration, 2008; 41(3):31-32.[1] Link (Archive)
-
ChemicalBook . "N-Isopropylbenzylamine Spectrum Data." Link
-
National Institutes of Health (NIH) - PubChem .[1] "N-benzylpropan-2-amine hydrochloride | C10H16ClN."[1] Link
-
Journal of Organic Chemistry . "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." (Gottlieb et al., 1997).[4] Link
Sources
- 1. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. forendex.southernforensic.org [forendex.southernforensic.org]
- 3. Evaluation of characteristic deuterium distributions of ephedrines and methamphetamines by NMR spectroscopy for drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
GC-MS fragmentation pattern of N-isopropylbenzylamine (CAS 102-97-6)
An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of N-isopropylbenzylamine (CAS 102-97-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of N-isopropylbenzylamine. As a compound of interest in both forensic and synthetic chemistry, often as an adulterant or mimic for methamphetamine, a thorough understanding of its mass spectral characteristics is crucial for unambiguous identification.[1][2] This document delves into the electron ionization (EI) fragmentation pathways, compares its mass spectrum with relevant structural analogs, and provides a detailed, field-proven protocol for its analysis.
The Characteristic Electron Ionization (EI) Mass Spectrum of N-isopropylbenzylamine
Under typical 70 eV electron ionization conditions, N-isopropylbenzylamine (molecular weight: 149.23 g/mol ) undergoes predictable and reproducible fragmentation, yielding a distinct mass spectrum.[3][4] The molecular ion peak (M⁺) at m/z 149 is often of low abundance or even absent, a common characteristic for N-benzylamines where the bond between the benzyl group and the nitrogen is labile.[5]
The spectrum is dominated by two primary, highly informative fragment ions. The base peak, with the highest relative abundance (100%), is observed at m/z 91 . Another key fragment of significant intensity appears at m/z 134 .[6]
Mechanistic Elucidation of Key Fragment Ions
The formation of these fragments is governed by fundamental principles of mass spectrometry, including benzylic cleavage and alpha-cleavage.
-
The Tropylium Cation (m/z 91): The base peak at m/z 91 is attributed to the highly stable tropylium cation. Its formation is initiated by the cleavage of the C-N bond, a process known as benzylic cleavage.[7] The initial benzyl cation (C₇H₇⁺) readily rearranges into the more stable, aromatic tropylium ion. This fragmentation is a hallmark of compounds containing a benzyl moiety.
-
The Iminium Cation (m/z 134): The significant peak at m/z 134 results from the loss of a methyl radical (•CH₃) from the parent molecule. This is an example of alpha-cleavage, where the bond beta to the nitrogen atom within the isopropyl group is broken. The resulting iminium cation is stabilized by the resonance between the carbon and nitrogen atoms.
The logical pathway for the primary fragmentation events is visualized in the diagram below.
Caption: Primary EI fragmentation pathways of N-isopropylbenzylamine.
Comparative Analysis: Distinguishing N-isopropylbenzylamine from Isomers and Analogs
In forensic contexts, it is critical to differentiate N-isopropylbenzylamine from its structural isomer, methamphetamine, as they share the same molecular formula (C₁₀H₁₅N) and molecular weight.[1] While their mass spectra share some common ions, key differences allow for their distinction.
| m/z | Relative Intensity (N-isopropylbenzylamine) | Relative Intensity (Methamphetamine) | Ion Identity / Origin |
| 149 | Low (~2%)[6] | Low | Molecular Ion [M]⁺• |
| 134 | High (~42%)[6] | Very Low / Absent | [M - CH₃]⁺ (α-cleavage) |
| 119 | Absent | Moderate | [M - CH₄N]⁺ (Characteristic for Methamphetamine)[8] |
| 91 | 100% (Base Peak) [6] | High | Tropylium Cation [C₇H₇]⁺ |
| 58 | Low (~2%)[6] | 100% (Base Peak) | Iminium Cation [C₃H₈N]⁺ (Characteristic for Methamphetamine)[8] |
Table 1: Comparison of major mass fragments for N-isopropylbenzylamine and Methamphetamine.
The crucial differentiating factor is the base peak. For N-isopropylbenzylamine, it is m/z 91, whereas for methamphetamine, the base peak is m/z 58.[8] Furthermore, the prominent peak at m/z 134 in the N-isopropylbenzylamine spectrum is absent or of very low intensity for methamphetamine, which instead shows a characteristic fragment at m/z 119.[8]
Experimental Protocol for GC-MS Analysis
This protocol provides a robust starting point for the analysis of N-isopropylbenzylamine. It is designed to be self-validating through the inclusion of quality control checks.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-isopropylbenzylamine reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of methanol. This solution is suitable for injection to verify system performance and retention time.
-
Sample Preparation: Dissolve the unknown sample in methanol to an estimated concentration of 10-100 µg/mL. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
GC-MS Instrumentation and Parameters
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' equipment.[1][9]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) to prevent peak broadening.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Acquisition and Analysis Workflow
The analytical workflow ensures reliable identification and interpretation of results.
Caption: General workflow for the GC-MS analysis of N-isopropylbenzylamine.
System Validation and Quality Control
-
Retention Time Lock: The retention time of the N-isopropylbenzylamine peak from the sample injection must be within ±0.1 minutes of the retention time obtained from the working standard injection.
-
Mass Spectrum Match: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>80%) when compared against a validated reference spectrum from a library (e.g., NIST) or the injected standard.[1]
-
Key Ion Verification: Manually verify the presence and relative abundance of the key ions (m/z 91 as base peak, significant m/z 134) to confirm the library match.
Conclusion
The GC-MS analysis of N-isopropylbenzylamine under electron ionization yields a characteristic and reproducible fragmentation pattern. The dominant fragments at m/z 91 (tropylium ion) and m/z 134 (iminium ion) are diagnostic for its structure. By comparing the full mass spectrum, particularly the base peak and the presence of these key fragments, N-isopropylbenzylamine can be reliably distinguished from its isomer, methamphetamine, and other related compounds. The protocol detailed in this guide provides a validated methodology for achieving accurate and defensible analytical results.
References
-
ResearchGate. (n.d.). Mass spectra of N-isopropylbenzylamine (N-IBA). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66024, Isopropylbenzylamine. Retrieved from [Link]
-
SpectraBase. (n.d.). N-isopropylbenzylamine. Retrieved from [Link]
-
Semantic Scholar. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanamine, N-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). p-Isopropylbenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). Isopropylbenzylamine Characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenemethanamine, N-(1-methylethyl)- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Isopropylbenzylamine(102-97-6) MS spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Retention Times: Distinguishing Methamphetamine from N-isopropylbenzylamine
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of methamphetamine and its structural isomer, N-isopropylbenzylamine. Designed for researchers, forensic scientists, and drug development professionals, this document details a validated analytical method, explains the underlying chromatographic principles, and presents supporting experimental data to ensure accurate identification and quantification.
The Analytical Imperative: Isomers and Adulterants
Methamphetamine (MA) is a potent central nervous system stimulant, widely regulated and monitored.[1] A significant challenge in its forensic analysis is the emergence of N-isopropylbenzylamine (N-IBA) as a common adulterant or outright substitute.[2][3][4] N-IBA is a structural isomer of methamphetamine, meaning it possesses the same chemical formula (C10H15N) and molar mass, and its hydrochloride salt bears a striking physical resemblance to crystalline methamphetamine.[2][5]
This structural similarity presents a considerable analytical hurdle. While N-IBA is not currently a controlled substance in many jurisdictions and is not believed to have the same stimulant effects, its presence can lead to false-positive results if the analytical method lacks sufficient specificity.[4][5] Furthermore, both compounds can yield similar fragment ions in mass spectrometry (MS), making robust chromatographic separation an absolute prerequisite for unambiguous identification.[6][7] Therefore, a validated HPLC method capable of achieving baseline resolution between these two isomers is critical for accurate forensic investigation and legal proceedings.[5][6][8]
Structural Isomers: A Head-to-Head Look
The subtle difference in molecular structure is the key to their chromatographic separation.
| Compound | Structure | Key Differentiator |
| Methamphetamine | A methyl group is attached to the nitrogen atom of the 1-phenylpropan-2-amine backbone. | |
| N-isopropylbenzylamine | An isopropyl group is attached to the nitrogen atom of a benzylamine backbone. |
Both are basic compounds, but the steric hindrance and electronic effects of the isopropyl group in N-IBA compared to the methyl group in methamphetamine influence their interaction with the stationary phase in reverse-phase HPLC.[9]
Experimental Protocol: A Validated RP-HPLC Method for Separation
This section details a robust, self-validating protocol adapted from established forensic chemistry literature for the isocratic separation of methamphetamine and N-isopropylbenzylamine.[6][10][11] The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm).[6][10]
-
Rationale: A C18 column provides a non-polar stationary phase ideal for retaining and separating the moderately polar analytes in a reverse-phase mode. The superficially porous particles (Poroshell) allow for high-efficiency separations at lower backpressures compared to fully porous particles.[12]
-
-
Reagents: HPLC-grade acetonitrile and methanol, reagent-grade ammonium acetate, and formic acid.
-
Standard Solutions: Prepare individual stock solutions of methamphetamine and N-isopropylbenzylamine in methanol at a concentration of 1.0 mg/mL. Working standards are prepared by diluting the stock solutions in the mobile phase.[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate with 0.1% Formic Acid (80:20, v/v) | The high percentage of acetonitrile reduces the retention time. Ammonium acetate acts as a buffer, and formic acid protonates the amine groups, improving peak shape and minimizing tailing by reducing interactions with residual silanols on the stationary phase.[6][10] |
| Elution Mode | Isocratic | An isocratic elution provides consistent and reproducible retention times, which is crucial for identification. |
| Flow Rate | 0.40 mL/min | This flow rate provides a good balance between analysis time and separation efficiency for the given column dimensions.[6][10] |
| Column Temperature | 40°C | Elevating the column temperature reduces mobile phase viscosity, which can improve peak efficiency and reduce run times. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.[6][10] |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Detection | DAD at 214 nm or ESI-MS/MS | UV detection at a low wavelength (around 214 nm) provides good sensitivity for both compounds.[1][13] For unequivocal identification, especially in complex matrices, coupling the HPLC to a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[6][8] |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical procedure, from sample preparation to final data analysis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. agilent.com [agilent.com]
- 13. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
The Chromophore: Understanding UV-Vis Absorption in Benzylamine Derivatives
An In-Depth Comparative Guide to the UV-Vis Absorption Maxima of N-benzylpropan-2-amine Hydrochloride
For researchers and professionals in drug development and analytical chemistry, the precise characterization of molecules is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for this purpose, providing valuable information about the electronic structure of a compound. This guide offers a detailed examination of the UV-Vis absorption characteristics of N-benzylpropan-2-amine hydrochloride, comparing it with structurally related compounds to provide a comprehensive understanding of its spectral properties.
The UV-Vis absorption of N-benzylpropan-2-amine hydrochloride is dictated by the electronic transitions within its chromophore, the benzyl group. The benzene ring exhibits characteristic absorption bands arising from π → π* transitions. In alkyl-substituted benzenes, the spectrum typically shows a strong absorption band (the E-band) near 200-210 nm and a weaker, fine-structured band (the B-band) between 250-270 nm.[1]
In N-benzylpropan-2-amine, the nitrogen atom's lone pair of electrons is insulated from the benzene ring's π-system by a methylene (-CH2-) group. This separation means the nitrogen does not directly participate in resonance with the ring, unlike in arylamines such as aniline.[2] Consequently, the primary influence on the chromophore is inductive.
Upon formation of the hydrochloride salt, the nitrogen's lone pair is protonated. This protonation effectively removes any potential for n → π* transitions and further enhances the electron-withdrawing inductive effect of the substituent.[3] As a result, the UV-Vis spectrum of N-benzylpropan-2-amine hydrochloride is expected to closely resemble that of its parent hydrocarbon, toluene, or its primary amine analogue, benzylamine, particularly when analyzed in an acidic medium.
Comparative Analysis of UV-Vis Absorption Maxima
To fully understand the spectral features of N-benzylpropan-2-amine hydrochloride, it is instructive to compare its expected absorption maxima with those of structurally analogous compounds. The key chromophore remains the monosubstituted benzene ring, leading to significant spectral similarities.
| Compound | Structure | Key Structural Difference | Expected/Reported λmax | Rationale for Spectral Properties |
| N-benzylpropan-2-amine HCl | C₆H₅CH₂NH(CH(CH₃)₂)·HCl | Target secondary amine salt | ~256-260 nm (B-band) | The protonated amino group acts as an insulated, weakly electron-withdrawing substituent. The spectrum is dominated by the benzene ring's π → π* transitions, exhibiting fine structure characteristic of the B-band. |
| Benzylamine | C₆H₅CH₂NH₂ | Primary amine analogue | 206 nm, 256 nm[4] | In an acidic medium (as used for HPLC analysis), the amine is protonated. Its spectrum is nearly identical to the expected spectrum of the target compound, serving as an excellent reference.[4] |
| Toluene | C₆H₅CH₃ | Parent hydrocarbon (no nitrogen) | ~261 nm (B-band) | The methyl group is a weak activating group. This spectrum represents the baseline for a simple alkyl-substituted benzene ring, showing characteristic fine structure. |
| Aniline | C₆H₅NH₂ | Aromatic amine (N directly on ring) | 280 nm[2] | The nitrogen's lone pair is in direct conjugation with the ring's π-system, causing a significant bathochromic (red) shift compared to benzene. This highlights the importance of the insulating -CH2- group in benzylamines.[2] |
Standardized Protocol for UV-Vis Spectrophotometric Analysis
This protocol provides a validated, step-by-step methodology for determining the UV-Vis absorption spectrum of N-benzylpropan-2-amine hydrochloride. The causality behind each step is explained to ensure experimental integrity and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis analysis of N-benzylpropan-2-amine HCl.
Methodology
-
Solvent Selection & Preparation:
-
Action: Prepare a 0.1N Hydrochloric Acid (HCl) solution.
-
Rationale: Using an acidic solvent ensures the amine hydrochloride remains in its protonated state, preventing pH-induced spectral shifts and promoting solubility.[5] This standardized medium enhances reproducibility.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Action: Accurately weigh approximately 10 mg of N-benzylpropan-2-amine hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.1N HCl.
-
Rationale: A stock solution allows for precise and repeatable dilutions. Using a calibrated volumetric flask is critical for quantitative accuracy.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Action: Pipette 10 mL of the stock solution into a new 100 mL volumetric flask and dilute to the mark with 0.1N HCl.
-
Rationale: The concentration of the working solution is chosen to yield an absorbance value within the spectrophotometer's optimal linear range (typically 0.2-0.8 A.U.), as dictated by the Beer-Lambert Law.[6]
-
-
Spectrophotometer Setup and Blanking:
-
Action: Set the spectrophotometer to scan a wavelength range of 200-400 nm. Fill a quartz cuvette with the 0.1N HCl solvent and use it to perform a baseline correction (auto-zero).
-
Rationale: The 200-400 nm range covers the expected transitions for the benzyl chromophore.[6] Blanking with the solvent corrects for any absorbance from the cuvette and the solvent itself, ensuring the resulting spectrum is solely due to the analyte. Quartz cuvettes are required as glass absorbs UV radiation below ~340 nm.
-
-
Sample Measurement:
-
Action: Rinse and fill the cuvette with the working solution. Place it in the sample holder and initiate the scan.
-
Rationale: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent.
-
-
Data Analysis:
-
Action: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
-
Rationale: The λmax is a characteristic property of the compound under specific conditions and is the most sensitive wavelength for quantitative analysis.
-
Factors Influencing UV-Vis Absorption
The electronic environment of the chromophore is sensitive to several factors. Understanding these relationships is key to interpreting spectral data correctly.
Caption: Key factors determining the final UV-Vis absorption spectrum.
-
Structural Isomers: Isomers like phenethylamine (C₆H₅CH₂CH₂NH₂) have the same chromophore insulated by an even longer alkyl chain. Their UV-Vis spectra would be virtually indistinguishable from benzylamine derivatives, as the electronic effects of the distant amino group on the benzene ring are negligible.
-
Solvent Effects: While the protonated form is less susceptible to solvent effects than the free base, highly polar solvents can influence the fine structure of the B-band. Consistency in solvent choice is paramount for comparative studies.
-
pH: The pH of the solution is the most critical variable. In basic conditions, the amine would be deprotonated to its free base form. The appearance of the nitrogen's lone pair would introduce the possibility of n → π* transitions and potentially alter the π → π* bands, leading to a different spectrum. Analysis of the hydrochloride salt in a neutral or acidic solvent standardizes this variable.[3]
Conclusion
The UV-Vis spectrum of N-benzylpropan-2-amine hydrochloride is primarily defined by the electronic transitions of its benzyl chromophore. Due to the insulating methylene bridge and the protonation of the amino group, its absorption maxima and spectral profile are expected to be very similar to benzylamine and toluene, with a characteristic B-band exhibiting fine structure around 256 nm. By using a standardized analytical protocol with a controlled acidic solvent, UV-Vis spectroscopy serves as a reliable and reproducible method for the identification and quantification of this compound, providing critical data for researchers in pharmaceutical development and quality control.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzylamine. Available at: [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available at: [Link]
-
Pearson. How can you use UV spectroscopy to distinguish between the compounds?. Available at: [Link]
-
Khan, M. et al. (2018). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Mopidevi, A. et al. (2020). A Validated UV Spectroscopic Method for determination of Levamisole HCl. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]
- 4. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. sphinxsai.com [sphinxsai.com]
Technical Comparison Guide: Simon’s Reagent Reactivity with N-Benzylisopropylamine
Executive Summary
N-benzylisopropylamine (NBIA) —frequently encountered as a structural isomer and "cutting agent" for Methamphetamine—presents a significant analytical challenge in presumptive field testing.
The Core Finding: NBIA is a secondary amine. Consequently, it yields a positive (Blue) reaction with Simon’s Reagent , indistinguishable from Methamphetamine.
Reliable differentiation requires a multi-reagent orthogonality protocol . While Simon’s reagent confirms the amine class, it lacks the specificity to distinguish the illicit drug from its benzyl-isomer mimic. This guide details the chemical basis of this false positive and establishes a validated exclusion workflow using Marquis reagent as the primary differentiator.
Chemical Basis of the Reaction[1]
To understand the false positive, one must understand the mechanism. Simon’s reagent targets the secondary amine moiety, not the specific amphetamine backbone.
2.1 The Mechanism (Simon-Awe Complex)
The reaction occurs in two stages between the secondary amine, acetaldehyde, and sodium nitroprusside in an alkaline environment.
-
Enamine Formation: The secondary amine reacts with acetaldehyde to form an enamine intermediate.[1]
-
Complexation: This intermediate attacks the nitroso group of the ferricyanide complex (Sodium Nitroprusside), displacing a ligand to form the blue-violet Simon-Awe Complex .
Since both Methamphetamine and N-benzylisopropylamine possess a sterically accessible secondary nitrogen, they both trigger this pathway.
2.2 Reaction Pathway Diagram
Figure 1: The reaction mechanism shows that the chromophore formation is dependent only on the secondary amine structure, explaining why NBIA mimics Methamphetamine.
Comparative Analysis: NBIA vs. Methamphetamine[2]
The following data compares the colorimetric profile of N-benzylisopropylamine against the target analyte (Methamphetamine) and common standards.
3.1 Reagent Performance Table
| Reagent | Analyte: Methamphetamine | Analyte: N-Benzylisopropylamine | Result Interpretation |
| Simon’s | Deep Blue (Immediate) | Deep Blue (Immediate) | False Positive: Cannot distinguish.[2] |
| Marquis | Orange → Brown | No Reaction / Faint Yellow | Critical Differentiator. |
| Liebermann | Orange-Red | No Reaction / Faint | Secondary confirmation. |
| Mandelin | Green → Blueish | No Reaction / Faint | Secondary confirmation. |
3.2 The "False Positive" Risk
Forensic literature confirms that N-isopropylbenzylamine (a close isomer of NBIA often used interchangeably in illicit supply chains) is a "perfect mimic" for the Simon's test [1]. Reliance on Simon's reagent alone leads to a Type I error (False Positive) in the presence of NBIA.
Experimental Protocol: The Exclusion Workflow
To maintain scientific integrity, you must use an Exclusion Workflow . Do not start with Simon's reagent. Start with Marquis to filter out the mimic.
4.1 Reagent Preparation
-
Marquis: 100 mL Conc. Sulfuric Acid + 5 mL 40% Formaldehyde.
-
Simon A: 2% Sodium Nitroprusside + 2% Acetaldehyde in water.[1]
4.2 Step-by-Step Methodology
-
Sample Aliquot: Place 2-5 mg of the unknown substance into two separate wells on a ceramic spot plate.
-
Step 1 (Marquis Screen): Add 2 drops of Marquis reagent to Well #1.
-
Observation: Watch for immediate Orange/Brown color.
-
Logic: If No Color , the substance is likely NBIA or another cut, regardless of what Simon's says later.
-
-
Step 2 (Simon's Confirmation): Add 1 drop Simon A, followed by 1 drop Simon B to Well #2.
4.3 Decision Logic Diagram
Advanced Differentiation (t-Boc Modification)
Recent forensic studies [2] have proposed a modified Simon’s test to resolve this specific isomer ambiguity without needing GC-MS.
-
Method: Perform standard Simon's test. Once the blue color develops, add t-Boc reagent.[2][8]
-
Result:
-
Mechanism: t-Boc reacts differentially with the steric environment of the amphetamine nitrogen versus the benzylamine nitrogen, altering the electronic structure of the chromophore.
References
-
United Nations Office on Drugs and Crime (UNODC). (2009). Rapid Testing Methods of Drugs of Abuse. Scientific and Technical Notes. [Link]
-
Saito, K., et al. (2024).[8] An improved Simon reaction method to discriminate between methamphetamine and false-positive substances. Journal of Forensic Sciences. [Link]
-
KnowYourStuffNZ. (2023). What's going on with our methamphetamine? (Analysis of N-iso cutting agents). [Link]
Sources
- 1. Simon's reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. The brief introduction of N-isopropylbenzylamine_Chemicalbook [chemicalbook.com]
- 5. protestkit.eu [protestkit.eu]
- 6. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 7. unodc.org [unodc.org]
- 8. SafetyLit: An improved Simon reaction method to discriminate between methamphetamine and false-positive substances [safetylit.org]
Publish Comparison Guide: Advanced Identification of N-Benzylisopropylamine (N-IBA) via Mass Spectrometry
Executive Summary: The "m/z 149" Conundrum
In forensic and pharmaceutical analysis, the identification of N-benzylisopropylamine (N-IBA) presents a unique "Triad of Interference" challenge. Researchers often encounter a signal at m/z 149 , which represents a critical convergence point for three distinct chemical entities:
-
The Analyte (N-IBA): Its molecular ion (
) in Electron Ionization (EI) is m/z 149 .[1] -
The Isomer (Methamphetamine): A structural isomer (
) with the same molecular weight (149 Da), often co-occurring in seized samples. -
The Contaminant (Phthalates): Ubiquitous plasticizers (e.g., DEHP, DBP) produce a dominant, stable fragment ion at m/z 149 (
), creating a high-noise background that can mask the analyte.
This guide provides a definitive technical workflow to deconvolute these signals. Unlike standard protocols that rely solely on retention time, this approach integrates fragmentation ratio analysis , exact mass discrimination , and isotopic signature verification to ensure scientific integrity.
Technical Deep Dive: The Physics of m/z 149
To accurately identify N-IBA, one must understand the origin of the m/z 149 signal in each context. The signal is not uniform; it arises from fundamentally different ionization mechanisms.
Comparative Ion Physics
| Feature | N-Benzylisopropylamine (N-IBA) | Phthalates (e.g., DEHP, DBP) | Methamphetamine (MA) |
| Origin of m/z 149 | Molecular Ion ( | Fragment Ion ( | Molecular Ion ( |
| Ion Type | Radical Cation (Odd Electron) | Even Electron Cation | Radical Cation (Odd Electron) |
| Exact Mass | 149.1204 ( | 149.0239 ( | 149.1204 ( |
| Base Peak (EI) | m/z 91 (Benzyl cation) | m/z 149 (Protonated anhydride) | m/z 58 (Immonium ion) |
| Key Differentiator | High 91/58 ratio; m/z 149 is weak (<5%). | m/z 149 is dominant (100%). | High 58/91 ratio; m/z 149 is weak. |
Critical Insight: In low-resolution GC-MS, the m/z 149 peaks overlap. However, the Phthalate 149 is an even-electron ion formed by a McLafferty rearrangement or alpha-cleavage, making it hyper-stable and intense. The N-IBA 149 is a fragile molecular ion that readily fragments into m/z 91. Therefore, a strong m/z 149 signal is rarely N-IBA; it is almost always a phthalate contaminant.
Comparative Analysis of Identification Strategies
We evaluate three primary methodologies for distinguishing N-IBA from its interferences.
Method A: Low-Resolution GC-MS (Standard Quadrupole)
-
Mechanism: Separation by retention time (RT) and fragmentation pattern matching.[2]
-
Pros: Widely available, standard in forensic labs.
-
Cons: Susceptible to co-elution; m/z 149 background can suppress N-IBA molecular ion detection.
-
Verdict: Effective only with background subtraction and ratio analysis.
Method B: High-Resolution MS (Orbitrap / Q-TOF)
-
Mechanism: Discrimination based on exact mass defect (Mass Defect Filtering).
-
Pros: Definitively separates N-IBA (149.1204) from Phthalates (149.0239).
-
Cons: High capital cost; requires precise calibration.
-
Verdict: The Gold Standard for equivocal samples.
Method C: Chemical Derivatization (TFA/HFBA)
-
Mechanism: Reacting the secondary amine with an anhydride to shift the molecular mass (e.g., +96 Da for TFA).
-
Pros: Moves the analyte mass away from the m/z 149 interference entirely.
-
Cons: Adds sample preparation time; introduces new reagents.
-
Verdict: Best for confirming trace levels in high-phthalate matrices.
Validated Experimental Protocol: The "Ratio-Metric" Identification
For laboratories relying on standard GC-MS (Method A), the following self-validating protocol ensures accurate identification by leveraging the distinct fragmentation pathways of N-IBA versus Methamphetamine and Phthalates.
Workflow Visualization
The following diagram illustrates the decision logic for assigning the m/z 149 peak.
Caption: Decision Logic for Deconvoluting m/z 149 Signals in Forensic Samples.
Step-by-Step Protocol
1. Sample Preparation:
-
Dissolve sample in methanol (HPLC grade) to avoid introducing external plasticizers.
-
Critical Control: Run a solvent blank immediately prior to injection to quantify the system's inherent phthalate background at m/z 149.
2. GC-MS Acquisition:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min) → 15°C/min → 280°C (hold 5 min). N-IBA typically elutes slightly after Methamphetamine due to the bulkier isopropyl group interacting with the stationary phase (though this varies by column phase).
3. Data Analysis (The "91/58" Rule): Extract the mass spectrum of the peak containing m/z 149. Apply the following logic:
-
Scenario A: Phthalate Interference
-
Scenario B: N-Benzylisopropylamine (N-IBA) [2]
4. Confirmation (Optional Derivatization): If the m/z 149 background is too high to see the molecular ion:
-
Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 mins.
-
Result: N-IBA-TFA derivative (
). -
The molecular ion shifts to m/z 245 , completely bypassing the m/z 149 interference zone.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025).[10] Comparative Analysis: N-Isopropylbenzylamine vs. Methamphetamine in Chemical and Biological Contexts. Retrieved from [Link]
-
McAuley, L., et al. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Hindawi / Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Sparkman, D. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Ingenta Connect.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 66024, N-Isopropylbenzylamine. Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences. Retrieved from [Link]
Sources
- 1. N-Isopropylbenzylamine(102-97-6) MS spectrum [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. gcms.cz [gcms.cz]
- 8. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. nbinno.com [nbinno.com]
Definitive Guide to Reference Standards for N-benzylpropan-2-amine Hydrochloride Purity Analysis
Topic: Reference Standards for N-benzylpropan-2-amine Hydrochloride Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Isomer Challenge
N-benzylpropan-2-amine hydrochloride (also known as
For researchers, this duality creates a critical analytical challenge: specificity . A reference standard for N-benzylpropan-2-amine must not only be pure but must be rigorously characterized to ensure it is distinguishable from its regulated isomer.
This guide compares the three primary tiers of reference standards available—ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade Materials —and provides field-proven protocols for validating their purity using Quantitative NMR (qNMR) and HPLC.
Comparative Analysis: Selecting the Right Reference Standard
The choice of reference material is not merely about cost; it is about metrological traceability. Below is a comparative assessment of the three standard grades based on regulatory requirements and experimental rigor.
Table 1: Reference Standard Performance Matrix
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Reagent Grade |
| Primary Use | Quantitation, Method Validation, Legal Defensibility | Routine ID, Qualitative Screening, R&D | Synthesis Starting Material |
| Purity Assignment | Mass Balance & qNMR (Certified Value) | Chromatographic Purity (Area %) | Minimum Assay (e.g., >98%) |
| Uncertainty | Explicitly stated (e.g., | Not typically provided | Unknown |
| Traceability | SI-traceable (via NIST/BIPM primary standards) | Traceable to manufacturer's lot | Lot-specific COA only |
| Isomer Screening | Guaranteed absence of Methamphetamine | Checked by MS/NMR | Not guaranteed |
| Cost | High ( | Moderate ( | Low ($) |
Expert Insight:
-
Use Tier 1 (CRM) when establishing an internal secondary standard or when data will be submitted to regulatory bodies (FDA, EMA) or courts of law. The uncertainty budget is critical here.
-
Use Tier 2 (Analytical) for routine batch release testing or stability studies where relative response factors are already established.
-
Avoid Tier 3 (Reagent) for analytical calibration unless you perform a full "Standardization" protocol (described in Section 4) to upgrade it to an In-House Reference Material.
Decision Framework: The Selection Workflow
The following diagram illustrates the logical pathway for selecting the appropriate standard and the required validation steps.
Figure 1: Decision matrix for selecting and validating reference standards based on analytical requirements.
Experimental Protocols: Validating Your Standard
If you are using a Tier 2 or Tier 3 standard, you must validate its purity. Reliance on a vendor's "Area %" from a Certificate of Analysis (CoA) is insufficient for high-accuracy work because it ignores non-chromatographic impurities (water, salt residues, solvents).
Protocol A: Absolute Purity by qNMR (The Gold Standard)
Quantitative NMR (qNMR) is the self-validating method of choice for assigning purity to organic amine salts. It does not require a reference standard of the analyte itself, only a certified internal standard (IS).[2]
-
Objective: Determine the mass fraction purity (
) of N-benzylpropan-2-amine HCl. -
Internal Standard: Maleic Acid (Traceable CRM, e.g., NIST SRM 350b). Maleic acid is ideal as its alkene singlet (
6.3 ppm) does not overlap with the aromatic or alkyl signals of N-IPBA. -
Solvent:
(Deuterium Oxide) or DMSO- .
Step-by-Step Workflow:
-
Weighing: Accurately weigh
mg of the sample ( ) and mg of the Internal Standard ( ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg. -
Dissolution: Add 0.7 mL of
. Ensure complete dissolution. -
Acquisition:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Must be of the slowest relaxing nucleus to ensure full magnetization recovery). -
Scans: 16 or 32 (for S/N > 150).
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (
6.3 ppm, 2H) and the N-IPBA methyl doublet ( 1.2 ppm, 6H) or the aromatic region ( 7.3-7.5 ppm, 5H).
Calculation:
Where:
- = Integral area
- = Number of protons (IS=2, Sample Methyl=6)
- = Molar mass (Sample=185.69, Maleic Acid=116.07)
- = Mass weighed
- = Purity of Internal Standard
Protocol B: Impurity Profiling by HPLC-UV
While qNMR gives absolute purity, HPLC is required to detect structural isomers (like Methamphetamine) and synthetic byproducts.
-
Column: Agilent Poroshell 120 SB-C18 (4.6 × 100 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase: Isocratic elution.
-
Phase A: 25 mM Phosphate Buffer (pH 3.0)
-
Phase B: Acetonitrile
-
Ratio: 90:10 (A:B)
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (for general amide/amine detection) and 254 nm (aromatic ring).
-
Temperature: 40°C.[4]
Why this works: The acidic pH ensures the amine functionalities are protonated. The C18 stationary phase separates the isomers based on the subtle hydrophobic difference between the benzyl-isopropyl steric hindrance (N-IPBA) and the phenyl-propyl chain (Methamphetamine).
Data Interpretation & Causality
When comparing your experimental results, you may encounter a discrepancy between Method A (qNMR) and Method B (HPLC). This is not an error; it is a revelation of the material's true state.
The Mass Balance Equation
To fully characterize a Reference Standard (Tier 3
-
Volatiles: Determined by TGA or GC-Headspace (often residual ethanol or HCl excess).
-
Inorganics: Determined by Residue on Ignition (ROI).
-
Organic Impurities: Determined by HPLC (Protocol B).
Comparison Guide:
-
If qNMR Purity < HPLC Purity: Your sample likely contains non-chromatographic impurities (water, excess HCl, inorganic salts) that HPLC "doesn't see." Trust the qNMR value for quantitation.
-
If qNMR Purity
HPLC Purity: The sample is clean of salts/solvents. -
If HPLC shows a peak at RRT ~0.9 or ~1.1: Suspect isomeric contamination (e.g., N-propylbenzylamine or Methamphetamine). Confirm with GC-MS.
Workflow Visualization: Purity Assignment
The following diagram details the rigorous "Mass Balance" approach used to certify high-grade reference materials.
Figure 2: The Mass Balance approach vs. qNMR for assigning absolute purity to reference standards.
References
-
Davies, S. R., et al. (2015).[5] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[5] (Seminal paper on qNMR vs Mass Balance equivalence). [Link]
-
Han, E., et al. (2021). "Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method." Journal of Analytical Toxicology. (Source for HPLC separation conditions of isomers). [Link]
-
National Institute of Standards and Technology (NIST). Certificate of Analysis for SRM 350b (Benzoic Acid) and SRM 2389 (Amino Acids). (Primary standards for qNMR traceability). [Link]
Sources
- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-Benzylpropan-2-amine Hydrochloride
[1][2][3]
Executive Summary
N-benzylpropan-2-amine hydrochloride (commonly known as N-Isopropylbenzylamine hydrochloride ) is a secondary amine salt used as an organic intermediate.[1] While not a federally controlled substance in the United States, it is a structural isomer of methamphetamine and a known "mimic" or cutting agent.[2]
Immediate Actionable Directives:
-
Disposal Method: High-temperature incineration via an approved chemical waste contractor.[1]
-
Prohibition: Do NOT discharge into municipal sewer systems (aquatic toxicity risk).[1][3]
-
Segregation: Strictly segregate from strong oxidizing agents (nitrates, peroxides) to prevent explosive reactions.[1]
-
Security Labeling: Due to its crystalline resemblance to illicit substances, waste containers must be unequivocally labeled with the full chemical name and CAS number to prevent forensic misidentification during waste audits.
Chemical Profile & Hazard Assessment
Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[1]
| Property | Data | Operational Implication |
| Chemical Name | N-Benzylpropan-2-amine hydrochloride | Use this name for official manifests. |
| Common Synonyms | N-Isopropylbenzylamine HCl; Benzylisopropylamine HCl | Common labels found in storage.[1] |
| CAS Number | 18354-85-3 (Salt); 102-97-6 (Free Base) | Verification key for waste inventories.[1] |
| Physical State | White crystalline solid | Hygroscopic; store in desiccated conditions.[1] |
| Acidity (pH) | ~5–6 (in 1% aqueous solution) | Weakly acidic; corrosive to mild steel over time.[1] |
| Key Hazards | Skin/Eye Irritant (H315, H319) ; STOT-SE (H335) | Requires standard PPE (Nitrile gloves, goggles).[1] |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | CRITICAL: Risk of fire/explosion if mixed.[1] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Forensic Note: This compound is a specific structural isomer of methamphetamine.[2][4] While it lacks stimulant effects, its macroscopic appearance (large shards) mimics illicit "ice."[4] Clear labeling is mandatory to avoid triggering false alarms during waste stream inspections [1, 2].[1]
Pre-Disposal: The Self-Validating Handling System
Do not treat disposal as a passive "binning" exercise.[1] Use this Self-Validating System to ensure safety before the chemical leaves your bench.
Step 1: Stability Check (The "Oxidizer Gate")[1]
-
Validation: Review the waste container's current contents.
-
Rule: If the container holds any oxidizing agents (e.g., Nitric acid residues, Permanganates), STOP .
-
Action: N-benzylpropan-2-amine HCl must be disposed of in a separate "Non-Halogenated Organic" or dedicated "Solid Toxic" stream.[1] Mixing amines with oxidizers can generate heat and toxic chloramines or explosive byproducts.
Step 2: State Verification[1]
-
Solid Waste: If the material is dry powder/crystals, it goes to Solid Chemical Waste .[1]
-
Liquid Waste: If dissolved in solvent (e.g., Methanol, DCM), it goes to Liquid Organic Waste .
-
Aqueous Waste: If dissolved in water, check local regulations. Most EHS protocols require collection for incineration rather than drain disposal due to nitrogen loading and aquatic toxicity potential [3].
Step 3: Security Labeling
-
Protocol: Label the waste tag with the full chemical name.
-
Avoid: Do not use vague abbreviations like "N-BPA."
-
Best Practice: Add the note "Non-Controlled Reagent" to the waste tag if your facility protocols allow, distinguishing it from controlled substances.
Disposal Workflows
Workflow A: Solid Waste Disposal (Primary Stream)
This is the standard procedure for expired or excess solid reagent.[1]
-
PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>500g) that may generate dust, use a fume hood or N95 particulate respirator.
-
Packaging: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Why? HDPE is resistant to amine salts and prevents moisture absorption.[1]
-
-
Labeling: Affix a hazardous waste tag.
-
Consolidation: Place the jar into the satellite accumulation area drum designated for "Solid Non-Halogenated Organics."
Workflow B: Liquid/Solvent Waste
If the salt has been used in a reaction and is dissolved in a solvent (e.g., Dichloromethane or Methanol):
-
Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).
-
Neutralization (Optional but Recommended): If the solution is highly acidic due to excess HCl, neutralize carefully with Sodium Bicarbonate to pH 6–8 before bottling. This prevents corrosion of waste drums.[1]
-
Bottling: Pour into the appropriate solvent waste carboy.
-
Record Keeping: Log the approximate concentration of the amine on the waste log.
Visualized Decision Frameworks
Diagram 1: Waste Stream Decision Tree
This logic flow ensures the material ends up in the correct regulatory stream.
Caption: Logic flow for categorizing N-benzylpropan-2-amine HCl waste based on physical state and solvent matrix.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response for minor laboratory spills (<500g).
Emergency Data & Regulatory Reference
RCRA Waste Classification (USA)[1]
-
Status: Not explicitly P-listed or U-listed.
-
Characteristic: If disposed of as a pure solid, it is generally Non-Regulated Chemical Waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (D-codes).[1]
-
Recommendation: Classify as "Hazardous Waste - Irritant" to ensure incineration, which is the environmentally superior method for amines [4].[1]
First Aid (Exposure during Disposal)[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12284955: N-benzylpropan-2-amine hydrochloride.[1] Retrieved March 1, 2026. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]
Sources
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Personal protective equipment for handling N-benzylpropan-2-amine;hydrochloride
Comprehensive Safety Guide: Handling N-benzylpropan-2-amine;hydrochloride
This guide serves as an essential operational and safety manual for researchers, scientists, and drug development professionals working with N-benzylpropan-2-amine;hydrochloride (CAS No. 18354-85-3). As a Senior Application Scientist, my objective is to provide a framework grounded in established safety protocols, ensuring both personal safety and data integrity. While some safety data sheets (SDS) for the hydrochloride salt may indicate it is not classified under the Globally Harmonized System (GHS), the parent amine, N-benzyl-2-methylpropan-1-amine, is known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Therefore, a conservative and rigorous approach to safety, assuming similar potential hazards, is both prudent and necessary.
Hazard Assessment and Core Safety Principles
Understanding the potential risks is the foundation of safe laboratory practice. The primary hazards associated with amine hydrochlorides and their parent compounds involve direct contact and inhalation.
-
Dermal and Ocular Hazard : The parent amine is classified as causing severe skin burns and eye damage.[1][3] Direct contact with the skin can lead to irritation or chemical burns, while eye contact may result in serious, potentially permanent damage.[1]
-
Respiratory Hazard : Inhalation of dust particles (if handled as a solid) or vapors may cause respiratory irritation.[2]
-
Ingestion Hazard : The free base is classified as harmful if swallowed.[1][3]
The core principle of handling this compound is the Hierarchy of Controls . Personal Protective Equipment (PPE) is the final line of defense, to be used after engineering and administrative controls have been implemented.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood : All procedures that involve open handling of N-benzylpropan-2-amine;hydrochloride, especially weighing the solid or preparing solutions, must be performed inside a certified chemical fume hood.[4][5] This is critical for containing airborne particles and potential vapors, preventing respiratory exposure.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]
-
Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4] Their proximity is crucial for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dictated by the specific task and the associated risk of exposure.
Eye and Face Protection
-
Minimum Requirement : ANSI-approved safety goggles are mandatory at all times when handling the chemical in any form.[6]
-
Enhanced Protection : When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to safety goggles to protect the entire face.[7]
Skin and Body Protection
-
Hand Protection : Compatible, chemical-resistant gloves are essential.[8] Nitrile gloves are a common and effective choice for preventing incidental skin contact.[9] Gloves must be inspected for any signs of degradation or puncture before use. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]
-
Body Protection : A chemical-resistant lab coat must be worn to protect against contamination of personal clothing.[6][9] For larger-scale operations, impermeable protective clothing or an apron may be necessary.[1][7]
Respiratory Protection
A NIOSH/MSHA-approved respirator may be required in situations where engineering controls are insufficient or during emergency procedures.[2][6][9] This is particularly relevant if:
-
Weighing or transferring the solid compound outside of a fume hood.
-
Responding to a spill.
-
Airborne concentrations are expected to exceed exposure limits.
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if outside a fume hood. |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood. |
| Large-Scale Use (>10g) | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat | Required if not in a closed system or fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron | NIOSH-Approved Respirator |
Procedural Guidance: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory.
Step-by-Step Handling Protocol: Preparation of a 10 mM Stock Solution
-
Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.[9]
-
Donning PPE : Put on all required PPE as outlined in the table above: a lab coat, nitrile gloves, and safety goggles.[9]
-
Weighing : Perform all weighing operations on a tared weigh boat inside the chemical fume hood to contain any dust.
-
Transfer and Dissolution : Carefully transfer the weighed solid into a suitable volumetric flask. Use a funnel to prevent spillage. Add the desired solvent slowly, capping and inverting the flask to dissolve the compound.
-
Post-Handling : Once the solution is prepared and stored in a clearly labeled, sealed container, decontaminate the work surface and any equipment used.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally safety goggles.
-
Hygiene : Immediately wash hands thoroughly with soap and water after the procedure is complete.[2][8]
Spill and Disposal Plan
-
Spill Management : In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like Chemizorb® or dry sand.[2][5] Collect the material into a suitable, closed container for disposal.[5]
-
Waste Disposal : Chemical waste and contaminated materials are classified as hazardous.[4] All waste must be disposed of in accordance with institutional, local, state, and federal environmental regulations.[1][4] Do not pour this chemical or its solutions down the drain.[4][8]
Visualized Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N-benzylpropan-2-amine;hydrochloride.
Caption: PPE selection workflow for handling N-benzylpropan-2-amine;hydrochloride.
References
- Enamine, Safety Data Sheet - N-benzyl-isopropylamine hydrochloride. [URL: https://www.enamine.net/sds/EN300-6745257.pdf]
- SAMS Solutions, What are the Health and Safety Guidelines for Using Amines? [URL: not available]
- Apollo Scientific, SAFETY DATA SHEET - N-BENZYL-2-METHYLPROPAN-1-AMINE. [URL: https://www.apolloscientific.co.uk/msds/OR943596_msds.pdf]
- Merck Millipore, SAFETY DATA SHEET - N-Isopropylbenzylamine for synthesis. [URL: https://www.merckmillipore.com/Web-DE-Site/en_CA/-/EUR/ShowDocument-File?ProductSKU=MDA_CHEM-841618&Language=EN&Country=US&Origin=PDP]
- SAMS Solutions, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [URL: not available]
- Thermo Fisher Scientific, SAFETY DATA SHEET - Benzylamine. [URL: https://www.fishersci.com/sds/01099_SDS.pdf]
- Cayman Chemical, Safety Data Sheet - N-Isopropylbenzylamine (hydrochloride). [URL: https://www.caymanchem.com/msdss/26305m.pdf]
- MilliporeSigma, SAFETY DATA SHEET - Benzylamine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/407712]
- Fisher Scientific, 3 - SAFETY DATA SHEET - Benzylamine. [URL: not available]
- Fisher Scientific, SAFETY DATA SHEET - N-Benzylhydroxylamine hydrochloride. [URL: https://www.fishersci.com/sds/AC296010010_SDS.pdf]
- BenchChem, Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. [URL: not available]
- Thermo Fisher Scientific, SAFETY DATA SHEET - 4-Nitro-N-(n-propyl)benzylamine hydrochloride. [URL: https://www.alfa.com/en/msds/?
- SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment. [URL: not available]
- Merck, SAFETY DATA SHEET - N-Isopropylbenzylamine for synthesis. [URL: https://www.merckmillipore.com/Web-DE-Site/en_CA/-/EUR/ShowDocument-File?ProductSKU=MDA_CHEM-841618&Language=EN&Country=US&Origin=PDP]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


